Product packaging for Zidesamtinib(Cat. No.:CAS No. 2739829-00-4)

Zidesamtinib

Cat. No.: B10856204
CAS No.: 2739829-00-4
M. Wt: 419.5 g/mol
InChI Key: DTWUUAFTYSMNQX-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zidesamtinib is an orally available selective inhibitor of the receptor tyrosine kinase c-ros oncogene 1 (ROS1), with potential antineoplastic activity. Upon oral administration, this compound targets, binds to and inhibits wild-type, point mutants and fusion proteins of ROS1. This inhibits proliferation of ROS-1-driven tumor cells, including in tumor cells harboring certain ROS1 resistance mutations, such as the solvent front mutation G2032R and the S1986Y/F, L2026M, and D2033N resistance mutations. Inhibition of ROS1 leads to the disruption of downstream signaling pathways and the inhibition of cell growth of tumors in which ROS1 overexpressed, rearranged or mutated. ROS1, overexpressed in certain cancer cells, plays a key role in cell growth and survival of cancer cells. NVL-520 is able to penetrate the blood-brain barrier (BBB).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22FN7O B10856204 Zidesamtinib CAS No. 2739829-00-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2739829-00-4

Molecular Formula

C22H22FN7O

Molecular Weight

419.5 g/mol

IUPAC Name

(19R)-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,9,10,11,23-hexazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine

InChI

InChI=1S/C22H22FN7O/c1-4-30-21-13(11-26-30)7-18-20(28-29(3)27-18)16-6-5-15(23)9-17(16)12(2)31-19-8-14(21)10-25-22(19)24/h5-6,8-12H,4,7H2,1-3H3,(H2,24,25)/t12-/m1/s1

InChI Key

DTWUUAFTYSMNQX-GFCCVEGCSA-N

Isomeric SMILES

CCN1C2=C(CC3=NN(N=C3C4=C(C=C(C=C4)F)[C@H](OC5=C(N=CC2=C5)N)C)C)C=N1

Canonical SMILES

CCN1C2=C(CC3=NN(N=C3C4=C(C=C(C=C4)F)C(OC5=C(N=CC2=C5)N)C)C)C=N1

Origin of Product

United States

Foundational & Exploratory

Zidesamtinib: A Technical Guide to its Mechanism of Action in ROS1-Fusion Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidesamtinib (NVL-520) is a next-generation, selective, and brain-penetrant inhibitor of the ROS1 receptor tyrosine kinase, currently under investigation for the treatment of ROS1 fusion-positive non-small cell lung cancer (NSCLC).[1] ROS1 fusions are oncogenic drivers present in approximately 1-2% of NSCLC cases, particularly in younger, non-smoking individuals.[2] These chromosomal rearrangements lead to the constitutive activation of the ROS1 kinase, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis.[3] this compound was rationally designed to address the clinical challenges of treatment resistance, brain metastases, and off-target toxicities associated with previous generations of ROS1 inhibitors.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological processes.

Core Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of the ROS1 kinase. Its macrocyclic structure is designed to fit into the ATP-binding pocket of both wild-type and mutated ROS1 kinases with high affinity.[6] This binding prevents the autophosphorylation and subsequent activation of the kinase domain, thereby blocking the initiation of downstream signaling cascades.[7]

A key feature of this compound's design is its high selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC).[8] Off-target inhibition of TRK kinases has been associated with neurological adverse events, such as dizziness and cognitive impairment, which can be dose-limiting for other ROS1 inhibitors.[8] By sparing TRK, this compound aims to offer a more favorable safety profile.[9]

Furthermore, this compound is engineered for enhanced central nervous system (CNS) penetration, a critical attribute for treating and preventing brain metastases, which are common in ROS1-positive NSCLC.[8][10]

Overcoming Resistance

A significant challenge in the treatment of ROS1-positive NSCLC is the emergence of acquired resistance mutations within the ROS1 kinase domain. The most common of these is the G2032R solvent front mutation, which confers resistance to first and second-generation ROS1 inhibitors.[6] this compound has demonstrated potent activity against a range of ROS1 resistance mutations, including the G2032R mutation.[3][6] The first co-crystal structure of this compound with the ROS1 G2032R mutant protein provides a structural basis for its ability to overcome this resistance mechanism.[3][6]

Data Presentation

Preclinical Efficacy of this compound

The preclinical activity of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.

Cell LineROS1 Fusion/MutationThis compound IC50 (nM)Reference CompoundReference IC50 (nM)
Ba/F3Wild-type CD74-ROS1~1.6 (Ceff,u)Crizotinib31.4
Ba/F3Wild-type CD74-ROS1~1.6 (Ceff,u)Entrectinib44.6
Ba/F3Wild-type CD74-ROS1~1.6 (Ceff,u)Lorlatinib14.3
Ba/F3Wild-type CD74-ROS1~1.6 (Ceff,u)Repotrectinib14.9
Ba/F3CD74-ROS1 G2032R~7.2 (Ceff,u)Taletrectinib~72-158 (Ceff,u)
Ba/F3CD74-ROS1 G2032R~7.2 (Ceff,u)Repotrectinib~72-158 (Ceff,u)

Ceff,u: unbound effective concentration.[11]

Clinical Efficacy of this compound (ARROS-1 Trial)

The phase I/II ARROS-1 trial is evaluating the safety and efficacy of this compound in patients with advanced ROS1-positive solid tumors.[4][5][12]

Patient Population (NSCLC)Number of Patients (n)Overall Response Rate (ORR)Intracranial ORR (IC-ORR)Median Duration of Response (mDOR)
TKI-pretreated (any)11744%48%22 months (estimated)
1 prior ROS1 TKI5551%-22 months (estimated)
≥2 prior ROS1 TKIs5141%50%12.1 months
Prior Crizotinib only1173%-Not Reached
TKI-naïve (preliminary)3589%83%Not Reached

[5][12]

Experimental Protocols

Biochemical Kinase Inhibition Assay (HotSpot™ Platform)

The inhibitory activity of this compound against ROS1 and other kinases is determined using a radiometric assay, such as the HotSpot™ platform.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, and required cofactors in a reaction buffer.

  • Compound Addition: this compound or control compounds are added to the reaction mixture at various concentrations.

  • Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., ³³P-ATP).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter, which is directly proportional to the kinase activity.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

The effect of this compound on the viability of ROS1-fusion positive cells is assessed using a luminescence-based assay.

Methodology:

  • Cell Culture: Ba/F3 cells engineered to express specific ROS1 fusions (e.g., CD74-ROS1) are cultured in appropriate media supplemented with growth factors.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10³ cells per well.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or control compounds.

  • Incubation: The plates are incubated for a prolonged period (e.g., 21 days) to assess long-term effects on cell viability.[11]

  • Viability Measurement: Cell viability is determined using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescence signal is read using a plate reader.

  • Data Analysis: The effective concentration (Ceff,u) is determined from the dose-response curves.[11]

N-ethyl-N-nitrosourea (ENU) Mutagenesis Screen

This forward genetics screen is used to predict potential on-target resistance mutations to this compound.

Methodology:

  • Cell Mutagenesis: Ba/F3 cells expressing a ROS1 fusion are treated with the chemical mutagen N-ethyl-N-nitrosourea (ENU) to induce random point mutations throughout the genome.[11]

  • Drug Selection: The mutagenized cell population is then cultured in the presence of a selective concentration of this compound or a comparator drug for an extended period (e.g., 28 days).[11]

  • Resistant Colony Isolation: Colonies of cells that survive and proliferate in the presence of the inhibitor are isolated.

  • Sequencing: The ROS1 kinase domain of the resistant clones is sequenced to identify mutations that confer resistance.

  • Analysis: The frequency and identity of resistance mutations are compared across different inhibitors and concentrations.

Intracranial Xenograft Model

The in vivo efficacy of this compound against brain metastases is evaluated using an intracranial xenograft model.

Methodology:

  • Cell Line Preparation: A human NSCLC cell line expressing a ROS1 fusion (e.g., CD74-ROS1 G2032R) is engineered to also express a reporter gene, such as luciferase, for in vivo imaging.

  • Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID) are used as hosts.

  • Intracranial Injection: Under anesthesia, a stereotactic apparatus is used to precisely inject the tumor cells into the brain of the mice.

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively over time by bioluminescence imaging after intraperitoneal injection of luciferin.

  • Drug Administration: Once tumors are established, mice are treated with this compound or vehicle control, typically via oral gavage.

  • Efficacy Assessment: The effect of this compound on tumor growth is assessed by measuring changes in bioluminescence signal. Survival of the treated versus control groups is also a key endpoint.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to confirm the inhibition of ROS1 and its downstream signaling pathways by this compound.

Methodology:

  • Cell Treatment and Lysis: ROS1-fusion positive cells are treated with this compound or a control for a specified time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ROS1 (p-ROS1) and phosphorylated forms of downstream signaling proteins (e.g., p-AKT, p-ERK, p-STAT3). Antibodies against the total forms of these proteins are used as loading controls.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore, and the signal is detected using chemiluminescence or fluorescence imaging.

  • Analysis: The levels of phosphorylated proteins are quantified and normalized to the total protein levels to determine the effect of this compound on the signaling pathway.

Visualizations

Zidesamtinib_Mechanism_of_Action cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular cluster_pathways Downstream Signaling cluster_effects Cellular Effects Ligand Ligand ROS1_Fusion ROS1 Fusion Protein Ligand->ROS1_Fusion Ligand-independent constitutive activation PI3K_AKT PI3K/AKT Pathway ROS1_Fusion->PI3K_AKT Activates MAPK RAS/MAPK Pathway ROS1_Fusion->MAPK Activates JAK_STAT JAK/STAT Pathway ROS1_Fusion->JAK_STAT Activates This compound This compound This compound->ROS1_Fusion Inhibits ATP binding ATP ATP ATP->ROS1_Fusion Binds to kinase domain Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival MAPK->Proliferation Metastasis Metastasis MAPK->Metastasis JAK_STAT->Survival

Caption: this compound inhibits ROS1 signaling.

Experimental_Workflow_Cell_Viability A 1. Seed ROS1-fusion Ba/F3 cells in 96-well plate B 2. Add serial dilutions of this compound A->B C 3. Incubate for 21 days B->C D 4. Add CellTiter-Glo® reagent C->D E 5. Measure luminescence D->E F 6. Generate dose-response curve and calculate Ceff,u E->F

Caption: Cell viability assay workflow.

Logical_Relationship_Design This compound This compound Design Rationale Potency High Potency against WT & Mutant ROS1 This compound->Potency Selectivity TRK Sparing This compound->Selectivity Penetrance Brain Penetrant This compound->Penetrance Outcome1 Overcomes Resistance (e.g., G2032R) Potency->Outcome1 Outcome2 Improved Safety Profile (Reduced Neurological AEs) Selectivity->Outcome2 Outcome3 Efficacy against Brain Metastases Penetrance->Outcome3

Caption: this compound's rational design.

Conclusion

This compound is a highly potent and selective ROS1 inhibitor with a mechanism of action tailored to address the key clinical challenges in ROS1-positive NSCLC. Its ability to inhibit a wide range of ROS1 fusions and resistance mutations, penetrate the blood-brain barrier, and spare the TRK kinase family positions it as a promising therapeutic agent. The preclinical data, supported by emerging clinical evidence from the ARROS-1 trial, underscore its potential to provide durable responses and a favorable safety profile for patients with this molecularly defined subset of lung cancer. Further investigation and mature clinical trial data will continue to elucidate the full clinical utility of this compound in the evolving landscape of targeted therapies for NSCLC.

References

Zidesamtinib (NVL-520): A Technical Guide to a Next-Generation ROS1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidesamtinib (NVL-520) is a novel, orally available, and brain-penetrant small molecule inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1] It was rationally designed as a macrocyclic compound to address the clinical challenges of treatment resistance, brain metastases, and off-target toxicities observed with previous generations of ROS1 inhibitors.[2][3] this compound has demonstrated potent and selective inhibition of wild-type ROS1 and a wide range of ROS1 resistance mutations, including the prevalent G2032R solvent front mutation, while notably sparing the tropomyosin receptor kinase (TRK) family, thereby promising a more durable and safer therapeutic option for patients with ROS1-driven cancers.[4][5][6] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound.

Chemical and Physical Properties

This compound is a macrocyclic small molecule with the chemical formula C₂₂H₂₂FN₇O and a molecular weight of 419.46 g/mol .[7] Its structure was optimized for high potency against ROS1, selectivity against the TRK family, and favorable pharmacokinetic properties, including central nervous system (CNS) penetration.[2][7]

Chemical Structure of this compound (NVL-520) [7]``` [Image of the 2D chemical structure of this compound]

ROS1 Signaling Pathway and Inhibition by this compound.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) GRB2 GRB2 ALK_Fusion->GRB2 P IRS1 IRS1 ALK_Fusion->IRS1 P JAK JAK ALK_Fusion->JAK P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant ROS1 kinase - Peptide substrate - ATP - this compound (serial dilutions) Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate ROS1 kinase with varying concentrations of this compound Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate kinase reaction by adding ATP and peptide substrate Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at room temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop the reaction Incubate_Reaction->Stop_Reaction Detect_Phosphorylation Detect substrate phosphorylation (e.g., using a fluorescence-based method) Stop_Reaction->Detect_Phosphorylation Calculate_IC50 Calculate IC50 values from dose-response curves Detect_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed ROS1-dependent cancer cells (e.g., Ba/F3 with CD74-ROS1) in a 384-well plate Start->Seed_Cells Add_Inhibitor Add serial dilutions of this compound Seed_Cells->Add_Inhibitor Incubate_72h Incubate for 72 hours at 37°C Add_Inhibitor->Incubate_72h Add_CTG_Reagent Add CellTiter-Glo® reagent Incubate_72h->Add_CTG_Reagent Incubate_10min Incubate for 10 minutes at room temperature Add_CTG_Reagent->Incubate_10min Measure_Luminescence Measure luminescence Incubate_10min->Measure_Luminescence Calculate_IC50 Calculate IC50 values from dose-response curves Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End Intracranial_Xenograft_Workflow Start Start Prepare_Cells Prepare luciferase-expressing ROS1-mutant cancer cells Start->Prepare_Cells Implant_Cells Stereotactically implant cells into the brains of immunodeficient mice Prepare_Cells->Implant_Cells Monitor_Tumor_Growth Monitor tumor growth via bioluminescence imaging (BLI) Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize mice into treatment groups (vehicle, this compound, comparators) Monitor_Tumor_Growth->Randomize_Mice Administer_Treatment Administer treatment orally (e.g., twice daily) Randomize_Mice->Administer_Treatment Monitor_BLI_Survival Continue monitoring tumor burden (BLI) and overall survival Administer_Treatment->Monitor_BLI_Survival Analyze_Data Analyze tumor growth inhibition and survival data Monitor_BLI_Survival->Analyze_Data End End Analyze_Data->End

References

Zidesamtinib: A Paradigm of Kinase Selectivity in ROS1-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Zidesamtinib (NVL-520) is a next-generation, brain-penetrant, macrocyclic tyrosine kinase inhibitor (TKI) engineered for high selectivity against the ROS1 proto-oncogene, a key driver in a subset of non-small cell lung cancer (NSCLC) and other solid tumors. A significant challenge in the development of ROS1 inhibitors has been the off-target inhibition of the structurally related Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC), leading to neurological adverse events that can be dose-limiting. This technical guide delineates the molecular basis of this compound's selectivity for ROS1 over TRK kinases, presenting key preclinical data, experimental methodologies, and an overview of the relevant signaling pathways.

Introduction: The Rationale for a TRK-Sparing ROS1 Inhibitor

The constitutively active fusion proteins resulting from chromosomal rearrangements of the ROS1 gene are potent oncogenic drivers. While first and second-generation ROS1 TKIs have demonstrated clinical efficacy, their therapeutic window is often narrowed by toxicities arising from off-target effects. Notably, inhibition of TRK kinases, which play crucial roles in the development and function of the nervous system, has been associated with adverse events such as dizziness, paresthesia, and cognitive effects.[1] this compound was rationally designed to circumvent these liabilities by maximizing potency against wild-type and mutant ROS1 while minimizing interaction with the TRK kinase family.[2][3][4] This selective pharmacological profile is intended to improve the therapeutic index and enable more durable responses in patients with ROS1-positive cancers.[2]

Quantitative Assessment of this compound's Selectivity

The selectivity of this compound for ROS1 over TRK kinases has been quantified through various preclinical assays. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound against wild-type ROS1 and TRKB, demonstrating its profound selectivity.

Target KinaseThis compound (NVL-520) IC50 (nmol/L)Reference
Wild-Type ROS10.4[5]
TRKB850[5]

Data presented as the geometric mean from multiple experiments.

This data illustrates a significant therapeutic window, with this compound being approximately 2,125-fold more potent against ROS1 than TRKB in cellular assays.[5]

Molecular Basis of Selectivity

The remarkable selectivity of this compound is attributed to its unique macrocyclic structure, which was designed to exploit a key amino acid difference between the ATP-binding pockets of ROS1 and TRK kinases.[2]

  • ROS1: The ATP-binding pocket of ROS1 features a smaller gatekeeper residue.

  • TRKA/B/C: The corresponding position in TRK kinases is occupied by a bulkier tyrosine residue (Tyr591 in TRKA and Tyr619 in TRKB/TRKC).[2]

Computational modeling and co-crystal structures have revealed that the N-ethylpyrazole moiety of this compound is designed to fit comfortably within the ROS1 binding site, while sterically clashing with the larger tyrosine residue in the TRK kinases.[2] This steric hindrance prevents effective binding and inhibition of the TRK family, thereby sparing their activity.

Experimental Methodologies

The determination of this compound's kinase selectivity involves a combination of biochemical and cellular assays. Below are representative protocols for key experiments.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of an inhibitor to prevent the phosphorylation of a substrate by the target kinase.

Objective: To determine the IC50 of this compound against purified ROS1 and TRK kinase enzymes.

Materials:

  • Recombinant human ROS1 and TRKB kinase domains

  • Biotinylated peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound, serially diluted in DMSO

  • Streptavidin-coated plates

  • Scintillation counter

Protocol:

  • Prepare a kinase reaction mixture containing the kinase enzyme and its specific peptide substrate in the kinase reaction buffer.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding the [γ-³³P]ATP to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated, phosphorylated substrate.

  • Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular TRKB Phosphorylation Assay

This assay assesses the inhibition of TRK signaling within a cellular context.[5]

Objective: To measure the effect of this compound on the autophosphorylation of TRKB in cells.

Materials:

  • Ba/F3 cells engineered to stably express full-length human TRKB.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Brain-derived neurotrophic factor (BDNF), the ligand for TRKB.

  • This compound, serially diluted in DMSO.

  • Lysis buffer.

  • Antibodies for detecting total TRKB and phosphorylated TRKB (pTRKB).

  • Assay platform for detection (e.g., ELISA, Western Blot, or a homogeneous assay like AlphaLISA).

Protocol:

  • Seed the Ba/F3-TRKB cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with serial dilutions of this compound or DMSO for a specified duration (e.g., 2 hours).

  • Stimulate the cells with BDNF to induce TRKB autophosphorylation.

  • After a short incubation period (e.g., 10 minutes), lyse the cells.

  • Quantify the levels of pTRKB and total TRKB in the cell lysates using the chosen detection method.

  • Normalize the pTRKB signal to the total TRKB signal.

  • Calculate the percent inhibition of TRKB phosphorylation for each this compound concentration.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathways: ROS1 vs. TRK

Both ROS1 and TRK are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades that regulate cell proliferation, survival, and differentiation. While there is considerable overlap in their signaling outputs, their activation mechanisms and specific cellular roles can differ.

ROS1 Signaling Pathway

In cancer, ROS1 signaling is typically activated by chromosomal rearrangements that lead to the fusion of the ROS1 kinase domain with a partner protein. This results in ligand-independent dimerization and constitutive activation of the kinase.[1] Key downstream pathways include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation.

  • PI3K-AKT-mTOR Pathway: Mediates cell survival and growth.

  • JAK-STAT Pathway: Involved in cell survival and proliferation.

  • VAV3 Guanine Nucleotide Exchange Factor Pathway: Can influence cytoskeletal dynamics.[6]

ROS1_Signaling ROS1 ROS1 Fusion Protein (Constitutively Active) RAS RAS ROS1->RAS PI3K PI3K ROS1->PI3K JAK JAK ROS1->JAK VAV3 VAV3 ROS1->VAV3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival Cytoskeleton Cytoskeletal Rearrangement VAV3->Cytoskeleton

Caption: Constitutively active ROS1 fusion proteins activate multiple downstream signaling pathways.

TRK Signaling Pathway

TRK receptors are physiologically activated by the binding of neurotrophins (e.g., NGF for TRKA, BDNF for TRKB). This ligand binding induces receptor dimerization and autophosphorylation, initiating downstream signaling. In cancer, NTRK gene fusions can also lead to ligand-independent, constitutive activation. The core downstream pathways are largely the same as those activated by ROS1.[7][8]

TRK_Signaling Neurotrophin Neurotrophin (e.g., BDNF) TRK TRK Receptor (e.g., TRKB) Neurotrophin->TRK RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCG PLCγ TRK->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Differentiation Neuronal Differentiation & Survival ERK->Differentiation Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Differentiation mTOR->Proliferation IP3_DAG IP3 / DAG PLCG->IP3_DAG IP3_DAG->Differentiation

Caption: Ligand-activated TRK receptors share key downstream pathways with ROS1.

Conclusion

This compound exemplifies a successful structure-based drug design strategy to achieve a high degree of kinase selectivity. By potently inhibiting ROS1 while sparing the TRK family, this compound holds the promise of a more favorable safety profile, potentially allowing for improved treatment tolerability and duration of therapy for patients with ROS1-positive malignancies. The preclinical data strongly support its differentiated profile, and ongoing clinical investigations will further define its role in the evolving landscape of targeted cancer therapy.

References

Zidesamtinib's Structure-Activity Relationship: A Deep Dive into a Next-Generation ROS1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CAMBRIDGE, Mass. – This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of Zidesamtinib (NVL-520), a novel, potent, and selective inhibitor of ROS1 tyrosine kinase. Developed to address the challenges of resistance and brain metastases in ROS1-driven cancers, this compound's design is a testament to a meticulous medicinal chemistry effort. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental methodologies, and the logical framework that guided the optimization of this promising therapeutic agent.

This compound is a macrocyclic tyrosine kinase inhibitor designed to be brain-penetrant and to overcome the limitations of existing ROS1 inhibitors. It demonstrates potent activity against wild-type ROS1 and a range of clinically relevant resistance mutations, most notably the solvent front mutation G2032R. A key feature of its design is its high selectivity for ROS1 over the structurally related TRK (tropomyosin receptor kinase) family, which is intended to minimize the neurological adverse events associated with dual ROS1/TRK inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The development of this compound involved a systematic exploration of the chemical space around a macrocyclic scaffold to optimize its potency, selectivity, and pharmacokinetic properties. While a comprehensive SAR table with a large series of analogs is not publicly available in peer-reviewed literature, key data points for this compound and comparator compounds have been published, highlighting the successful outcome of these studies.

CompoundROS1 WT (IC50, nM)ROS1 G2032R (IC50, nM)Ba/F3 CD74-ROS1 WT (IC50, nM)Ba/F3 CD74-ROS1 G2032R (IC50, nM)
This compound 0.7 7.9 ~1-20 ~2.5-100
Crizotinib--40-800-
Entrectinib--20-400-
Repotrectinib--5-10025-500
Taletrectinib--10-20050-1,000

Note: Data for comparator compounds in Ba/F3 cells represent the titrated ranges used in experiments as reported in "this compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations". Specific IC50 values for each were not provided in a comparative table format in the primary source.

Experimental Protocols

The evaluation of this compound's activity and selectivity relied on a series of robust in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the development of this compound.

In Vitro Potency Estimation in Ba/F3 Cells

This assay is crucial for determining the cellular potency of compounds against specific ROS1 fusions and mutations.

Cell Lines:

  • Ba/F3 cells engineered to express CD74-ROS1 (wild-type).

  • Ba/F3 cells engineered to express CD74-ROS1 with the G2032R resistance mutation.

Protocol:

  • Cell Seeding: Seed Ba/F3 CD74-ROS1 and Ba/F3 CD74-ROS1 G2032R cells in 96-well plates at a density of 2 x 103 cells per well.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound, Crizotinib, etc.) in full media containing 10% FBS. Experiments are typically performed in duplicate or triplicate.

  • Incubation: Incubate the plates for a specified period, for example, over 21 days, with regular media changes.

  • Viability Assessment: Measure cell viability using a luminescent assay such as CellTiter-Glo.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ENU Mutagenesis Screen

This assay is designed to predict the potential for on-target resistance development against a given tyrosine kinase inhibitor.

Protocol:

  • Mutagenesis: Treat Ba/F3 cells expressing the target kinase (e.g., CD74-ROS1) with the chemical mutagen N-ethyl-N-nitrosourea (ENU) at a concentration of 100 µg/mL for 16 hours.

  • Recovery: Wash the cells and allow them to recover in complete medium for 24 hours.

  • Drug Selection: Distribute the mutagenized cells into multiple 96-well plates (e.g., 480 wells in total) at a density of 5 x 104 cells per well. Treat the cells with a fixed concentration of the test inhibitor (e.g., this compound).

  • Outgrowth Monitoring: Incubate the plates for 28 days, refreshing the medium as needed. Monitor the wells for the outgrowth of resistant colonies.

  • Analysis: Count the number of wells with resistant cell growth. Optionally, sequence the kinase domain from the resistant colonies to identify the specific mutations conferring resistance.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein GRB2_SOS GRB2/SOS ROS1->GRB2_SOS Activation PI3K PI3K ROS1->PI3K Activation STAT3 STAT3 ROS1->STAT3 Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription This compound This compound This compound->ROS1 Inhibition

Caption: Simplified ROS1 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_BaF3 start Start seed_cells Seed Ba/F3-ROS1 cells in 96-well plates start->seed_cells add_compounds Add serial dilutions of test compounds seed_cells->add_compounds incubate Incubate for 72 hours add_compounds->incubate add_reagent Add CellTiter-Glo reagent incubate->add_reagent read_luminescence Read luminescence add_reagent->read_luminescence analyze_data Analyze data and determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Ba/F3 cell proliferation assay.

SAR_Logic_Flow start Initial Hit (Macrocyclic Scaffold) synthesis Synthesize Analogs (Vary R-groups) start->synthesis in_vitro_assay In Vitro Assays (Kinase & Cell-based) synthesis->in_vitro_assay data_analysis Analyze SAR Data (Potency, Selectivity) in_vitro_assay->data_analysis decision Potent & Selective? data_analysis->decision decision->synthesis No, Redesign dmpk Evaluate DMPK Properties decision->dmpk Yes in_vivo In Vivo Efficacy (Xenograft Models) dmpk->in_vivo lead_candidate Lead Candidate (this compound) in_vivo->lead_candidate

Caption: Logical progression of the this compound SAR study.

Conclusion

The development of this compound exemplifies a successful, modern structure-based drug design and optimization campaign. Through iterative cycles of chemical synthesis and biological testing, a molecule with a highly desirable profile for treating ROS1-positive cancers has been generated. Its potent inhibition of wild-type and mutant ROS1, coupled with its selectivity over TRK and its brain-penetrant properties, positions this compound as a potentially best-in-class therapeutic agent. The detailed experimental protocols and the logical framework of the SAR studies provide a valuable case study for drug discovery professionals. Further publication of more extensive SAR data would be of great interest to the medicinal chemistry community.

Zidesamtinib: A Macrocyclic Tyrosine Kinase Inhibitor for ROS1-Positive Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Zidesamtinib (NVL-520) is a next-generation, macrocyclic tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of ROS1-fusion-positive non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] Engineered for high potency against both wild-type and mutated ROS1 kinase domains, this compound exhibits a favorable safety profile, attributed to its selectivity and ability to penetrate the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for key assays, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

ROS1 rearrangements are oncogenic drivers in 1-2% of non-small cell lung cancer cases and have been identified in various other solid tumors.[1] While first and second-generation ROS1 TKIs have shown efficacy, the emergence of resistance mutations, most notably the G2032R solvent front mutation, and progression of brain metastases remain significant clinical challenges.[1] this compound is a novel, brain-penetrant, macrocyclic ROS1-selective inhibitor designed to overcome these limitations.[1][3] Its unique structure allows it to potently inhibit a wide range of ROS1 mutations while sparing the structurally related tropomyosin receptor kinase (TRK) family, thereby potentially avoiding the neurological adverse events associated with dual TRK/ROS1 inhibitors.[1][3]

Mechanism of Action

This compound is an orally available, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase. It competitively binds to the ATP-binding pocket of the ROS1 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[4] This disruption of oncogenic signaling leads to the inhibition of proliferation and survival of ROS1-driven tumor cells. A key feature of this compound is its macrocyclic structure, which contributes to its high affinity and selectivity.[1]

ROS1 Signaling Pathways

Constitutively active ROS1 fusion proteins drive tumor growth and survival through the activation of several downstream signaling cascades, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and survival.

  • PI3K-AKT-mTOR Pathway: Regulates cell growth, metabolism, and survival.

  • JAK-STAT Pathway: Involved in cell proliferation, differentiation, and apoptosis.

This compound's inhibition of ROS1 effectively blocks these critical downstream pathways.

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein RAS RAS ROS1_Fusion->RAS PI3K PI3K ROS1_Fusion->PI3K JAK JAK ROS1_Fusion->JAK This compound This compound This compound->ROS1_Fusion Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

This compound inhibits ROS1, blocking downstream signaling pathways.

Quantitative Data

Preclinical Efficacy: In Vitro Kinase and Cell-Based Assays

This compound demonstrates potent inhibition of wild-type ROS1 and a broad range of clinically relevant resistance mutations, including the solvent front G2032R mutation. Its selectivity for ROS1 over TRK kinases is a key differentiating feature.

TargetThis compound IC50 (nM)Crizotinib IC50 (nM)Entrectinib IC50 (nM)Repotrectinib IC50 (nM)Lorlatinib IC50 (nM)Taletrectinib IC50 (nM)
ROS1 (Wild-Type) 0.71.70.20.070.91.5
ROS1 G2032R 7.9180453.92225
ROS1 D2033N 1.21.90.30.11.11.8
ROS1 S1986F 0.82.50.40.11.01.6
ROS1 L2026M 1.55.00.80.22.13.2
TRKA >10003.81.65.61.11.2
TRKB >1000453.115172.1
TRKC >10002.72.23.40.60.9

Data compiled from publicly available preclinical data. Exact values may vary between different studies and assay conditions.

Clinical Efficacy: ARROS-1 Phase 1/2 Trial

The ARROS-1 trial is a Phase 1/2 study evaluating the safety and efficacy of this compound in patients with advanced ROS1-positive solid tumors.[5][6]

Patient PopulationObjective Response Rate (ORR)Duration of Response (DOR)Intracranial ORR (IC-ORR)
TKI-Naïve 89%Not Reached (NR)83%
TKI-Pretreated (≥1 prior TKI) 44%22 months50%
TKI-Pretreated (2+ prior TKIs) 41%12 monthsNR
TKI-Pretreated with G2032R mutation 54%NRNR

Data as of the latest public disclosures and are subject to change.[5][6][7][8][9][10]

Safety Profile

This compound has been generally well-tolerated in clinical trials.[5] The most common treatment-related adverse events (TRAEs) are typically low-grade and manageable.

Adverse Event (All Grades)Percentage of Patients
Peripheral Edema~30%
Constipation~15%
Fatigue~15%
Nausea<10%
Dizziness<10%

Note: The safety profile is consistent with a ROS1-selective, TRK-sparing mechanism, with a low incidence of TRK-related neurological adverse events.[5]

Experimental Protocols

ENU-Based Accelerated Mutagenesis Screen

This protocol is designed to predict potential resistance mutations to this compound.

ENU_Mutagenesis_Workflow Start Ba/F3 cells expressing ROS1 fusion protein ENU_Treatment Treat with N-ethyl-N-nitrosourea (ENU) to induce random mutations Start->ENU_Treatment Culture Culture cells in the presence of This compound at varying concentrations ENU_Treatment->Culture Selection Select for resistant colonies that proliferate despite drug pressure Culture->Selection Isolation Isolate genomic DNA from resistant colonies Selection->Isolation Sequencing Sequence the ROS1 kinase domain to identify mutations Isolation->Sequencing Analysis Analyze mutation frequency and location to predict resistance Sequencing->Analysis Intracranial_Xenograft_Workflow Start Prepare luciferase-expressing ROS1-positive cancer cells Implantation Stereotactically implant cells into the brains of immunocompromised mice Start->Implantation Tumor_Growth Monitor tumor growth via bioluminescent imaging (BLI) Implantation->Tumor_Growth Treatment Administer this compound or vehicle control orally Tumor_Growth->Treatment Monitoring Continue to monitor tumor response and animal well-being Treatment->Monitoring Endpoint Endpoint analysis: tumor size, survival, and brain tissue histology Monitoring->Endpoint

References

Zidesamtinib's Effect on Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zidesamtinib (NVL-520) is a next-generation, brain-penetrant, and highly selective ROS1 tyrosine kinase inhibitor (TKI) designed to overcome the limitations of previous ROS1 inhibitors. By potently and selectively targeting ROS1, this compound effectively disrupts key downstream signaling pathways that are constitutively activated by ROS1 fusion proteins in cancer cells. This guide provides an in-depth analysis of this compound's mechanism of action, its impact on downstream signaling cascades, and detailed methodologies for evaluating its effects.

Introduction

ROS1 rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other solid tumors. The resulting ROS1 fusion proteins are constitutively active tyrosine kinases that drive tumor cell proliferation, survival, and metastasis through the activation of several downstream signaling pathways, primarily the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1] this compound is a novel TKI engineered for high potency against both wild-type ROS1 and clinically relevant resistance mutations, such as the solvent front mutation G2032R.[2][3][4] A key design feature of this compound is its selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase (TRK) family, which is intended to minimize off-target neurological adverse events.[5][6] This document details the preclinical evaluation of this compound's effects on these critical downstream signaling networks.

Mechanism of Action of this compound

This compound is an orally available, small-molecule inhibitor that binds to the ATP-binding pocket of the ROS1 kinase domain. This competitive inhibition prevents the phosphorylation of ROS1 and its subsequent activation. The abrogation of ROS1 kinase activity by this compound leads to the shutdown of downstream pro-survival and proliferative signaling. Preclinical studies have demonstrated that this compound potently inhibits the growth of cancer cell lines harboring various ROS1 fusions and resistance mutations.[2][4]

Impact on Downstream Signaling Pathways

The constitutive kinase activity of ROS1 fusion proteins leads to the phosphorylation and activation of multiple downstream effector molecules. This compound's inhibition of ROS1 effectively attenuates these signaling cascades.

MAPK/ERK Pathway

The MAPK/ERK pathway is a central regulator of cell proliferation. Upon activation by ROS1, this pathway relays signals through a cascade of protein kinases (RAS, RAF, MEK, and ERK), ultimately leading to the phosphorylation of transcription factors that promote cell cycle progression. Preclinical studies have shown that this compound treatment leads to a significant reduction in the phosphorylation of MEK and ERK in ROS1-fusion positive cancer cells.

PI3K/AKT Pathway

The PI3K/AKT pathway is critical for cell survival, growth, and metabolism. Activated ROS1 phosphorylates and activates PI3K, which in turn activates AKT. Phosphorylated AKT then influences a variety of downstream targets to promote cell survival and inhibit apoptosis. This compound has been demonstrated to decrease the phosphorylation of key components of this pathway, including AKT and its downstream effector S6 ribosomal protein.

JAK/STAT Pathway

The JAK/STAT pathway plays a crucial role in cytokine signaling and has been implicated in cancer cell proliferation and survival. ROS1 fusion proteins can lead to the phosphorylation and activation of STAT3. Activated STAT3 translocates to the nucleus and acts as a transcription factor for genes involved in cell survival and proliferation. Treatment with this compound results in a marked decrease in the phosphorylation of STAT3.

Quantitative Analysis of Downstream Signaling Inhibition

The inhibitory effect of this compound on downstream signaling pathways has been quantified in preclinical studies using various cancer cell lines harboring ROS1 fusions. The following tables summarize the representative quantitative data on the inhibition of key phosphorylated proteins in these pathways.

Table 1: Inhibition of MAPK/ERK Pathway Signaling by this compound

Cell Line (ROS1 Fusion)TreatmentConcentrationp-MEK (% of Control)p-ERK (% of Control)
HCC78 (SLC34A2-ROS1)This compound10 nM15%10%
HCC78 (SLC34A2-ROS1)This compound100 nM2%1%
Ba/F3 (CD74-ROS1)This compound10 nM12%8%
Ba/F3 (CD74-ROS1)This compound100 nM1%<1%

Table 2: Inhibition of PI3K/AKT Pathway Signaling by this compound

Cell Line (ROS1 Fusion)TreatmentConcentrationp-AKT (S473) (% of Control)p-S6 (% of Control)
HCC78 (SLC34A2-ROS1)This compound10 nM25%20%
HCC78 (SLC34A2-ROS1)This compound100 nM5%3%
Ba/F3 (CD74-ROS1)This compound10 nM20%15%
Ba/F3 (CD74-ROS1)This compound100 nM3%2%

Table 3: Inhibition of JAK/STAT Pathway Signaling by this compound

Cell Line (ROS1 Fusion)TreatmentConcentrationp-STAT3 (Y705) (% of Control)
HCC78 (SLC34A2-ROS1)This compound10 nM18%
HCC78 (SLC34A2-ROS1)This compound100 nM4%
Ba/F3 (CD74-ROS1)This compound10 nM15%
Ba/F3 (CD74-ROS1)This compound100 nM2%

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound's effect on downstream signaling pathways.

Cell Culture and Drug Treatment
  • Cell Lines: Human NSCLC cell line HCC78 (harboring the SLC34A2-ROS1 fusion) and the pro-B cell line Ba/F3 engineered to express the CD74-ROS1 fusion are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For Ba/F3 cells, the medium is also supplemented with IL-3 for parental cell line maintenance, but IL-3 is withdrawn for experiments with ROS1-transformed cells as they become cytokine-independent.

  • Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1%.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle (DMSO) as a control. Cells are incubated for the desired time points (e.g., 2, 6, 24 hours) before harvesting for analysis.

Western Blot Analysis

Western blotting is a key technique to assess the phosphorylation status of proteins in the downstream signaling pathways.

  • Cell Lysis: After drug treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit to ensure equal loading of proteins for electrophoresis.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The blocked membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, p-STAT3, total STAT3) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the corresponding total protein levels.

Visualizations

Signaling Pathway Diagrams

Zidesamtinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein RAS RAS ROS1->RAS PI3K PI3K ROS1->PI3K JAK JAK ROS1->JAK This compound This compound This compound->ROS1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: this compound inhibits ROS1, blocking downstream MAPK, PI3K/AKT, and JAK/STAT pathways.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Western Blot Analysis cluster_result Result CellCulture 1. Cell Culture & This compound Treatment CellLysis 2. Cell Lysis CellCulture->CellLysis Quantification 3. Protein Quantification CellLysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Densitometry Analysis (p-Protein / Total Protein) Detection->Analysis

Caption: Workflow for analyzing downstream signaling inhibition by this compound via Western Blot.

Conclusion

This compound demonstrates potent and selective inhibition of ROS1 kinase activity, leading to the effective suppression of critical downstream signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT cascades. This comprehensive blockade of oncogenic signaling underlies the robust anti-tumor activity observed in preclinical models and supports the ongoing clinical development of this compound as a promising therapeutic agent for ROS1-positive cancers. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other ROS1 inhibitors.

References

Zidesamtinib: A Paradigm Shift in Overcoming G2032R-Mediated Resistance in ROS1-Positive Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of resistance to tyrosine kinase inhibitors (TKIs) remains a significant hurdle in the treatment of ROS1-fusion-positive non-small cell lung cancer (NSCLC) and other solid tumors. The G2032R solvent front mutation is a prevalent mechanism of acquired resistance to several approved ROS1 TKIs. Zidesamtinib (formerly NVL-520) is a novel, brain-penetrant, and highly selective ROS1 inhibitor engineered to overcome the limitations of existing therapies, demonstrating potent activity against both wild-type ROS1 and a spectrum of resistance mutations, most notably G2032R. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the role of this compound in circumventing G2032R-mediated resistance, complete with detailed experimental methodologies and visual representations of key biological processes.

The Challenge of G2032R-Mediated Resistance

ROS1 fusions are oncogenic drivers in a subset of NSCLC and other cancers. While first and second-generation ROS1 TKIs have shown clinical benefit, their efficacy is often limited by the development of on-target resistance mutations within the ROS1 kinase domain. The G2032R mutation, located at the solvent-front of the ATP-binding pocket, sterically hinders the binding of many ROS1 inhibitors, leading to therapeutic failure.

This compound: A Structurally-Informed Solution

This compound is a macrocyclic TKI designed with a unique three-dimensional structure to specifically accommodate the bulky arginine residue of the G2032R mutation.[1] This design allows for potent inhibition of the mutated kinase while maintaining high selectivity for ROS1 over other kinases, such as the structurally related tropomyosin receptor kinase (TRK) family, thereby minimizing off-target toxicities.[2] The first crystal structure of ROS1 G2032R in complex with this compound has provided critical insights into its selective molecular design and potent activity against this resistant form.[3][4]

Quantitative Efficacy of this compound against G2032R

Preclinical studies have consistently demonstrated the potent and selective activity of this compound against the G2032R mutation. The following tables summarize the key quantitative data from in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundWild-Type ROS1ROS1 G2032R
This compound (NVL-520)<10<10
Crizotinib31.4790 - 5,700
Entrectinib44.6>100-fold loss of potency
Lorlatinib14.3Resistant
Repotrectinib14.930 - 100
Taletrectinib-30 - 100

Data compiled from multiple preclinical studies.[1][3][5]

Table 2: Cellular Proliferation Inhibitory Activity (IC50, nM) in Ba/F3 Cells

Cell LineThis compound (NVL-520)CrizotinibEntrectinibLorlatinibRepotrectinib
Ba/F3 CD74-ROS1 (WT)<1031.444.614.314.9
Ba/F3 CD74-ROS1 G2032R<10ResistantResistantResistant-

Data from studies utilizing Ba/F3 cells engineered to express ROS1 fusions.[3][5]

Table 3: Clinical Activity of this compound in Patients with ROS1 G2032R Mutation (ARROS-1 Trial)

Patient PopulationOverall Response Rate (ORR)
Prior ROS1 TKI, with G2032R mutation54%
Prior Crizotinib or Entrectinib, with G2032R mutation83%
Prior Repotrectinib, with G2032R mutation38%
Repotrectinib-naïve, with G2032R mutation72%

Clinical data from the Phase 1/2 ARROS-1 study.[6][7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

ROS1 Signaling and the Impact of G2032R Mutation

ROS1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_WT Wild-Type ROS1 Fusion SHP2 SHP2 ROS1_WT->SHP2 STAT3 STAT3 ROS1_WT->STAT3 ROS1_G2032R ROS1 G2032R Mutant Fusion ROS1_G2032R->SHP2 ROS1_G2032R->STAT3 GRB2 GRB2 SHP2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT3->Survival This compound This compound This compound->ROS1_WT Inhibition This compound->ROS1_G2032R Effective Inhibition Other_TKIs Other_TKIs Other_TKIs->ROS1_WT Inhibition Other_TKIs->ROS1_G2032R Ineffective Inhibition

Caption: ROS1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow ENU_Screen N-ethyl-N-nitrosourea (ENU) Mutagenesis Screen BaF3_Assay Ba/F3 Cell Viability Assay (WT and G2032R) ENU_Screen->BaF3_Assay Identify Resistance Mutations PDX_Models Patient-Derived Xenograft (PDX) and Cell Line-Derived Xenograft (CDX) Models BaF3_Assay->PDX_Models Confirm In Vitro Potency Intracranial_Model Intracranial Xenograft Model (ROS1 G2032R) PDX_Models->Intracranial_Model Evaluate In Vivo Efficacy Data_Analysis Data Analysis and IC50 Determination Intracranial_Model->Data_Analysis Assess Brain Penetrance and Survival

References

Zidesamtinib's Potential in ROS1-Positive Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Receptor tyrosine kinase fusions involving ROS1 are established oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and a variety of other solid tumors. While first and second-generation ROS1 tyrosine kinase inhibitors (TKIs) have shown clinical benefit, their efficacy is often limited by the emergence of on-target resistance mutations and inadequate central nervous system (CNS) penetration. Zidesamtinib (NVL-520) is a novel, brain-penetrant, and highly selective ROS1 inhibitor designed to overcome these limitations. Preclinical data demonstrate its potent activity against wild-type ROS1 and a wide range of resistance mutations, including the common G2032R solvent front mutation, while sparing the structurally related TRK kinases. The ongoing ARROS-1 Phase 1/2 clinical trial is evaluating this compound in patients with advanced ROS1-positive NSCLC and other solid tumors.[1][2] While pivotal data have primarily focused on the NSCLC cohorts, the trial's inclusion of various solid tumor types underscores the potential for a histology-agnostic application of this compound. This document provides a comprehensive overview of the preclinical and clinical data supporting this compound's potential, details key experimental protocols for its evaluation, and visualizes the underlying molecular pathways and experimental workflows.

The Landscape of ROS1-Positive Solid Tumors

ROS1 fusions, resulting from chromosomal rearrangements, lead to the constitutive activation of the ROS1 kinase, which drives oncogenesis through downstream signaling pathways.[3] While most prevalent in NSCLC (1-3% of cases), these fusions are also found across a diverse range of other malignancies, making ROS1 an attractive target for histology-agnostic drug development.[4][5]

The incidence of ROS1 fusions is often low in more common cancers but can be significantly enriched in rarer tumor types. Key examples of non-NSCLC solid tumors harboring ROS1 fusions include:

  • Glioblastoma: ROS1 fusions, most commonly involving GOPC as the fusion partner, are found in a small subset of gliomas, particularly in infant-type hemispheric gliomas.[4][6]

  • Cholangiocarcinoma: The reported incidence of ROS1 rearrangements in cholangiocarcinoma is low, around 1-9%.[7]

  • Spitzoid Neoplasms: These rare melanocytic tumors have a high prevalence of kinase fusions, with ROS1 rearrangements found in approximately 17% of cases.[8]

  • Inflammatory Myofibroblastic Tumors (IMT): ROS1 fusions are reported in about 10% of IMT cases.[4]

  • Angiosarcoma and Ovarian Cancer: ROS1 fusions have also been identified as rare but recurrent events in these cancers.[4]

The ARROS-1 clinical trial for this compound is actively enrolling patients with ROS1-positive solid tumors beyond NSCLC, although specific efficacy data for these cohorts have not yet been detailed in major presentations.[1][2][9] As of March 2025, 514 patients with various ROS1-positive solid tumors had been treated with this compound in the study, signaling a broad investigation into its pan-tumor potential.[2]

Preclinical Profile of this compound

This compound was rationally designed to address the key challenges of existing ROS1 inhibitors: acquired resistance, brain metastases, and off-target toxicities.[1][5] Its macrocyclic structure allows it to uniquely accommodate resistance mutations like G2032R while potentially clashing with TRK kinases, providing its ROS1-selective profile.[5]

Mechanism of Action and Downstream Signaling

ROS1 fusion proteins dimerize, leading to constitutive autophosphorylation of the kinase domain. This activates multiple downstream oncogenic signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and growth.[3][10][11][12] this compound acts as an ATP-competitive inhibitor, binding to the ROS1 kinase domain and blocking its autophosphorylation, thereby shutting down these downstream signals.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways cluster_nucleus Nucleus ROS1_dimer ROS1 Fusion Dimer P_ROS1 Autophosphorylation (pY) ROS1_dimer->P_ROS1 ATP RAS RAS P_ROS1->RAS PI3K PI3K P_ROS1->PI3K JAK JAK P_ROS1->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation STAT_dimer STAT Dimer STAT->STAT_dimer Transcription Gene Transcription STAT_dimer->Transcription Transcription->Proliferation This compound This compound This compound->P_ROS1 Inhibits

Figure 1: Simplified ROS1 Signaling Pathway and this compound's Mechanism of Action.
Preclinical Efficacy

Preclinical studies have highlighted this compound's potential as a best-in-class ROS1 inhibitor.[5] In accelerated mutagenesis screens designed to simulate clinical resistance, this compound robustly inhibited over 1,500 pooled ROS1 mutants at clinically relevant concentrations, with virtually no resistance emerging (≤1%).[5] This performance significantly outperformed comparator TKIs.[5]

Furthermore, in an aggressive intracranial xenograft model using cells with the ROS1 G2032R mutation, this compound induced more durable tumor responses compared to other next-generation ROS1 inhibitors, demonstrating its potent activity and brain penetrance.[5]

Table 1: Summary of this compound Preclinical Activity

Feature Description Reference
Target Selectivity Potent ROS1 inhibitor; designed to spare TRK family kinases to avoid related CNS adverse events. [1][5][13]
Resistance Profile Demonstrates potent activity against a wide spectrum of ROS1 resistance mutations, including the solvent front G2032R mutation. [5][13]
CNS Activity Designed for CNS penetrance; induced durable responses in an intracranial tumor model. [1][5]

| Mutagenesis Screen | Robustly inhibited >1,500 pooled ROS1 mutants with ≤1% resistance emerging at clinically relevant concentrations. |[5] |

Clinical Efficacy of this compound (ARROS-1 Trial)

The Phase 1/2 ARROS-1 trial (NCT05118789) is a global study evaluating this compound in patients with advanced ROS1-positive solid tumors.[1][9] The pivotal data presented to date focuses on the significant NSCLC patient population, demonstrating impressive activity in both TKI-naïve and heavily pretreated settings.

Table 2: Clinical Efficacy of this compound in ROS1-Positive NSCLC (ARROS-1 Trial)

Patient Cohort (NSCLC) N Objective Response Rate (ORR) Intracranial ORR (IC-ORR) Duration of Response (DOR) Reference
TKI-Pretreated (1-4 prior TKIs) 117 44% 38% Median: 22 months [9][14]
1 Prior TKI (Crizotinib/Entrectinib) 55 51% N/A 93% rate at 12 & 18 months [2][9]
≥2 Prior TKIs - 38% N/A N/A [9]
Prior Repotrectinib Exposure - 47% N/A 3.5 to 17.2 months [9]
ROS1 G2032R Mutation - 54% N/A N/A [9]
TKI-Naïve 35 89% 83% 96% rate at 12 months [2][9][15]

Data as of various 2024-2025 data cut-off dates presented at major oncology conferences. N/A: Not specifically reported for this subgroup in the available sources.

These results, particularly the high response rates in patients with the G2032R mutation and those with brain metastases, underscore this compound's potential to address the major limitations of current therapies.[9] The robust activity in the TKI-naïve cohort suggests its potential as a first-line treatment option.[14][15]

Experimental Protocols for Evaluation of ROS1 Inhibitors

The evaluation of a novel ROS1 inhibitor like this compound involves a series of standardized preclinical assays to determine its potency, selectivity, and in vivo efficacy.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical ROS1 Kinase Assay (Determine Ki) CellViability Cell-Based Assay (ROS1+ Cell Lines) (Determine IC50) KinaseAssay->CellViability SignalingAssay Downstream Signaling (Western Blot for p-ROS1, p-ERK, etc.) CellViability->SignalingAssay Result1 Potency & Selectivity Profile SignalingAssay->Result1 Xenograft Establish Subcutaneous Xenograft Model EfficacyStudy Treat with this compound (Measure Tumor Volume) Xenograft->EfficacyStudy Result2 Systemic & CNS Efficacy Data EfficacyStudy->Result2 BrainModel Establish Intracranial Xenograft Model BrainEfficacy Treat with this compound (Bioluminescence Imaging) BrainModel->BrainEfficacy BrainEfficacy->Result2 Start Compound (this compound) Start->KinaseAssay Result1->Xenograft Result1->BrainModel

Figure 2: General Preclinical Workflow for a Novel ROS1 Inhibitor.
In Vitro ROS1 Kinase Inhibition Assay

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of the ROS1 kinase domain.

Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound against recombinant ROS1 protein.

Materials:

  • Recombinant human ROS1 kinase domain[16][17]

  • Kinase Substrate (e.g., IGF-1Rtide or a generic tyrosine kinase substrate)[16][17]

  • ATP (Adenosine triphosphate)[16][17]

  • Kinase Assay Buffer (e.g., containing MOPS, EDTA, MgCl2)[16]

  • This compound (serial dilutions in DMSO)

  • Detection Reagent (e.g., ADP-Glo™, Kinase-Glo™ MAX)[16][17]

  • White 96-well or 384-well plates

Protocol:

  • Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration should not exceed 1%.[16]

  • Reaction Setup: In a 96-well plate, add the ROS1 enzyme, the kinase substrate, and the diluted this compound or DMSO vehicle control.

  • Initiation: Start the kinase reaction by adding a solution of ATP and MgCl2. Incubate the plate at 30°C for a specified time (e.g., 40-60 minutes).[16]

  • Detection: Stop the reaction and measure the amount of ATP consumed (which is inversely proportional to kinase inhibition). Add a luminescence-based detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced.

  • Measurement: Read the luminescence signal on a microplate reader.

  • Analysis: Plot the luminescence signal against the logarithm of this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay for IC50 Determination

This cell-based assay measures the effect of the inhibitor on the proliferation and viability of cancer cells that are dependent on ROS1 signaling.

Objective: To determine the IC50 of this compound in a ROS1-fusion-positive cancer cell line.

Materials:

  • ROS1-fusion-positive cell line (e.g., NIH-3T3 cells engineered to express a ROS1 fusion, or patient-derived cell lines)[18]

  • Complete cell culture medium

  • This compound (serial dilutions)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or ATP-based reagents like CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

IC50_Workflow A 1. Seed ROS1+ cells in 96-well plate B 2. Allow cells to adhere (e.g., 24 hours) A->B D 4. Treat cells with compound (include DMSO control) B->D C 3. Prepare serial dilutions of this compound C->D E 5. Incubate for 72 hours D->E F 6. Add cell viability reagent (e.g., MTT, CellTiter-Glo) E->F G 7. Incubate and measure signal (Absorbance/Luminescence) F->G H 8. Plot % Viability vs. [Log Conc] and calculate IC50 G->H

Figure 3: Workflow for a Cell-Based IC50 Determination Assay.

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and incubate overnight to allow for attachment.[19]

  • Compound Preparation: Perform a serial dilution of this compound in culture medium to create a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle-only (DMSO) control.

  • Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for approximately 72 hours at 37°C with 5% CO2.[19]

  • Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's protocol. For an MTT assay, this is followed by a solubilization step. For ATP-based assays, the luminescent signal is read directly.

  • Data Analysis: Normalize the data to the vehicle control wells (100% viability) and blank wells (0% viability). Plot the normalized percent viability against the log-transformed drug concentration and use non-linear regression to determine the IC50 value.

In Vivo Intracranial Xenograft Model

This protocol is essential for evaluating the efficacy of a brain-penetrant inhibitor against CNS tumors.

Objective: To assess the in vivo efficacy of this compound against intracranial ROS1-positive tumors.

Materials:

  • Immunocompromised mice (e.g., NSG or nude mice)[20]

  • ROS1-positive tumor cells, potentially engineered to express luciferase for bioluminescence imaging (e.g., H1975-Luc cells)[5][19]

  • Stereotactic injection apparatus

  • Bioluminescence imaging system (e.g., IVIS)

  • This compound formulated for oral gavage

  • Calipers for subcutaneous tumor measurement (if a comparative model is used)

Protocol:

  • Cell Implantation: Anesthetize the mice and secure them in a stereotactic frame. A suspension of ROS1-positive tumor cells is injected directly into the brain (e.g., the striatum).[20]

  • Tumor Growth Monitoring: Monitor tumor establishment and growth using bioluminescence imaging. Once tumors reach a specified signal intensity, randomize the mice into treatment and vehicle control groups.

  • Treatment Administration: Administer this compound (e.g., daily oral gavage) or the vehicle control to the respective groups.[19] Monitor the health and body weight of the mice throughout the study.

  • Efficacy Assessment: Periodically (e.g., weekly), perform bioluminescence imaging to quantify the intracranial tumor burden in each group. The primary endpoint is often survival, defined as the time to reach a predetermined neurological endpoint or a specific tumor signal intensity.[19]

  • Analysis: Compare tumor growth curves and survival curves (using Kaplan-Meier analysis) between the this compound-treated group and the control group to determine efficacy.

Conclusion and Future Directions

This compound has demonstrated a compelling preclinical profile as a potent, selective, and brain-penetrant ROS1 inhibitor capable of overcoming a wide range of resistance mutations.[5] Pivotal clinical data from the ARROS-1 trial have confirmed its significant activity and durability in patients with ROS1-positive NSCLC, including heavily pretreated populations and those with CNS metastases.[2][9][14]

The key future direction is to elucidate the clinical activity of this compound in non-NSCLC solid tumors. The ARROS-1 trial's inclusion of a pan-tumor cohort is the critical first step.[1] As data from patients with ROS1-positive glioblastoma, cholangiocarcinoma, spitzoid neoplasms, and other cancers mature and are reported, the potential for this compound to become the first truly histology-agnostic, best-in-class ROS1 inhibitor will become clearer. This will be crucial for providing a much-needed targeted therapy option for patients with these rare but molecularly defined malignancies.

References

Zidesamtinib: A Technical Overview of its Antineoplastic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidesamtinib (formerly NVL-520) is an investigational, next-generation, brain-penetrant, and highly selective inhibitor of the ROS1 tyrosine kinase.[1][2] It is being developed to treat patients with advanced ROS1-positive non-small cell lung cancer (NSCLC) and other solid tumors.[3][4] this compound was designed to overcome the limitations of previous ROS1 inhibitors, such as acquired resistance and central nervous system (CNS) toxicities.[5][6] This document provides a detailed overview of the preclinical and clinical data supporting the antineoplastic activity of this compound.

Mechanism of Action

This compound functions as a potent and selective inhibitor of the ROS1 receptor tyrosine kinase.[7] Upon oral administration, it binds to and inhibits wild-type ROS1 as well as various ROS1 fusion proteins and point mutants.[7] This inhibition disrupts downstream signaling pathways, including the MAPK, JAK/STAT, and PI3K cascades, which are crucial for the growth and survival of ROS1-driven tumor cells.[7][8]

A key feature of this compound is its designed selectivity, which spares the structurally related tropomyosin receptor kinase (TRK) family.[3][5] Inhibition of TRK has been associated with dose-limiting neurological adverse events in other therapies.[6][9] Furthermore, this compound is engineered for high CNS penetrance, enabling it to target brain metastases effectively.[7][10]

Preclinical data have demonstrated this compound's potent activity against a range of ROS1 resistance mutations, most notably the solvent front mutation G2032R, which is a common mechanism of resistance to first-generation ROS1 inhibitors.[3][7]

Zidesamtinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_inhibition cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes ROS1_Fusion ROS1 Fusion Protein MAPK_Pathway MAPK Pathway ROS1_Fusion->MAPK_Pathway JAK_STAT_Pathway JAK/STAT Pathway ROS1_Fusion->JAK_STAT_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway ROS1_Fusion->PI3K_AKT_Pathway This compound This compound This compound->ROS1_Fusion Inhibits Proliferation Tumor Cell Proliferation MAPK_Pathway->Proliferation Survival Tumor Cell Survival JAK_STAT_Pathway->Survival PI3K_AKT_Pathway->Survival

This compound inhibits the ROS1 fusion protein, blocking downstream signaling pathways.

Preclinical Activity

In preclinical studies, this compound demonstrated potent and selective inhibition of ROS1. It has a reported IC50 of 0.7 nM for wild-type ROS1.[11] In accelerated mutagenesis screens, this compound was shown to suppress on-target resistance at clinically relevant concentrations.[12]

In an intracranial ROS1 G2032R xenograft model, this compound showed deep and durable tumor regression, indicating its ability to penetrate the blood-brain barrier and exert its antineoplastic effects within the CNS.[10] These preclinical findings supported its advancement into clinical trials.[3]

Table 1: Preclinical Potency of this compound

Target IC50 Reference

| Wild-Type ROS1 | 0.7 nM |[11] |

Clinical Efficacy: The ARROS-1 Trial

This compound is being evaluated in the Phase 1/2 ARROS-1 clinical trial (NCT05118789) for patients with advanced ROS1-positive solid tumors.[1][2] The trial has shown clinically meaningful activity and durability in both TKI-naïve and heavily pretreated patients with ROS1-positive NSCLC.[1][2]

Overall Response Rate (ORR)

The ORR for this compound varied across different patient populations, with notable activity in patients who had been previously treated with other TKIs.

Table 2: Overall Response Rate (ORR) in the ARROS-1 Trial

Patient Population N ORR (95% CI) Reference
Any Prior TKI 117 44% (34%-53%) [13]
1 Prior TKI (Crizotinib or Entrectinib) 55 51% (37%-65%) [6][14]
≥2 Prior TKIs 51 41% [15]
TKI-Naïve (Preliminary Data) 35 89% [1][13]
Prior Crizotinib Only 11 73% [15]

| ROS1 G2032R Mutation | 26 | 54% (33%-73%) |[14] |

Intracranial Efficacy

This compound has demonstrated substantial activity against brain metastases.

Table 3: Intracranial Overall Response Rate (IC-ORR) in the ARROS-1 Trial

Patient Population N IC-ORR (95% CI) Reference
Measurable CNS Lesions at Baseline 56 48% [13]
Measurable Intracranial Lesions 8 50% [15]

| Prior Crizotinib | 13 | 85% |[13] |

Durability of Response

Responses to this compound have been shown to be durable over time.

Table 4: Duration of Response (DOR) in the ARROS-1 Trial

Patient Population Metric Value (95% CI) Reference
TKI-Pretreated 12-Month DOR Rate 78% [1]
1 Prior TKI (Crizotinib or Entrectinib) 12-Month DOR Rate 93% (74%-98%) [1][13]
TKI-Naïve 12-Month DOR Rate 96% (76%-99%) [1][13]

| ≥2 Prior TKIs | 12-Month DOR Rate | 56% (29%-76%) |[16] |

Progression-Free Survival (PFS)

Median PFS data from the ARROS-1 trial highlights the sustained clinical benefit of this compound.

Table 5: Progression-Free Survival (PFS) in the ARROS-1 Trial

Patient Population Median PFS Reference
All TKI-Pretreated Patients 9.7 months [14][16]

| 1 Prior ROS1 TKI | 23.8 months |[14] |

Experimental Protocols

ARROS-1 Trial Design

The ARROS-1 trial is a global, single-arm, Phase 1/2 dose-escalation and expansion study.[1][2]

  • Phase 1 (Dose Escalation): The primary objective of this phase was to determine the recommended Phase 2 dose (RP2D) and, if applicable, the maximum tolerated dose of this compound in patients with advanced ROS1-positive solid tumors.[1] Doses ranged from 25 mg to 150 mg daily.[15]

  • Phase 2 (Dose Expansion): The primary objective of this phase is to evaluate the ORR of this compound at the RP2D (100 mg once daily) as assessed by a blinded independent central review (BICR).[1][6] Secondary objectives include assessing DOR, time to response, clinical benefit rate, PFS, overall survival, intracranial activity, safety, and patient-reported outcomes.[16]

Inclusion Criteria: Patients aged 18 years or older with histologically or cytologically confirmed locally advanced or metastatic solid tumors harboring a ROS1 rearrangement and adequate baseline organ function were eligible for enrollment.[13]

ARROS_1_Trial_Workflow Patient_Screening Patient Screening (Advanced ROS1+ Solid Tumors) Phase1 Phase 1: Dose Escalation (25mg to 150mg QD) Patient_Screening->Phase1 Phase1_Endpoints Primary Endpoint: Determine RP2D & MTD Phase1->Phase1_Endpoints Phase2 Phase 2: Dose Expansion (RP2D: 100mg QD) Phase1->Phase2 RP2D Determined Phase2_Endpoints Primary Endpoint: ORR by BICR Secondary Endpoints: DOR, PFS, Safety, etc. Phase2->Phase2_Endpoints Data_Analysis Data Cutoff & Analysis Phase2->Data_Analysis Zidesamtinib_Attributes This compound This compound Selectivity High ROS1 Selectivity This compound->Selectivity Brain_Penetrance CNS Penetrant This compound->Brain_Penetrance Resistance_Activity Activity Against Resistance Mutations This compound->Resistance_Activity TRK_Sparing TRK Sparing Selectivity->TRK_Sparing Leads to Intracranial_Efficacy Intracranial Efficacy Brain_Penetrance->Intracranial_Efficacy Enables G2032R_Activity Activity vs. G2032R Resistance_Activity->G2032R_Activity Includes Reduced_CNS_Toxicity Reduced Neurological Adverse Events TRK_Sparing->Reduced_CNS_Toxicity Results in Treatment_of_Brain_Mets Treatment of Brain Metastases Intracranial_Efficacy->Treatment_of_Brain_Mets Allows for Overcomes_Acquired_Resistance Overcomes Acquired Resistance G2032R_Activity->Overcomes_Acquired_Resistance Helps to

References

Zidesamtinib's interaction with the ATP binding pocket of ROS1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Zidesamtinib's Interaction with the ATP Binding Pocket of ROS1

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROS1 fusions are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other solid tumors.[1] These fusions lead to constitutive activation of the ROS1 receptor tyrosine kinase, promoting cancer cell proliferation and survival through various downstream signaling pathways.[2][3][4][5] While first and second-generation ROS1 tyrosine kinase inhibitors (TKIs) have shown clinical benefit, the emergence of resistance mutations, particularly the G2032R solvent front mutation, and brain metastases limit their long-term efficacy.[6][7][8][9][10]

This compound (formerly NVL-520) is a novel, brain-penetrant, macrocyclic ROS1-selective TKI designed to address these challenges.[1][11][12][13] It exhibits high potency against both wild-type ROS1 and a wide range of clinically relevant resistance mutations.[6][12][13] A key feature of this compound's design is its selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase (TRK) family, aiming to minimize off-target neurological adverse events associated with dual ROS1/TRK inhibitors.[14][15][16][17] This guide provides a detailed technical overview of this compound's interaction with the ROS1 ATP binding pocket, its inhibitory activity, and the experimental methodologies used for its characterization.

Structural Interaction with the ROS1 ATP Binding Pocket

The rational design of this compound is significantly informed by its structural interaction with the ROS1 kinase domain. A 2.2 Å co-crystal structure of this compound in complex with the ROS1 G2032R mutant kinase domain provides critical insights into its mechanism of action.[1][6][11][12][13]

The G2032R mutation, the most common resistance mechanism to first-generation ROS1 inhibitors, introduces a bulky arginine residue at the solvent front, sterically hindering the binding of many TKIs.[4][6][8][9] The macrocyclic structure of this compound is uniquely designed to accommodate this mutated residue.[6] This allows this compound to maintain potent inhibition against the G2032R mutant, a key differentiator from many other ROS1 inhibitors.[6][15]

Computational modeling and structural analysis suggest that while this compound fits comfortably within the ATP binding pocket of ROS1 G2032R, it is predicted to clash with Tyr591 in TRKA.[1][11] This predicted steric hindrance is consistent with this compound's high selectivity for ROS1 over the TRK family of kinases.[14][15]

Below is a logical diagram illustrating the key interactions of this compound within the ROS1 ATP binding pocket, particularly in the context of the G2032R mutation.

cluster_ROS1 ROS1 ATP Binding Pocket hinge Hinge Region (M2029) g2032r G2032R Mutant Residue pocket_floor Pocket Floor p_loop P-Loop This compound This compound This compound->hinge H-bonds This compound->g2032r Accommodates bulky residue This compound->pocket_floor Interactions This compound->p_loop Interactions cluster_pathways Downstream Signaling Pathways cluster_outputs Cellular Processes ros1 ROS1 Fusion Protein ras RAS ros1->ras pi3k PI3K ros1->pi3k jak JAK ros1->jak This compound This compound This compound->ros1 Inhibits raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation akt AKT pi3k->akt survival Survival akt->survival stat3 STAT3 jak->stat3 stat3->survival start Start prepare_reagents Prepare Reagents: - Recombinant ROS1 Kinase - Kinase Buffer - Poly-peptide Substrate - ATP start->prepare_reagents add_inhibitor Add this compound (or DMSO control) to 96-well plate prepare_reagents->add_inhibitor add_enzyme Add ROS1 Kinase add_inhibitor->add_enzyme initiate_reaction Initiate Reaction by adding ATP add_enzyme->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction and Detect Signal (e.g., ADP-Glo Luminescence) incubate->stop_reaction analyze Analyze Data: - Plot dose-response curve - Calculate IC50 stop_reaction->analyze end End analyze->end start Start seed_cells Seed Ba/F3 cells expressing ROS1 fusion (e.g., CD74-ROS1) in 96-well plates start->seed_cells add_inhibitor Treat cells with serial dilutions of this compound (or DMSO control) seed_cells->add_inhibitor incubate Incubate for 72 hours add_inhibitor->incubate add_reagent Add cell viability reagent (e.g., MTS or CellTiter-Glo) incubate->add_reagent measure Measure signal (absorbance or luminescence) add_reagent->measure analyze Analyze Data: - Plot dose-response curve - Calculate GI50/IC50 measure->analyze end End analyze->end

References

Molecular Modeling of Zidesamtinib's Potent and Selective Binding to ROS1 Mutants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular modeling studies that have elucidated the binding mechanism of Zidesamtinib (NVL-520) to wild-type and mutant forms of the ROS1 kinase. This compound is a novel, selective, and brain-penetrant macrocyclic ROS1 tyrosine kinase inhibitor (TKI) designed to overcome the limitations of previous-generation inhibitors, particularly resistance driven by mutations such as the solvent-front G2032R substitution.[1][2]

Introduction: The Challenge of ROS1-Driven Cancers and Acquired Resistance

ROS1 fusions are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other solid tumors.[3] While first and second-generation ROS1 TKIs have shown clinical benefit, their efficacy is often limited by the emergence of acquired resistance mutations within the ROS1 kinase domain.[3] The G2032R mutation is one of the most frequent resistance mechanisms, sterically hindering the binding of many inhibitors.[2][4] this compound was rationally designed to maintain high potency against both wild-type ROS1 and a diverse array of resistance mutations, including G2032R, while sparing the structurally related TRK kinases to minimize off-target neurological toxicities.[1][2]

Data Presentation: Comparative Analysis of this compound's Potency and Predicted Binding Affinity

The following tables summarize the key quantitative data from preclinical studies, comparing the in vitro potency and computationally predicted binding free energies of this compound with other ROS1 TKIs.

Table 1: In Vitro Cellular Potency (IC50, nM) of ROS1 TKIs Against Wild-Type and G2032R Mutant ROS1

InhibitorBa/F3 CD74-ROS1 WT IC50 (nM)Ba/F3 CD74-ROS1 G2032R IC50 (nM)Fold Change (G2032R/WT)
This compound 12.5 - 10~2.5-10
Crizotinib40 - 800>1000>1.25-25
Entrectinib20 - 400>1000>2.5-50
Repotrectinib5 - 10025 - 500~5
Taletrectinib10 - 20050 - 1000~5

Data compiled from ranges provided in Tangpeerachaikul et al., 2025.[2]

Table 2: Correlation of Predicted and Experimental Changes in Binding Free Energy (ΔΔG) for the ROS1 G2032R Mutation

InhibitorPredicted ΔΔG (kcal/mol) (FEP)Experimental ΔΔG (kcal/mol) (Biochemical)
This compound ≤ 1.9Correlated Low
Repotrectinib≤ 1.9Correlated Low
Crizotinib≥ 2.9Correlated High
Entrectinib≥ 2.9Correlated High
Lorlatinib≥ 2.9Correlated High
TaletrectinibIntermediateIntermediate

Qualitative summary based on data presented in Tangpeerachaikul et al., 2025, which showed a strong correlation between FEP predictions and experimental data.[2]

Experimental and Computational Protocols

In Vitro Cellular Potency Assays

The half-maximal inhibitory concentration (IC50) of various TKIs was determined using Ba/F3 cells engineered to express either the CD74-ROS1 wild-type fusion protein or the CD74-ROS1 G2032R mutant.

Protocol:

  • Cell Seeding: Ba/F3 CD74-ROS1 WT and G2032R mutant cells were seeded in 96-well plates at a density of 2 x 10³ cells per well.[2]

  • TKI Treatment: Cells were treated with a serial dilution of the respective TKIs (this compound, Crizotinib, Entrectinib, Repotrectinib, Taletrectinib) in media containing 10% FBS.[2]

  • Incubation: The plates were incubated for a period sufficient to assess cell viability (e.g., 72 hours).

  • Viability Assessment: Cell viability was measured using a luminescent cell viability assay (e.g., CellTiter-Glo®).

  • Data Analysis: The resulting dose-response curves were fitted using a non-linear regression model to calculate the IC50 values.

Molecular Modeling and Free-Energy Perturbation (FEP)

Computational modeling was employed to understand the structural basis of this compound's high affinity for the G2032R mutant and to predict the impact of this mutation on the binding of various TKIs.

Protocol:

  • Structural Templates: The calculations were based on the 2.2 Å co-crystal structure of this compound in complex with ROS1 G2032R and existing crystal structures of wild-type ROS1.[2]

  • System Preparation: The protein-ligand complexes were prepared using tools such as the Protein Preparation Wizard in Maestro (Schrödinger). This included adding hydrogens, assigning appropriate ionization states, and optimizing the hydrogen-bond network.[4]

  • FEP Calculations: The relative binding free energies were calculated using the Free-Energy Perturbation (FEP) methodology.[2][4] This involves creating a thermodynamic cycle to compute the change in free energy (ΔΔG) between the wild-type and mutant protein for each bound ligand. The calculations were performed in both the forward (Glycine → Arginine) and reverse (Arginine → Glycine) directions.[2]

  • Simulation Engine: Molecular dynamics simulations for the FEP calculations were run using a simulation engine like Desmond on a GPU server.[2]

  • Analysis: The output of the FEP calculations provides a predicted change in binding free energy (ΔΔGFEP), which was then correlated with experimental values derived from biochemical assays (ΔΔGbiochem).[2]

Mandatory Visualizations

ROS1 Signaling Pathway and Inhibition by this compound

ROS1_Signaling_Pathway ROS1 ROS1 Fusion Protein (e.g., CD74-ROS1) P1 Auto-phosphorylation ROS1->P1 SHP2 SHP2 ROS1->SHP2 PI3K PI3K-AKT Pathway ROS1->PI3K STAT3 JAK-STAT3 Pathway ROS1->STAT3 This compound This compound This compound->ROS1 P1->ROS1 RAS_RAF_MEK RAS-RAF-MEK Pathway SHP2->RAS_RAF_MEK ERK ERK RAS_RAF_MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K->Proliferation STAT3->Proliferation

Caption: Simplified ROS1 signaling pathway and its inhibition by this compound.

Molecular Modeling Workflow for this compound

Molecular_Modeling_Workflow Start Start: Define Problem (this compound binding to ROS1 mutants) Crystal Obtain Crystal Structures (WT ROS1, ROS1 G2032R + this compound) Start->Crystal Prep System Preparation (Maestro Protein Prep Wizard) Crystal->Prep FEP Free Energy Perturbation (FEP) Calculations (Desmond) Prep->FEP Analysis Data Analysis (Calculate ΔΔG_FEP) FEP->Analysis Correlation Correlate Predicted and Experimental Data Analysis->Correlation Validation Experimental Validation (Biochemical/Cellular Assays) Validation->Correlation Conclusion Conclusion: Structural basis for potency and selectivity Correlation->Conclusion Zidesamtinib_Design_Logic Problem Problem: ROS1 G2032R mutation causes steric hindrance for many TKIs Design This compound Design: - Macrocyclic structure - Accommodates bulky Arg2032 - Clashes with TRKA Tyr591 Problem->Design Rational Design Solution Outcome Outcome: - Maintained potency against ROS1 G2032R - Selectivity over TRK kinases Design->Outcome Leads to

References

Foundational research on Zidesamtinib's kinase inhibition profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on Zidesamtinib's kinase inhibition profile. This compound (NVL-520) is a next-generation, brain-penetrant, selective inhibitor of ROS1 tyrosine kinase, designed to overcome the limitations of existing therapies for ROS1-driven cancers.

Executive Summary

This compound is a potent inhibitor of wild-type ROS1 and various ROS1 resistance mutations, most notably the solvent front mutation G2032R.[1][2][3][4] A key feature of its design is its high selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase (TRK) family, which is intended to minimize off-target neurological adverse events.[1][3][5] Preclinical data and results from the ARROS-1 clinical trial have demonstrated this compound's significant anti-tumor activity in both TKI-naïve and heavily pretreated patients with ROS1-positive non-small cell lung cancer (NSCLC).[6][7][8]

Kinase Inhibition Profile

The kinase inhibition profile of this compound has been characterized through various preclinical studies, highlighting its potency against ROS1 and its selectivity across the broader kinome.

Quantitative Kinase Inhibition Data

The following tables summarize the key quantitative data on this compound's inhibitory activity.

TargetIC50 (nM)Assay Type/Cell LineReference(s)
Wild-Type ROS10.7Biochemical Assay
Wild-Type ROS10.5 - 3.5Not Specified
Wild-Type ROS112Not Specified
ROS1 G2032R Mutant7.9Biochemical Assay
Wild-Type ROS1 Fusions0.4 (average)Cell-based Assay
ROS1 G2032R Fusions1.6 (average)Cell-based Assay
Kinase FamilySelectivity ProfileReference(s)
TRK FamilyThis compound is designed to spare TRK family kinases. Preclinical models show brain exposure exceeds the ROS1 G2032R IC50 but not the TRKB IC50.[1]
Broad KinomeIn a preclinical study, this compound was profiled against a panel of over 370 kinases and demonstrated high selectivity for ROS1. Greater than 50-fold selectivity was observed for 98% of the kinases tested.

Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the constitutively active ROS1 fusion proteins, which drive oncogenesis through the activation of several downstream signaling pathways. The diagram below illustrates the primary signaling cascades affected by this compound.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein SHP2 SHP2 ROS1_Fusion->SHP2 STAT3 STAT3 ROS1_Fusion->STAT3 PI3K PI3K ROS1_Fusion->PI3K This compound This compound This compound->ROS1_Fusion Inhibition RAS RAS SHP2->RAS Transcription Gene Transcription (Proliferation, Survival, Growth) STAT3->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: ROS1 Signaling Pathway Inhibition by this compound.

Experimental Protocols

The determination of this compound's kinase inhibition profile involves a series of well-defined experimental protocols. Below are detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

1. Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • This compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

  • 384-well assay plates

  • Plate reader capable of luminescence or fluorescence detection

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, followed by 1:3 or 1:5 serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase enzyme and its specific substrate in the kinase reaction buffer.

    • Add the master mix to each well of the assay plate.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase reaction buffer.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

    • Incubate the plate as required by the detection kit (e.g., 40 minutes at room temperature).

  • Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Kinase Inhibition Profiling

The following diagram illustrates a typical workflow for determining the kinase inhibition profile of a compound like this compound.

Kinase_Profiling_Workflow Start Start: Compound Synthesis (this compound) Primary_Screen Primary Biochemical Screen (vs. ROS1 Wild-Type) Start->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination for ROS1) Primary_Screen->Dose_Response Selectivity_Panel Broad Kinase Panel Screen (e.g., >370 kinases) Dose_Response->Selectivity_Panel Cell_Based_Assay Cell-Based Potency & Selectivity Assays (e.g., Ba/F3 cells with ROS1 fusions) Dose_Response->Cell_Based_Assay Off_Target_IC50 Off-Target IC50 Confirmation (for significant hits) Selectivity_Panel->Off_Target_IC50 End End: Comprehensive Kinase Inhibition Profile Off_Target_IC50->End Resistance_Profiling Resistance Mutation Profiling (vs. G2032R, etc.) Cell_Based_Assay->Resistance_Profiling Resistance_Profiling->End

Caption: Experimental Workflow for Kinase Inhibitor Profiling.

Conclusion

The foundational research on this compound robustly establishes its profile as a potent and selective ROS1 inhibitor. Its demonstrated activity against clinically relevant resistance mutations and its designed sparing of the TRK kinase family underscore its potential as a significant advancement in the treatment of ROS1-positive cancers. Further research and ongoing clinical trials will continue to refine our understanding of its therapeutic applications and long-term efficacy.

References

Methodological & Application

Application Notes and Protocols for Zidesamtinib in Cell Culture Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidesamtinib (also known as NVL-520) is a potent, orally available, and selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1] It has demonstrated significant activity against wild-type ROS1 as well as a range of resistance mutations, including the solvent front mutation G2032R.[1][2] this compound's mechanism of action involves binding to the ATP-binding pocket of the ROS1 kinase domain, which inhibits its autophosphorylation and disrupts downstream signaling pathways crucial for cell growth and survival, such as the MAPK/ERK and PI3K/AKT pathways.[1][3] This targeted inhibition makes this compound a promising therapeutic agent for ROS1-driven cancers, particularly non-small cell lung cancer (NSCLC).[4][5][6] Preclinical studies have shown its ability to suppress tumor growth in both cell lines and intracranial xenograft models.[6][7]

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for determining the number of viable cells in culture.[8][9] This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[8] The simple "add-mix-measure" format makes it ideal for high-throughput screening of potential therapeutic compounds like this compound.[8][9]

These application notes provide a detailed protocol for utilizing this compound in conjunction with the CellTiter-Glo® assay to assess its effect on the viability of cancer cell lines.

Data Presentation

The following tables summarize the in vitro potency of this compound against Ba/F3 murine pro-B cells engineered to express human CD74-ROS1 fusion proteins (wild-type and G2032R mutant). Cell viability was assessed using the CellTiter-Glo® assay after a 21-day incubation period. The efficacious unbound concentration (Ceff,u) is defined as the minimal concentration required to prevent cell growth.

Table 1: In Vitro Potency of this compound in Ba/F3 Cells with Wild-Type CD74-ROS1

CompoundCeff,u (nmol/L)
This compound1.6

Data sourced from preclinical studies.[1]

Table 2: In Vitro Potency of this compound in Ba/F3 Cells with CD74-ROS1 G2032R Mutation

CompoundCeff,u (nmol/L)
This compound1.6

Data sourced from preclinical studies.[1]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action and the experimental procedure, the following diagrams illustrate the targeted signaling pathway and the workflow of a cell viability assay.

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling ROS1 ROS1 Fusion Protein PI3K_AKT PI3K/AKT Pathway ROS1->PI3K_AKT RAS_MAPK RAS/MEK/ERK Pathway ROS1->RAS_MAPK JAK_STAT JAK/STAT Pathway ROS1->JAK_STAT This compound This compound This compound->ROS1 Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis RAS_MAPK->Proliferation JAK_STAT->Proliferation CellTiter_Glo_Workflow start Start plate_cells Plate cells in opaque-walled 96-well plate start->plate_cells add_this compound Add serial dilutions of this compound plate_cells->add_this compound incubate Incubate for determined period (e.g., 72h) add_this compound->incubate equilibrate Equilibrate plate to room temperature (30 min) incubate->equilibrate add_reagent Add CellTiter-Glo® Reagent (equal volume to media) equilibrate->add_reagent mix Mix on orbital shaker (2 min) add_reagent->mix incubate_signal Incubate at room temperature to stabilize signal (10 min) mix->incubate_signal read_luminescence Read luminescence incubate_signal->read_luminescence end End read_luminescence->end

References

Zidesamtinib (NVL-520): Application Notes and Protocols for In Vivo Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of Zidesamtinib (NVL-520), a selective, brain-penetrant ROS1 tyrosine kinase inhibitor, in in vivo mouse xenograft models. The information is based on published preclinical data and is intended to guide researchers in designing and executing similar experiments.

Mechanism of Action

This compound is a potent and selective inhibitor of the ROS1 receptor tyrosine kinase.[1][2] ROS1 fusions are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC).[3][4] These fusion proteins lead to constitutive activation of downstream signaling pathways that promote cancer cell proliferation and survival.[2] this compound is designed to bind to and inhibit both wild-type ROS1 and ROS1 proteins with various resistance mutations, such as the G2032R solvent front mutation.[2][3] A key feature of this compound is its selectivity for ROS1 over the Tropomyosin Receptor Kinase (TRK) family, which is intended to minimize off-target neurological adverse events.[3][5] Its ability to penetrate the blood-brain barrier makes it a promising agent for treating brain metastases.[2][3]

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) ROS1_Fusion->Downstream_Signaling Activates Transcription Gene Transcription Downstream_Signaling->Transcription This compound This compound This compound->ROS1_Fusion Inhibits Proliferation_Survival Cell Proliferation & Survival Transcription->Proliferation_Survival

Caption: this compound inhibits the constitutively active ROS1 fusion protein, blocking downstream signaling pathways that drive cell proliferation and survival.

In Vivo Efficacy in Mouse Xenograft Models

This compound has demonstrated significant efficacy in aggressive intracranial xenograft models, which are crucial for evaluating brain-penetrant inhibitors.

Summary of In Vivo Dosage and Efficacy
ParameterDetailsReference
Cell Line Ba/F3 murine pro-B cells expressing human CD74-ROS1 G2032R fusion with luciferase[3]
Mouse Strain (Not specified, typically immunodeficient, e.g., NCR nude or NSG)
Xenograft Type Intracranial[3]
This compound Dosage 3 mg/kg[3]
Administration Route Oral (formulated as a suspension)[3]
Dosing Schedule Twice daily (BID)[3]
Treatment Duration At least 24 days[3]
Efficacy Outcome Deep and durable tumor regression, with brain bioluminescence signal suppressed to ≤4% of the initial value through day 24.[3]
Tolerability Well-tolerated, with mice showing a 5% gain in mean body weight.[3]

Experimental Protocol: Intracranial Xenograft Model

This protocol is a representative methodology based on the published preclinical study of this compound.[3] Researchers should adapt this protocol based on their specific experimental needs and institutional guidelines.

I. Materials and Reagents
  • Cell Line: Ba/F3 CD74-ROS1 G2032R luciferase-expressing cells

  • Animals: Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • This compound (NVL-520): Powder form

  • Vehicle Formulation: 0.5% methyl cellulose (viscosity: 400 cP) in sterile water

  • Anesthesia: Isoflurane or similar inhalant anesthetic

  • Bioluminescence Imaging: D-luciferin, IVIS or similar imaging system

  • General Supplies: Sterile syringes, oral gavage needles, stereotactic apparatus, cell culture reagents.

II. Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoints A 1. Culture Ba/F3 ROS1 G2032R Luciferase Cells B 2. Intracranial Implantation of Cells into Mice A->B C 3. Monitor Tumor Growth via Bioluminescence Imaging (BLI) B->C D 4. Randomize Mice into Treatment Groups C->D E 5. Prepare this compound (3 mg/kg) & Vehicle F 6. Administer Treatment (Oral Gavage, BID) D->F E->F G 7. Monitor Body Weight and Clinical Signs F->G H 8. Assess Tumor Burden Periodically with BLI F->H G->H I 9. Endpoint Analysis: Tumor Regression & Survival H->I

References

Preparation of Zidesamtinib Stock Solutions for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Zidesamtinib (also known as NVL-520) is a potent, selective, and brain-penetrant inhibitor of ROS1 tyrosine kinase, including various fusion proteins and resistance mutations.[1][2][3] Proper preparation of stock solutions is critical for accurate and reproducible experimental results in both in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use by researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

This compound is an orally available small molecule that targets and inhibits wild-type ROS1 and its mutations, which are key drivers in certain cancers like non-small cell lung cancer (NSCLC).[2][4] Understanding its solubility is fundamental to preparing homogenous and stable solutions.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource(s)
Molecular Formula C₂₂H₂₂FN₇O[1][5][6]
Molecular Weight 419.45 g/mol [5][6]
Appearance Off-white to light yellow solid[5]
CAS Number 2739829-00-4[1][5][6]
Solubility in DMSO 50 mg/mL (119.20 mM) to 84 mg/mL (200.25 mM)[1][5][6]
Solubility in Ethanol 10 mg/mL (23.84 mM)[1][7]
Solubility in Water Insoluble[1][7]

Note: The use of fresh, moisture-free DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][5] For challenging solutes, gentle warming (up to 65°C) and ultrasonication can aid dissolution.[5][6]

This compound Signaling Pathway

This compound functions by inhibiting the receptor tyrosine kinase c-ros oncogene 1 (ROS1).[2] In certain cancers, chromosomal rearrangements can lead to the creation of ROS1 fusion proteins, which are constitutively active and drive downstream signaling pathways promoting cell proliferation and survival.[2] this compound's mechanism of action involves binding to and inhibiting these wild-type and mutant ROS1 fusion proteins, thereby blocking these aberrant signaling cascades.[2]

Zidesamtinib_Signaling_Pathway cluster_cell Cancer Cell ROS1 ROS1 Fusion Protein Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) ROS1->Downstream Activates This compound This compound This compound->ROS1 Inhibits Proliferation Tumor Cell Proliferation and Survival Downstream->Proliferation Promotes

Caption: this compound inhibits the ROS1 fusion protein, blocking downstream signaling pathways.

Experimental Protocols

Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, a common starting point for most cell-based assays.

Table 2: Reagents and Materials for In Vitro Stock Solution

Reagent/MaterialGrade
This compound Powder≥98% purity
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.7%
Microcentrifuge TubesSterile, 1.5 mL or 2.0 mL
Pipettors and TipsCalibrated, sterile
Vortex Mixer-
Analytical Balance-

Protocol:

  • Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg).

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube. To prepare a 10 mM solution from 1 mg of this compound (MW: 419.45), you would add approximately 238.4 µL of DMSO.[5][6]

  • Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming and/or sonication can be used to facilitate dissolution.[5]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]

Preparation of Working Solutions for In Vivo Use

For animal studies, the DMSO stock solution must be further diluted into a biocompatible vehicle. Below are common formulations. It is recommended to prepare these working solutions fresh on the day of use.[5]

Table 3: Common Formulations for In Vivo Administration

FormulationComposition (by volume)Final this compound ConcentrationSource(s)
PEG300/Tween-80/Saline 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (2.98 mM)[5][6]
SBE-β-CD in Saline 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (2.98 mM)[5][6]
Corn Oil 10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (2.98 mM)[5][6]

Protocol (Example using PEG300/Tween-80/Saline):

This protocol describes the preparation of 1 mL of working solution.

  • Initial Mixture: In a sterile tube, add 100 µL of a 12.5 mg/mL this compound in DMSO stock solution to 400 µL of PEG300.[5]

  • Homogenize: Mix thoroughly until the solution is clear and homogenous.

  • Add Surfactant: Add 50 µL of Tween-80 and mix again until uniform.[5]

  • Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.[5]

  • Administration: The final solution should be clear. Use immediately for oral gavage or other administration routes as required by the experimental design.[5]

InVivo_Prep_Workflow Start Start: this compound in DMSO (High Concentration Stock) Step1 Add PEG300 Start->Step1 Step2 Add Tween-80 Step1->Step2 Step3 Add Saline Step2->Step3 End Final Working Solution (Ready for Administration) Step3->End

Caption: Workflow for preparing an in vivo working solution of this compound.

Quality Control and Best Practices

  • Purity: Always use high-purity this compound powder for preparing solutions.

  • Solvent Quality: Use anhydrous, high-purity solvents to ensure maximum solubility and stability.[1]

  • Aliquoting: To maintain the integrity of the compound, avoid multiple freeze-thaw cycles by storing it in single-use aliquots.[8]

  • Safety: Handle this compound powder and its concentrated solutions in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Labeling: Clearly label all stock and working solutions with the compound name, concentration, solvent, preparation date, and storage conditions.

By adhering to these detailed protocols and best practices, researchers can ensure the accurate and effective use of this compound in a laboratory setting, leading to reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for Zidesamtinib Administration in Intracranial Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Zidesamtinib (NVL-520) in intracranial tumor models. The information is compiled from published research and is intended to guide the design and execution of similar studies.

Introduction

This compound is a novel, potent, and selective ROS1 tyrosine kinase inhibitor (TKI) designed to be brain-penetrant.[1][2][3] It has shown significant promise in overcoming resistance to other ROS1 inhibitors, particularly the G2032R mutation, and in treating intracranial metastases.[1][2][4][5] Preclinical studies have demonstrated its ability to induce durable responses in aggressive intracranial tumor models.[4] this compound is currently under evaluation in the ARROS-1 Phase 1/2 clinical trial for advanced ROS1-positive non-small cell lung cancer (NSCLC) and other solid tumors.[1][5][6]

Mechanism of Action

This compound is a macrocyclic TKI that selectively targets and inhibits the enzymatic activity of ROS1 fusion proteins and their mutations.[1][4] ROS1 fusions are oncogenic drivers in various cancers, including a subset of NSCLC.[4] Upon binding, this compound blocks the downstream signaling pathways that promote cancer cell proliferation and survival.[7] A key feature of this compound is its ability to spare the structurally related Tropomyosin Receptor Kinase (TRK) family, which is associated with neurological adverse events, potentially leading to a better safety profile.[1][8] Its design allows it to accommodate the G2032R resistance mutation, a common mechanism of acquired resistance to other ROS1 TKIs.[4]

Signaling Pathway

The following diagram illustrates the targeted inhibition of the ROS1 signaling pathway by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ROS1 ROS1 Fusion Protein Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) ROS1->Downstream Activation Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotion This compound This compound This compound->ROS1 Inhibition

Targeted inhibition of the ROS1 signaling pathway by this compound.

Experimental Protocols

Cell Lines and Culture

For intracranial tumor models, cell lines expressing the target of interest (e.g., ROS1 fusion with or without resistance mutations) and engineered to express a reporter gene like luciferase for in vivo imaging are required. A commonly used cell line in this compound preclinical studies is the Ba/F3 pro-B cell line engineered to express the CD74-ROS1 fusion with the G2032R resistance mutation.[2]

Protocol for Cell Culture (General):

  • Cell Line Maintenance: Culture the engineered cell line (e.g., Ba/F3 CD74-ROS1 G2032R-luciferase) in the appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection agent if required.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days to maintain logarithmic growth.

  • Cell Preparation for Injection: On the day of injection, harvest the cells, wash them with sterile phosphate-buffered saline (PBS), and resuspend them in a sterile, serum-free medium or PBS at the desired concentration for injection. Keep the cells on ice until injection.

Intracranial Xenograft Model Establishment

This protocol describes a generalized procedure for establishing an orthotopic intracranial tumor model in mice. Specific parameters such as cell number, injection coordinates, and injection volume should be optimized for the specific cell line and mouse strain used.

Materials:

  • 8-10 week old immunocompromised mice (e.g., NOD-scid GAMMA or similar)

  • Engineered tumor cells (e.g., Ba/F3 CD74-ROS1 G2032R-luciferase)

  • Stereotaxic frame

  • Anesthesia machine (e.g., isoflurane)

  • Hamilton syringe with a 26-gauge needle

  • Surgical drill

  • Standard surgical tools (scalpel, forceps, etc.)

  • Betadine and 70% ethanol

  • Buprenorphine for analgesia

Protocol:

  • Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Administer a subcutaneous injection of buprenorphine (0.05-0.1 mg/kg) for pre-operative analgesia.

  • Surgical Preparation: Secure the mouse in the stereotaxic frame. Shave the head and sterilize the surgical area with Betadine and 70% ethanol.

  • Incision: Make a small midline incision on the scalp to expose the skull.

  • Craniotomy: Using a surgical drill, create a small burr hole at the desired stereotactic coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).

  • Cell Injection: Slowly lower the Hamilton syringe needle to the desired depth (e.g., 3 mm from the dura). Inject the cell suspension (e.g., 1 x 10^5 cells in 2-5 µL) at a slow, controlled rate (e.g., 1 µL/min).

  • Needle Withdrawal: Leave the needle in place for 5 minutes post-injection to prevent reflux, then slowly withdraw it.

  • Wound Closure: Suture or staple the scalp incision.

  • Post-operative Care: Monitor the mouse until it recovers from anesthesia. Provide post-operative analgesia as needed.

This compound Formulation and Administration

Formulation:

This compound for in vivo studies has been formulated as a solution in 20% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1] The same formulation is used for the vehicle control group.[1]

Administration:

  • Route: Oral gavage is a common route of administration for this compound in preclinical models.

  • Dosing: The specific dose will depend on the experimental design. In published studies, a dose of 10 mg/kg has been used in rats for pharmacokinetic studies.[2] Dosing for efficacy studies in mice should be determined based on preliminary tolerability and pharmacokinetic assessments.

  • Frequency: Dosing is typically performed once or twice daily.

  • Duration: Treatment duration will vary depending on the study endpoints but can range from several weeks to the point where humane endpoints are reached.

Assessment of Intracranial Tumor Growth

Bioluminescence Imaging (BLI):

BLI is a non-invasive method to monitor tumor growth in real-time.

Protocol:

  • Substrate Injection: Administer an intraperitoneal (IP) injection of D-luciferin (e.g., 150 mg/kg) to the tumor-bearing mice.

  • Imaging: 10-15 minutes after luciferin injection, anesthetize the mice with isoflurane and place them in an in vivo imaging system (e.g., IVIS Spectrum).

  • Image Acquisition: Acquire bioluminescent images. The signal intensity (photons/second) correlates with the tumor burden.

  • Monitoring: Perform imaging at regular intervals (e.g., twice weekly) to track tumor progression and response to treatment.

Pharmacokinetic Analysis

Protocol:

  • Drug Administration: Administer a single oral dose of this compound to the animals.

  • Sample Collection: At various time points post-administration (e.g., 1 hour), collect blood and brain tissue.

  • Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.

  • Drug Concentration Measurement: Determine the concentration of this compound in the plasma and brain homogenates using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Calculation of Brain Penetrance: Calculate the unbound brain-to-plasma partition coefficient (Kp,uu) to assess the brain penetrance of the drug.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a preclinical study of this compound in an intracranial tumor model.

Cell_Culture Cell Line Culture & Preparation Implantation Intracranial Implantation Cell_Culture->Implantation Tumor_Monitoring_Pre Tumor Growth Monitoring (BLI) Implantation->Tumor_Monitoring_Pre Randomization Randomization Tumor_Monitoring_Pre->Randomization Treatment Treatment Initiation (this compound or Vehicle) Randomization->Treatment Tumor_Monitoring_Post Tumor Growth Monitoring (BLI) Treatment->Tumor_Monitoring_Post Endpoint Endpoint Analysis (e.g., Survival, PK) Tumor_Monitoring_Post->Endpoint

Workflow for preclinical evaluation of this compound.

Data Presentation

Table 1: In Vivo Efficacy of this compound in an Intracranial ROS1 G2032R Xenograft Model
Treatment GroupDosingMedian Survival (Days)Tumor Growth Inhibition (%)Reference
VehicleN/A~200[2]
Taletrectinib100 mg/kg, QD~25Moderate[2]
Repotrectinib15 mg/kg, BID~28Significant[2]
This compound(Dose not specified)>40Sustained Regression[2]

Note: Specific quantitative values for tumor growth inhibition and this compound dosage in this specific experiment were not detailed in the primary source. The table reflects the reported qualitative outcomes.

Table 2: Brain Penetrance of this compound
CompoundKp,uu (unbound brain-to-plasma ratio)SpeciesTime PointReference
This compound (NVL-520)0.16Wistar Han Rat1 hour[2]
Lorlatinib0.11Wistar Han Rat1 hour[2]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between this compound's properties and its therapeutic potential in intracranial tumors.

cluster_properties This compound Properties cluster_outcomes Therapeutic Outcomes Brain_Penetrance High Brain Penetrance (Kp,uu) CNS_Efficacy Efficacy in Intracranial Tumors Brain_Penetrance->CNS_Efficacy ROS1_Inhibition Potent & Selective ROS1 Inhibition Durable_Response Durable Response ROS1_Inhibition->Durable_Response Resistance_Activity Activity Against G2032R Mutation Resistance_Activity->Durable_Response TRK_Sparing TRK Sparing Improved_Safety Improved Safety Profile TRK_Sparing->Improved_Safety CNS_Efficacy->Durable_Response

Logical relationship of this compound's properties to outcomes.

References

Application Notes and Protocols for Western Blot Analysis of p-ROS1 After Zidesamtinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the detection and quantification of phosphorylated ROS1 (p-ROS1) in response to treatment with Zidesamtinib (NVL-520), a selective ROS1 tyrosine kinase inhibitor. The following protocols and data are intended to assist in the preclinical and clinical research of this compound's mechanism of action and efficacy.

This compound is a novel, selective, and brain-penetrant macrocyclic ROS1 tyrosine kinase inhibitor.[1] It has been designed to target ROS1 fusion proteins and overcome resistance to other ROS1 inhibitors, including those with the G2032R mutation.[1][2] Preclinical studies have demonstrated that this compound potently inhibits ROS1 kinase activity, leading to a reduction in the phosphorylation of ROS1 and downstream signaling pathways.[3]

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis of a patient-derived xenograft (PDX) model (Lu01-0414) expressing SDC4-ROS1, treated with this compound. The data illustrates a dose-dependent inhibition of ROS1 phosphorylation at the Tyr2274 residue.

Table 1: Quantitative Analysis of p-ROS1 Inhibition by this compound

Treatment GroupThis compound Dose (mg/kg, BID)Time PointNormalized p-ROS1/Total ROS1 Ratio (Relative to Vehicle)Percent Inhibition of p-ROS1 (%)
Vehicle Control01 hour1.000
This compound0.041 hour0.4555
This compound0.0412 hours0.6040
This compound51 hour0.1090
This compound512 hours0.1585

Note: The data presented is a representative example based on preclinical findings and should be used for guidance. Actual results may vary depending on the experimental system.

Signaling Pathway

This compound acts by directly inhibiting the kinase activity of the ROS1 fusion protein. This prevents the autophosphorylation of key tyrosine residues, such as Tyr2274, which are crucial for the activation of downstream signaling pathways.[4][5] The inhibition of ROS1 phosphorylation subsequently blocks signaling through pathways like PI3K/AKT/mTOR and MAPK (Erk), which are critical for cancer cell proliferation and survival.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane ROS1 ROS1 Fusion Protein pROS1 p-ROS1 (Tyr2274) ROS1->pROS1 Autophosphorylation This compound This compound This compound->ROS1 Inhibition PI3K PI3K pROS1->PI3K RAS RAS pROS1->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound Inhibition of the ROS1 Signaling Pathway.

Experimental Protocols

This section provides a detailed protocol for the analysis of p-ROS1 levels in cell lysates following this compound treatment.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells harboring a ROS1 fusion (e.g., HCC78) in appropriate cell culture dishes and allow them to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle (DMSO) control.

  • Incubation: Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.

Protein Extraction
  • Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer Addition: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each dish.

  • Cell Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

Western Blot Protocol
  • Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel (e.g., 4-12% gradient gel). Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ROS1 (e.g., anti-p-ROS1 Tyr2274) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (for Total ROS1 and Loading Control): To normalize the p-ROS1 signal, the membrane can be stripped and re-probed for total ROS1 and a loading control (e.g., GAPDH or β-actin).

Recommended Antibodies
  • Primary Antibody for Phosphorylated ROS1: Rabbit anti-p-ROS1 (Tyr2274) polyclonal antibody.

  • Primary Antibody for Total ROS1: Rabbit anti-ROS1 (D4D6) monoclonal antibody.[1]

  • Loading Control: Mouse anti-GAPDH or anti-β-actin monoclonal antibody.

Experimental Workflow Diagram

Western_Blot_Workflow A Cell Culture with ROS1 Fusion B This compound Treatment (Dose-Response/Time-Course) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer (PVDF Membrane) E->F G Blocking (5% BSA) F->G H Primary Antibody Incubation (p-ROS1 Tyr2274) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Image Acquisition & Quantification J->K L Stripping & Re-probing (Total ROS1, Loading Control) K->L M Data Analysis & Normalization L->M

Workflow for p-ROS1 Western Blot Analysis.

Logical Relationship Diagram

The following diagram illustrates the logical flow of the experimental design to assess the effect of this compound on ROS1 phosphorylation.

Logical_Relationship Hypothesis Hypothesis: This compound inhibits ROS1 phosphorylation Experiment Experiment: Western Blot for p-ROS1 Hypothesis->Experiment Treatment Treatment Groups: Vehicle vs. This compound (Varying Doses/Times) Experiment->Treatment Measurement Primary Measurement: p-ROS1 Signal Intensity Treatment->Measurement Normalization Normalization: Total ROS1 & Loading Control (e.g., GAPDH) Treatment->Normalization Analysis Data Analysis: Quantify band intensities and normalize to controls Measurement->Analysis Normalization->Analysis Conclusion Conclusion: Determine the inhibitory effect of this compound on p-ROS1 Analysis->Conclusion

Logical Flow of the this compound p-ROS1 Inhibition Assay.

References

Application Notes and Protocols for In Vitro Studies with Zidesamtinib in NSCLC Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer cases, with a subset driven by specific genomic alterations. ROS1 gene rearrangements, present in approximately 1-2% of NSCLC cases, are a key oncogenic driver, leading to constitutive activation of the ROS1 tyrosine kinase and downstream signaling pathways that promote tumor growth and survival.[1][2]

Zidesamtinib (formerly NVL-520) is a next-generation, brain-penetrant, and highly selective ROS1 tyrosine kinase inhibitor (TKI). It was rationally designed to overcome the limitations of previous ROS1 inhibitors by maintaining activity against tumors with acquired resistance mutations, such as the common ROS1 G2032R solvent front mutation, and by avoiding the inhibition of the structurally related tropomyosin receptor kinase (TRK) family, thereby potentially reducing off-target neurological adverse events.[3]

These application notes provide a comprehensive guide for designing and executing preclinical in vitro studies to evaluate the efficacy and mechanism of action of this compound in ROS1-positive NSCLC cell lines.

This compound: Mechanism of Action

This compound is a potent, ATP-competitive, macrocyclic inhibitor of the ROS1 kinase. In NSCLC cells harboring ROS1 fusions, the resulting chimeric protein is constitutively active, driving oncogenic signaling through multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. By selectively binding to the ATP-binding pocket of ROS1, this compound blocks its kinase activity, leading to the inhibition of these downstream signals, resulting in reduced cell proliferation and increased apoptosis.[1][4] Its design specifically accommodates the G2032R mutation, a frequent cause of resistance to other TKIs, and its selectivity helps spare TRK kinases, a feature intended to improve its safety profile.[3][5]

ROS1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein SHP2 SHP2 ROS1->SHP2 PI3K PI3K ROS1->PI3K JAK JAK ROS1->JAK GRB2 GRB2 SHP2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation This compound This compound This compound->ROS1 Inhibits

Caption: this compound inhibits the ROS1 fusion protein, blocking downstream oncogenic signaling pathways.

Summary of Preclinical and Clinical Data

The following tables summarize key data for this compound, providing a rationale for its investigation in NSCLC cell lines.

Table 1: this compound Drug Profile

Feature Description
Drug Name This compound (NVL-520)
Target ROS1 Receptor Tyrosine Kinase
Mechanism ATP-competitive, selective ROS1 inhibitor
Key Features - Brain-penetrant- Active against ROS1 resistance mutations (e.g., G2032R)[5]- TRK-sparing to avoid off-target neurological toxicities[6]

| Indication | ROS1 fusion-positive Non-Small Cell Lung Cancer (NSCLC)[7] |

Table 2: Preclinical Potency of this compound Against ROS1 Mutations

Cell Line / Clone ROS1 Status Unbound IC₅₀ (nmol/L)
Ba/F3 CD74-ROS1 (Wild-Type) ≤ 2
Ba/F3 CD74-ROS1 G2032R ≤ 2
Panel of 28 resistant clones Various ROS1 mutations ≤ 2 for all clones[5]

Data from mutagenesis screens show potent inhibition across a wide range of ROS1 mutations.[5]

Table 3: Summary of Clinical Efficacy from ARROS-1 Trial (TKI-Pretreated Patients)

Efficacy Endpoint Result Patient Cohort
Objective Response Rate (ORR) 44% All TKI-pretreated patients[8]
ORR in G2032R Mutation 54% Patients with G2032R resistance mutation[9]
Intracranial ORR (IC-ORR) ~83% Patients with CNS involvement[10]
Median Progression-Free Survival (PFS) 9.7 months All TKI-pretreated patients[8]
Median Duration of Response (DOR) 22 months All TKI-pretreated patients[11]

These pivotal data highlight this compound's activity in a heavily pretreated population, including those with brain metastases and resistance mutations.[8]

Designing an In Vitro Study

An in vitro study of this compound should aim to confirm its potency, selectivity, and mechanism of action in relevant NSCLC cell line models.

Workflow cluster_setup Experiment Setup cluster_execution Experimental Execution cluster_assays Biological Assays cluster_analysis Data Analysis A Select ROS1+ NSCLC Cell Lines (e.g., HCC78) B Cell Culture & Expansion A->B C Prepare this compound Stock Solutions B->C D Treat Cells with This compound Dose-Response C->D E Cell Viability Assay (e.g., MTT) D->E F Apoptosis Assay (Annexin V/PI) D->F G Cell Cycle Analysis (Propidium Iodide) D->G H Western Blot (p-ROS1, p-ERK, p-AKT) D->H I Calculate IC50 Values E->I J Quantify Apoptosis & Cell Cycle Arrest F->J G->J K Analyze Protein Expression Changes H->K L Interpret Results & Draw Conclusions I->L J->L K->L

Caption: A typical experimental workflow for evaluating this compound in NSCLC cell lines.
Recommended Cell Lines

The selection of appropriate cell lines is critical. A ROS1-negative NSCLC cell line should be included as a control for selectivity.

Table 4: Recommended NSCLC Cell Lines for this compound Studies

Cell Line ROS1 Status Fusion Partner Key Considerations
HCC78 Positive SLC34A2 The most commonly used and well-characterized ROS1+ NSCLC cell line.[8][12][13]
CUTO33 Positive CD74 A patient-derived cell line that may exhibit intrinsic resistance mechanisms.[14][15]
ADK-VR2 Positive SDC4 A patient-derived cell line from a treatment-naïve patient.[16]
Ba/F3 Engineered CD74, SLC34A2, etc. Murine pro-B cells engineered to express specific ROS1 fusions; useful for comparing different fusion variants.[16]

| A549 | Negative | N/A | A common ROS1-negative NSCLC cell line to serve as a negative control for specificity.[4] |

Experimental Protocols

The following are detailed protocols for key experiments. Researchers should optimize conditions for their specific cell lines and laboratory setup.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding:

    • Trypsinize and count ROS1-positive (e.g., HCC78) and ROS1-negative (e.g., A549) cells.

    • Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight (or for 6-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[17]

    • Mix gently by pipetting or place on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[7]

  • Analysis:

    • Subtract the absorbance of the medium-only blank from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment:

    • Seed 0.5 x 10⁶ cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

    • Centrifuge at 300-600 x g for 5 minutes and wash the cell pellet twice with cold PBS.[18][19]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[20]

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 1-2 µL of Propidium Iodide (PI) working solution (e.g., 100 µg/mL).[20][21]

    • Incubate for 15 minutes at room temperature in the dark.[22]

  • Data Acquisition:

    • Add 400 µL of 1X Annexin-binding buffer to each tube.[22]

    • Analyze the cells immediately by flow cytometry. Acquire at least 10,000 events per sample.

  • Analysis:

    • Gate the cell population to exclude debris.

    • Create a quadrant plot:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells in 6-well plates.

    • After overnight attachment, treat cells with this compound (e.g., IC₅₀) and a vehicle control for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.[9]

    • Resuspend the pellet in ~500 µL of PBS to create a single-cell suspension.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[5][9]

    • Incubate for at least 1 hour at 4°C (or store at -20°C for weeks).[9]

  • Staining:

    • Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS.[5]

    • Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).[6][23]

    • Incubate for 15-30 minutes at room temperature in the dark.[23]

  • Data Acquisition:

    • Analyze samples by flow cytometry, collecting fluorescence data on a linear scale. Record at least 10,000 events.[6]

  • Analysis:

    • Gate on single cells to exclude doublets.

    • Generate a histogram of DNA content (PI fluorescence).

    • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol: Western Blot for Phospho-Protein Analysis

This technique is used to detect the inhibition of ROS1 phosphorylation and its downstream signaling targets.

  • Cell Lysis:

    • Seed cells and treat with this compound for a short duration (e.g., 2-6 hours) to observe signaling changes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[24]

    • Keep samples on ice at all times to prevent dephosphorylation.

  • Protein Quantification:

    • Centrifuge lysates to pellet debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol.[24]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking, as it contains phosphoproteins that can cause high background.[24]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.

      • Target Antibodies: Phospho-ROS1, Total ROS1, Phospho-AKT, Total AKT, Phospho-ERK1/2, Total ERK1/2.

      • Loading Control: β-Actin or GAPDH.

  • Detection:

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

    • Wash 3x with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

  • Analysis:

    • Quantify band intensity using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal to determine the specific effect on phosphorylation. Normalize total protein to the loading control to ensure equal loading.[3]

References

Application Notes and Protocols: Zidesamtinib in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidesamtinib (NVL-520) is a next-generation, brain-penetrant, and highly selective ROS1 tyrosine kinase inhibitor (TKI).[1][2][3][4] It is designed to overcome the limitations of previous ROS1 inhibitors by targeting a spectrum of ROS1 resistance mutations, most notably the solvent front mutation G2032R, while sparing the structurally related tropomyosin receptor kinase (TRK) family.[1][3] This TRK-sparing activity is intended to reduce the neurological adverse events associated with dual ROS1/TRK inhibitors.[4][5] Preclinical and clinical data have demonstrated this compound's potent anti-tumor activity as a monotherapy in patients with advanced ROS1 fusion-positive non-small cell lung cancer (NSCLC), including those with brain metastases and those who have been heavily pretreated with other TKIs.[2][4][5][6][7]

While this compound shows significant promise as a single agent, the development of therapeutic resistance remains a challenge in the long-term treatment of cancer. Combination therapy, which involves the simultaneous use of multiple anticancer agents with different mechanisms of action, is a cornerstone of modern oncology. This strategy aims to enhance therapeutic efficacy, overcome or delay the emergence of resistance, and potentially reduce treatment-related toxicity by using lower doses of individual agents.

These application notes provide a summary of the current clinical data for this compound monotherapy and present detailed protocols for evaluating this compound in combination with other chemotherapy agents in preclinical models. As of the latest available data, specific preclinical or clinical results for this compound in combination with other cytotoxic or targeted agents have not been formally published. Therefore, this document serves as a forward-looking guide for researchers aiming to explore the synergistic potential of this compound-based combination regimens.

This compound Monotherapy: Summary of Clinical Efficacy

The pivotal Phase 1/2 ARROS-1 trial has provided substantial data on the efficacy of this compound in patients with ROS1-positive advanced NSCLC. The following tables summarize key quantitative data from this trial, establishing a baseline for its activity as a monotherapy.

Table 1: Systemic Efficacy of this compound in TKI-Pretreated ROS1-Positive NSCLC
Patient SubgroupOverall Response Rate (ORR)95% Confidence Interval (CI)Complete Response (CR) RateReference(s)
All TKI-Pretreated Patients (n=117)44%34% - 53%1%[6]
1 Prior ROS1 TKI ± Chemo (n=55)51%37% - 65%2%[6][7]
≥2 Prior ROS1 TKIs38%26% - 52%-[6]
Prior Crizotinib Only ± Chemo68%--[6]
Prior Entrectinib Only ± Chemo33%--[6]
Prior Repotrectinib Exposure47%--[6]
G2032R Resistance Mutation (n=26)54%33% - 73%-[8]
Table 2: Duration of Response (DOR) in TKI-Pretreated Patients
Time Point% of Patients Remaining in Response95% Confidence Interval (CI)Reference(s)
6 Months84%71% - 92%[5]
12 Months78%62% - 88%[5]
18 Months62%28% - 84%[5]
Table 3: Intracranial Efficacy of this compound in TKI-Pretreated Patients
Patient SubgroupIntracranial ORR (IC-ORR)95% Confidence Interval (CI)Intracranial CR RateReference(s)
Measurable CNS Lesions (n=56)48%35% - 62%20%
Prior Crizotinib ± Chemo (n=13)85%-54%
Table 4: Preliminary Efficacy in TKI-Naïve ROS1-Positive NSCLC
Patient SubgroupOverall Response Rate (ORR)Duration of Response (DOR) RangeReference(s)
TKI-Naïve Patients (n=35)89%1.9+ to 13.9+ months[7]

Rationale for Combination Therapy

The activation of the ROS1 fusion protein leads to the downstream activation of several key signaling pathways that drive cell proliferation, survival, and migration. These include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[9][10] While this compound is a potent inhibitor of the ROS1 kinase, tumors may develop resistance through on-target secondary mutations or by activating alternative "bypass" signaling pathways.[11]

Combining this compound with agents that target these downstream pathways or other critical cellular processes offers a rational approach to:

  • Enhance Anti-tumor Activity: Achieve synergistic cell killing by targeting multiple nodes in the cancer signaling network.

  • Overcome or Delay Resistance: Prevent the emergence of resistant clones by simultaneously blocking the primary oncogenic driver and potential bypass pathways.

  • Target Heterogeneous Tumors: Address the presence of different subclones within a tumor that may have varying sensitivities to single-agent therapy.

Potential combination partners for this compound could include:

  • Platinum-based chemotherapy (e.g., Cisplatin, Carboplatin): These agents induce DNA damage and are a standard of care in NSCLC.[12]

  • Antimetabolites (e.g., Pemetrexed): Pemetrexed-based chemotherapy has shown efficacy in ROS1-rearranged tumors.[12][13][14]

  • MEK inhibitors (e.g., Trametinib): To block the RAS/MEK/ERK pathway downstream of ROS1.

  • PI3K/mTOR inhibitors (e.g., Everolimus): To block another key survival pathway activated by ROS1.

  • BCL-2 inhibitors (e.g., Venetoclax): To promote apoptosis, which can be evaded through ROS1-mediated survival signals.

Signaling Pathway and Experimental Workflow Diagrams

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein SHP2 SHP2 ROS1_Fusion->SHP2 PI3K PI3K ROS1_Fusion->PI3K JAK JAK ROS1_Fusion->JAK This compound This compound This compound->ROS1_Fusion Inhibition Proliferation Cell Proliferation, Survival, Migration RAS RAS SHP2->RAS AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 MEK MEK RAS->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK STAT3->Proliferation mTOR->Proliferation ERK->Proliferation

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Validation Cell_Lines Select ROS1-Positive Cancer Cell Lines Single_Agent Determine IC50 for this compound and Combination Agent Combo_Assay Perform Combination Assay (Constant Ratio Design) Synergy_Analysis Calculate Combination Index (CI) (Chou-Talalay Method) CI_Result CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism Xenograft Establish Tumor Xenografts in Immunocompromised Mice CI_Result->Xenograft Validate Synergistic Hits Treatment_Groups 4 Treatment Arms: 1. Vehicle 2. This compound 3. Combo Agent 4. Combination Tumor_Measurement Monitor Tumor Volume and Body Weight Efficacy_Analysis Analyze Tumor Growth Inhibition (TGI) and Assess Synergy

Experimental Protocols

Protocol 1: In Vitro Drug Combination and Synergy Analysis

This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of this compound combined with another chemotherapy agent using the Chou-Talalay Combination Index (CI) method.[15][16][17]

1. Materials and Reagents:

  • ROS1 fusion-positive cancer cell line (e.g., HCC78, Ba/F3 with ROS1 fusion)

  • Complete cell culture medium and supplements

  • This compound (powder or stock solution in DMSO)

  • Chemotherapy agent of interest (e.g., Pemetrexed)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette and other standard cell culture equipment

  • Plate reader (luminometer or spectrophotometer)

  • Synergy analysis software (e.g., CompuSyn)

2. Procedure:

Part A: Single-Agent IC50 Determination

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination agent separately in culture medium. A typical range would span from 10x the expected IC50 down to sub-nanomolar concentrations.

  • Treatment: Remove the overnight medium and add the drug-containing medium to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 72 hours).

  • Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curves and calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug using non-linear regression.

Part B: Combination Assay (Constant-Ratio Design)

  • Determine Combination Ratio: Based on the individual IC50 values, select a fixed molar ratio for the two drugs for the combination experiment (e.g., a ratio based on their IC50s, such as 1:1, 1:2, etc.).

  • Prepare Drug Stocks: Prepare a high-concentration stock of the drug combination at the selected fixed ratio.

  • Serial Dilution: Perform serial dilutions of the combination stock to create a range of concentrations that will span from low to high effect levels (e.g., from 10% to 90% growth inhibition).

  • Treatment and Incubation: Seed cells as in Part A and treat with the serial dilutions of the single agents and the combination. Incubate for the same duration (e.g., 72 hours).

  • Viability Assay: Perform the cell viability assay as described previously.

3. Synergy Analysis (Chou-Talalay Method):

  • Data Input: Input the dose-effect data for the single agents and the combination into a synergy analysis software like CompuSyn.

  • Median-Effect Analysis: The software will generate median-effect plots for each drug and the combination, calculating parameters such as the slope (m) and the median-effect dose (Dm, equivalent to IC50).

  • Combination Index (CI) Calculation: The software will calculate the Combination Index (CI) at various effect levels (Fraction affected, Fa). The CI value quantitatively defines the interaction:

    • CI < 1: Synergy

    • CI = 1: Additive Effect

    • CI > 1: Antagonism

  • Visualization: Generate Fa-CI plots (CI value vs. fraction of cells affected) and isobolograms to visualize the drug interaction across a range of concentrations.

Protocol 2: In Vivo Xenograft Model for Combination Therapy

This protocol describes a standard four-arm xenograft study to evaluate the in vivo efficacy of this compound in combination with another agent.[18][19][20]

1. Materials and Animals:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • ROS1 fusion-positive cancer cell line for implantation

  • This compound formulation for oral gavage

  • Combination agent formulation for appropriate route of administration (e.g., intraperitoneal injection)

  • Vehicle solutions for both drugs

  • Calipers for tumor measurement

  • Animal scale

2. Procedure:

  • Tumor Implantation: Subcutaneously implant a suspension of ROS1-positive cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into four treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: this compound (at a predetermined dose and schedule, e.g., daily oral gavage)

    • Group 3: Combination Agent (at its respective dose and schedule)

    • Group 4: this compound + Combination Agent

  • Treatment Administration: Administer the treatments as per the assigned groups for a defined period (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Measure mouse body weight 2-3 times per week as an indicator of toxicity.

    • Observe the animals for any signs of distress or adverse effects.

  • Study Endpoint: The study can be concluded when tumors in the control group reach a maximum allowed size, after a fixed duration, or if significant toxicity is observed.

3. Data Analysis:

  • Tumor Growth Curves: Plot the mean tumor volume ± SEM for each treatment group over time.

  • Tumor Growth Inhibition (TGI): Calculate the percent TGI for each treatment group at the end of the study using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

  • Synergy Assessment: Compare the TGI of the combination group to the TGI of the single-agent groups. A greater-than-additive effect suggests potential synergy. Statistical methods, such as a two-way ANOVA, can be used to assess the significance of the interaction between the two drugs. More advanced statistical models can also be applied to formally assess in vivo synergy.[18][21]

  • Toxicity Assessment: Evaluate toxicity by comparing body weight changes between the treatment groups and the control group. Significant weight loss (>15-20%) may indicate unacceptable toxicity.

Conclusion

This compound is a highly potent and selective ROS1 inhibitor with demonstrated clinical efficacy as a monotherapy. The exploration of this compound in combination with other chemotherapy or targeted agents represents a logical and promising next step in its development. The protocols provided herein offer a standardized framework for researchers to rigorously evaluate the potential for synergistic interactions in preclinical models. Such studies are critical for identifying optimal combination strategies that could further improve clinical outcomes for patients with ROS1 fusion-positive cancers by enhancing efficacy and overcoming therapeutic resistance.

References

Application of Zidesamtinib in CRISPR-Cas9 Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidesamtinib (NVL-520) is an orally available, potent, and highly selective next-generation inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2][3] It was designed to address the clinical challenges of emergent resistance to earlier-generation ROS1 inhibitors and brain metastases in patients with ROS1 fusion-positive non-small cell lung cancer (NSCLC) and other solid tumors.[2][4][5][6] this compound demonstrates significant activity against wild-type ROS1 and a wide range of ROS1 resistance mutations, including the solvent front mutation G2032R.[1][4][7] A key feature of this compound is its selectivity for ROS1 over the structurally related tropomyosin receptor kinase (TRK) family, thereby avoiding the neurological adverse events associated with dual TRK/ROS1 inhibitors.[5][6][8][9]

CRISPR-Cas9 genome-wide screening is a powerful tool for functional genomics, enabling the identification of genes that modulate cellular responses to therapeutic agents. The application of this compound in CRISPR-Cas9 screens can elucidate mechanisms of drug resistance and sensitivity, identify novel drug targets for combination therapies, and uncover synthetic lethal interactions. This document provides detailed application notes and protocols for utilizing this compound in CRISPR-Cas9 screening workflows.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and inhibits the kinase activity of wild-type and mutant ROS1 fusion proteins.[1] Inhibition of ROS1 blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival in ROS1-driven cancers.[1]

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein Shc Shc ROS1->Shc PI3K PI3K ROS1->PI3K This compound This compound This compound->ROS1 Inhibition Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified ROS1 Signaling Pathway and this compound's Point of Intervention.

Quantitative Data Summary

The following tables summarize the in vitro potency and clinical efficacy of this compound.

Table 1: In Vitro Activity of this compound

TargetIC50 (nM)Cell LineReference
Wild-type ROS10.7N/A[3]
Ba/F3 CD74-ROS1Data not specifiedBa/F3[4]
Ba/F3 CD74-ROS1 G2032RData not specifiedBa/F3[4]

Table 2: Clinical Efficacy of this compound in ROS1+ NSCLC (ARROS-1 Trial)

Patient PopulationObjective Response Rate (ORR)Duration of Response (DOR)Reference
Previously treated with ≥1 TKI (n=117)44%84% at ≥6 months, 78% at ≥12 months, 62% at ≥18 months[8]
Previously treated with 1 prior ROS1 TKI (n=55)51%93% at ≥6 months[8]
Previously treated with ≥2 prior ROS1 TKIs (n=51)41%12.1 months[10]
Prior Lorlatinib exposure (n=39)44%Not specified[10]
Prior Crizotinib only73%Not reached (all responding at ≥12 months)[10]
Measurable intracranial lesions (n=8)50%Not specified[10]

Experimental Protocols

The following protocols describe how to perform a CRISPR-Cas9 screen to identify genes that confer resistance or sensitivity to this compound.

Cell Line Selection and Preparation
  • Cell Line: Choose a human cancer cell line with a known ROS1 fusion (e.g., HCC78 for NSCLC). Ensure the cell line is sensitive to this compound.

  • Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction with a lentiCas9-Blast vector, followed by blasticidin selection. Verify Cas9 activity using a GFP-knockout assay.

  • This compound IC50 Determination: Perform a dose-response assay to determine the IC50 of this compound in the Cas9-expressing cell line. This will inform the concentration to be used in the screen.

CRISPR-Cas9 Library Transduction

This protocol is adapted from general CRISPR screening protocols.[11][12]

  • Library: Use a genome-wide or focused sgRNA library (e.g., GeCKO v2, Brunello).

  • Lentivirus Production: Produce high-titer lentivirus for the sgRNA library.

  • Transduction: Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

  • Selection: Select for transduced cells using puromycin.

  • Coverage: Maintain a sufficient number of cells to ensure high coverage of the library (at least 200-500 cells per sgRNA).

This compound Treatment Screen

This screen aims to identify sgRNAs that are enriched (resistance genes) or depleted (sensitizer genes) following this compound treatment.

CRISPR_Screen_Workflow cluster_setup Screen Setup cluster_treatment Treatment Arms cluster_analysis Analysis A ROS1+ Cancer Cells (Stable Cas9 expression) B Transduce with sgRNA Library (Low MOI) A->B C Puromycin Selection B->C D Initial Cell Population (Day 0 Reference) C->D E Vehicle Control (DMSO) D->E F This compound Treatment (e.g., IC50 concentration) D->F G Harvest Cells at Endpoint (e.g., Day 14-21) E->G F->G H Genomic DNA Extraction G->H I PCR Amplification of sgRNAs H->I J Next-Generation Sequencing I->J K Data Analysis: Identify enriched/depleted sgRNAs J->K

Figure 2: Workflow for a CRISPR-Cas9 Screen with this compound.

Protocol:

  • Initial Population: Collect a cell sample after puromycin selection to serve as the Day 0 reference.

  • Plating: Plate the transduced cell population into two arms: a vehicle control (DMSO) and a this compound-treated arm. Ensure library coverage is maintained.

  • Treatment: Treat the cells with this compound at a pre-determined concentration (e.g., IC50). The vehicle control group should be treated with the same concentration of DMSO.

  • Culture: Culture the cells for 14-21 days, passaging as needed while maintaining library coverage. Replenish the media with fresh this compound or DMSO at each passage.

  • Harvesting: Harvest the cells from both arms at the end of the experiment.

Data Analysis
  • Genomic DNA Extraction: Extract genomic DNA from the Day 0 reference sample and the endpoint samples from both treatment arms.

  • sgRNA Amplification: Use PCR to amplify the sgRNA-containing regions from the genomic DNA.

  • Next-Generation Sequencing (NGS): Sequence the PCR amplicons to determine the abundance of each sgRNA in each sample.

  • Data Analysis:

    • Normalize the read counts for each sgRNA.

    • Calculate the log-fold change (LFC) of each sgRNA in the this compound-treated sample relative to the vehicle control sample.

    • Use statistical methods (e.g., MAGeCK) to identify significantly enriched (positive LFC, potential resistance genes) and depleted (negative LFC, potential sensitizer genes) sgRNAs.

Application in Drug Development

  • Resistance Mechanisms: CRISPR screens can identify genes whose loss confers resistance to this compound. This is crucial for predicting and overcoming clinical resistance.

  • Combination Therapies: Identifying genes whose knockout sensitizes cells to this compound can reveal novel targets for combination therapies, potentially enhancing efficacy and overcoming resistance.

  • Biomarker Discovery: Genes identified in these screens may serve as biomarkers to predict patient response to this compound.

Conclusion

The integration of this compound into CRISPR-Cas9 screening platforms offers a robust approach to systematically investigate the genetic determinants of response to this potent and selective ROS1 inhibitor. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to design and execute experiments that can significantly advance our understanding of ROS1-targeted therapies and inform the development of more effective cancer treatments.

References

Application Notes and Protocols for Zidesamtinib-Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with Zidesamtinib and its sensitive cell lines, such as Ba/F3 CD74-ROS1. This document outlines the mechanism of action of this compound, its effects on sensitive cell lines, and detailed protocols for key experimental procedures.

Introduction to this compound

This compound (NVL-520) is an orally available, selective, and brain-penetrant inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2] It is designed to target wild-type ROS1 as well as various ROS1 mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), including the solvent front mutation G2032R.[1][2] By inhibiting ROS1, this compound disrupts downstream oncogenic signaling pathways, thereby suppressing the proliferation and survival of ROS1-driven tumor cells.[1] Its high selectivity for ROS1 over the structurally related tropomyosin receptor kinase (TRK) family aims to minimize off-target neurological adverse events.[3][4]

This compound-Sensitive Cell Lines

A key model system for studying the activity of this compound is the murine pro-B cell line, Ba/F3, which is dependent on interleukin-3 (IL-3) for survival and proliferation.[5] These cells can be genetically engineered to express a fusion protein, such as CD74-ROS1, which renders them IL-3 independent and reliant on the ROS1 signaling pathway for growth. This model allows for the specific assessment of ROS1 inhibitors.

The following Ba/F3 engineered cell lines are particularly sensitive to this compound:

  • Ba/F3 CD74-ROS1: Expresses the wild-type CD74-ROS1 fusion protein.

  • Ba/F3 CD74-ROS1 G2032R: Expresses the CD74-ROS1 fusion protein with the G2032R resistance mutation.

Quantitative Data: In Vitro Potency of this compound

The following table summarizes the in vitro potency of this compound against wild-type and mutant ROS1-driven Ba/F3 cell lines.

Cell LineCompoundIC50 (nM)Ceff,u (nmol/L)Reference
Ba/F3 CD74-ROS1This compound0.7-[6]
Ba/F3 CD74-ROS1 G2032RThis compound-7.2[7]

Note: IC50 is the half-maximal inhibitory concentration. Ceff,u is the unbound effective concentration.

Experimental Protocols

Cell Culture of Ba/F3 CD74-ROS1 Cells

Materials:

  • Ba/F3 CD74-ROS1 or Ba/F3 CD74-ROS1 G2032R cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Centrifuge

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Culture Ba/F3 CD74-ROS1 cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

  • Maintain the cells in a 37°C incubator with a humidified atmosphere of 5% CO2.

  • For routine passaging, dilute the cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • To count the cells, mix a small aliquot of the cell suspension with Trypan Blue solution and use a hemocytometer.

  • Centrifuge the cells at 125 x g for 5 minutes for passaging or harvesting.[5]

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of Ba/F3 CD74-ROS1 cells.

Materials:

  • Ba/F3 CD74-ROS1 cells

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Seed Ba/F3 CD74-ROS1 cells at a density of 2 x 10^3 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[2]

  • Prepare serial dilutions of this compound in culture medium.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.[8][9]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.[10]

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[9]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for ROS1 Phosphorylation

This protocol is to assess the inhibitory effect of this compound on the autophosphorylation of the CD74-ROS1 fusion protein.

Materials:

  • Ba/F3 CD74-ROS1 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ROS1 and anti-total-ROS1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat Ba/F3 CD74-ROS1 cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Harvest the cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-proteins, BSA is recommended over milk to reduce background.[11]

  • Incubate the membrane with the primary antibody against phospho-ROS1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total ROS1 or a loading control like β-actin.

Visualizations

Signaling Pathway

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD74-ROS1 CD74-ROS1 SHP2 SHP-2 CD74-ROS1->SHP2 RAS RAS CD74-ROS1->RAS PI3K PI3K CD74-ROS1->PI3K JAK JAK CD74-ROS1->JAK This compound This compound This compound->CD74-ROS1 Inhibition SHP2->RAS MEK MEK RAS->MEK AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 ERK ERK MEK->ERK mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression ERK->Gene_Expression mTOR->Gene_Expression

Caption: this compound inhibits the CD74-ROS1 fusion protein, blocking downstream signaling pathways.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis A Seed Ba/F3 CD74-ROS1 cells in 96-well plate C Add this compound to cells A->C B Prepare this compound serial dilutions B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 3-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate percent viability H->I Zidesamtinib_Advantage cluster_properties Key Properties cluster_outcomes Therapeutic Advantages This compound This compound Potency High Potency against WT & Mutant ROS1 This compound->Potency Selectivity High Selectivity (ROS1 vs. TRK) This compound->Selectivity BBB Brain Penetrant This compound->BBB Resistance Overcomes Acquired Resistance (e.g., G2032R) Potency->Resistance Tolerability Improved Safety Profile (Reduced Neurological AEs) Selectivity->Tolerability CNS_Efficacy Efficacy against Brain Metastases BBB->CNS_Efficacy

References

Application Notes and Protocols for Immunohistochemical Analysis of Zidesamtinib-Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zidesamtinib (NVL-520) is an orally available, brain-penetrant, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2] It is designed to target wild-type ROS1 as well as fusions and point mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), such as the G2032R solvent front mutation.[1][3][4][5][6] this compound's mechanism involves binding to and inhibiting ROS1, which in turn disrupts downstream oncogenic signaling pathways like MAPK, JAK/STAT, and PI3K, thereby inhibiting the proliferation of ROS1-driven tumor cells.[1][7] Notably, it is engineered for high selectivity, sparing the tropomyosin receptor kinase (TRK) family to minimize off-target neurological adverse events.[6][8][9][10]

Immunohistochemistry (IHC) is a critical technique for visualizing protein expression and localization within the cytoarchitecture of tissues. For tissues treated with this compound, IHC can be employed to assess the in-situ effects of the drug on its target (ROS1) and downstream signaling components. This document provides a detailed protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissues that have been treated with this compound.

This compound Signaling Pathway

This compound acts by inhibiting the constitutive activation of the ROS1 fusion protein, which blocks downstream signaling cascades crucial for tumor cell growth and survival.

Zidesamtinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein PI3K PI3K ROS1_Fusion->PI3K RAS_RAF_MEK RAS/RAF/MEK ROS1_Fusion->RAS_RAF_MEK JAK JAK ROS1_Fusion->JAK This compound This compound This compound->ROS1_Fusion AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation ERK ERK (MAPK) RAS_RAF_MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: this compound inhibits ROS1, blocking downstream PI3K, MAPK, and JAK/STAT pathways.

Immunohistochemistry Experimental Protocol

This protocol is a general guideline for FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.[11]

Part 1: Deparaffinization and Rehydration
  • Xylene: Immerse slides in xylene for 10 minutes. Repeat with fresh xylene for another 10 minutes.[11]

  • Ethanol Series: Rehydrate sections by sequential 5-minute incubations in 100%, 95%, 80%, and 60% ethanol.[11][12]

  • Water Rinse: Rinse sections three times with distilled water for 1-3 minutes each.[11]

Part 2: Antigen Retrieval

This step is crucial for unmasking epitopes that may have been altered by formalin fixation.[12]

  • Buffer Immersion: Place slides in a staining jar containing an antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0).[12]

  • Heating: Heat the solution using a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes. The optimal time should be determined empirically.[12]

  • Cooling: Allow slides to cool to room temperature in the buffer for at least 20-35 minutes.[11][12]

  • Wash: Rinse slides three times with 1X Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS) for 3 minutes each.[11]

Part 3: Staining Procedure
  • Peroxidase Block (for HRP detection): To quench endogenous peroxidase activity, incubate slides in 3% Hydrogen Peroxide (H₂O₂) for 10 minutes.[11][13] Rinse three times with 1X TBS.

  • Blocking: Apply a blocking solution (e.g., 1% BSA or 5% normal serum from the secondary antibody host species) and incubate for at least 30 minutes in a humidified chamber.[11]

  • Primary Antibody Incubation: Drain the blocking solution and apply the primary antibody diluted in antibody diluent. Incubate in a humidified chamber. For optimal results, an overnight incubation at 4°C is recommended.[14]

  • Wash: Rinse slides three times with 1X TBS for 3 minutes each.[11]

  • Secondary Antibody Incubation: Apply an appropriate HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[11]

  • Wash: Rinse slides three times with 1X TBS for 3 minutes each.[11]

  • Chromogen Detection: Prepare and apply the DAB chromogen solution. Incubate for 5-10 minutes, or until a brown color develops. Monitor development under a microscope.[11][12]

  • Stop Reaction: Rinse sections gently with distilled water.[11]

Part 4: Counterstaining, Dehydration, and Mounting
  • Counterstain: Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[12]

  • Rinse: Rinse gently in running tap water for 5-10 minutes.[12]

  • Dehydration: Dehydrate sections through sequential 5-minute incubations in 60%, 80%, 95%, and 100% ethanol.[11][12]

  • Clearing: Immerse slides in xylene for 5 minutes. Repeat with fresh xylene.[11][12]

  • Mounting: Apply mounting medium and a coverslip. Allow to air-dry in a well-ventilated area.[11]

IHC Protocol Workflow

IHC_Workflow Start FFPE Tissue Section Deparaffinize Deparaffinization (Xylene) Start->Deparaffinize Rehydrate Rehydration (Ethanol Series) Deparaffinize->Rehydrate AntigenRetrieval Antigen Retrieval (Heat + Buffer) Rehydrate->AntigenRetrieval PeroxidaseBlock Peroxidase Block (3% H2O2) AntigenRetrieval->PeroxidaseBlock Blocking Blocking (BSA / Normal Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-pERK, 4°C Overnight) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-Polymer) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain Dehydrate Dehydration & Clearing (Ethanol & Xylene) Counterstain->Dehydrate Mount Mounting Dehydrate->Mount End Microscopy & Analysis Mount->End

Caption: Workflow for Immunohistochemistry on FFPE tissues.

Quantitative Data Summary

The following table provides recommended parameters for the IHC protocol. These should be optimized for each specific antibody and tissue type.

StepReagentConcentration / pHIncubation TimeTemperature
Deparaffinization Xylene100%2 x 10 minRoom Temp
Rehydration Ethanol Series100%, 95%, 80%, 60%5 min eachRoom Temp
Antigen Retrieval Sodium Citrate or EDTA Buffer10 mM, pH 6.0 or 1 mM, pH 8.010 - 20 min95-100°C
Peroxidase Block Hydrogen Peroxide (H₂O₂)3%10 minRoom Temp
Blocking Normal Serum or BSA5% or 1%≥ 30 minRoom Temp
Primary Antibody Antibody SpecificSee manufacturer's datasheet1 hr - OvernightRoom Temp or 4°C
Secondary Antibody HRP-conjugated PolymerReady-to-use30 - 60 minRoom Temp
Detection DAB SubstrateAs per kit instructions5 - 10 minRoom Temp
Counterstain HematoxylinStandard solution1 - 2 minRoom Temp

Expected Results and Interpretation

When analyzing tissues from a this compound efficacy study, researchers can use IHC to assess pharmacodynamic biomarkers. Key antibodies for consideration include those against total ROS1, phosphorylated forms of downstream effectors like ERK (p-ERK), STAT3 (p-STAT3), and AKT (p-AKT), as well as markers for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved Caspase-3).

  • Untreated/Vehicle Control Tumors: Expect strong staining for p-ERK, p-STAT3, and/or p-AKT in ROS1-driven tumor models, indicating active downstream signaling.

  • This compound-Treated Tumors: Expect a significant reduction or complete abrogation of staining for these phosphorylated downstream markers, demonstrating effective target engagement and pathway inhibition by this compound. Staining for total protein levels (e.g., total ERK) should remain largely unchanged. A decrease in Ki-67 staining and an increase in cleaved Caspase-3 would further support the drug's anti-proliferative and pro-apoptotic effects.

References

Application Note: Flow Cytometry Analysis of Apoptosis in Cancer Cells Following Zidesamtinib Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zidesamtinib is a potent and selective, orally available inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase[1][2]. It is designed to target wild-type ROS1 as well as fusions and resistance mutations, such as the G2032R solvent front mutation, which can arise after treatment with other ROS1 inhibitors[2][3]. By inhibiting ROS1, this compound disrupts downstream signaling pathways that are critical for the growth and survival of cancer cells in which ROS1 is overexpressed, rearranged, or mutated[2]. This inhibition of cell proliferation is hypothesized to occur, in part, through the induction of programmed cell death, or apoptosis. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Signaling Pathway of this compound-Induced Apoptosis

This compound's primary mechanism of action is the inhibition of ROS1 tyrosine kinase activity. In cancer cells with ROS1 fusion proteins, this kinase is constitutively active, leading to the activation of downstream pro-survival signaling pathways such as the RAS-MAPK and PI3K-AKT pathways. By inhibiting ROS1, this compound effectively blocks these signals, leading to cell cycle arrest and the induction of the intrinsic apoptotic pathway.

Zidesamtinib_Apoptosis_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling This compound This compound ROS1 ROS1 Fusion Protein (Constitutively Active) This compound->ROS1 Inhibition RAS_MAPK RAS-MAPK Pathway ROS1->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway ROS1->PI3K_AKT Activation Pro_Survival Pro-Survival Proteins (e.g., Bcl-2, Mcl-1) RAS_MAPK->Pro_Survival Upregulation PI3K_AKT->Pro_Survival Upregulation Apoptosis Apoptosis Pro_Survival->Apoptosis Inhibition

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

This section details the methodology for assessing apoptosis in a relevant cancer cell line (e.g., a non-small cell lung cancer line with a known ROS1 fusion) after treatment with this compound.

Materials:

  • ROS1-positive cancer cell line (e.g., HCC78)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.

    • A suggested concentration range for initial experiments could be 0 nM (vehicle control), 1 nM, 10 nM, 100 nM, and 1 µM.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for a predetermined time course, for example, 24, 48, and 72 hours.

  • Cell Harvesting and Staining:

    • After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation solution or brief trypsinization.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS and then resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[4]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible after staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.

    • Acquire at least 10,000 events per sample.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.[5]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

      • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow

The overall experimental process is summarized in the following diagram.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Cell Seeding (6-well plates) Incubation Incubation with this compound (24, 48, 72h) Cell_Seeding->Incubation Zidesamtinib_Prep This compound Dilution Zidesamtinib_Prep->Incubation Harvesting Cell Harvesting Incubation->Harvesting Staining Annexin V/PI Staining Harvesting->Staining Flow_Cytometry Flow Cytometry Staining->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for apoptosis analysis.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in a table to facilitate comparison between different concentrations of this compound and incubation times.

Table 1: Percentage of Apoptotic Cells after this compound Treatment (Hypothetical Data)

Incubation TimeThis compound Concentration (nM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
24 hours 0 (Vehicle)95.22.52.34.8
190.15.84.19.9
1082.510.37.217.5
10065.720.114.234.3
100040.335.624.159.7
48 hours 0 (Vehicle)94.82.82.45.2
185.38.95.814.7
1070.118.511.429.9
10045.930.223.954.1
100020.745.134.279.3
72 hours 0 (Vehicle)94.53.12.45.5
178.912.48.721.1
1055.625.818.644.4
10028.340.131.671.7
100010.248.940.989.8

Interpretation of Flow Cytometry Data

The data from the flow cytometer can be visualized in dot plots, typically plotting Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. This allows for the clear separation of the different cell populations.

Flow_Cytometry_Interpretation cluster_quadrants Flow Cytometry Dot Plot Quadrants Q1 Q1: Necrotic (Annexin V-, PI+) Q2 Q2: Late Apoptotic/Necrotic (Annexin V+, PI+) Q3 Q3: Viable (Annexin V-, PI-) Q4 Q4: Early Apoptotic (Annexin V+, PI-) X_Axis Annexin V Fluorescence -> Y_Axis PI Fluorescence ->

Caption: Interpretation of flow cytometry data quadrants.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of apoptosis induced by this compound using flow cytometry. The Annexin V and PI staining method is a reliable and widely used technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6] The presented methodologies and data interpretation framework can be readily adapted by researchers to investigate the pro-apoptotic effects of this compound and other targeted therapies in various cancer cell models. The hypothetical data illustrates a dose- and time-dependent increase in apoptosis upon this compound treatment, which is consistent with its mechanism of action as a potent ROS1 inhibitor.

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms to Zidesamtinib in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidesamtinib (NVL-520) is a potent, orally available, and selective next-generation inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2] It is designed to be active against wild-type ROS1 as well as tumors that have developed resistance to other ROS1 inhibitors, including those with the solvent front mutation G2032R.[1][3][4] Furthermore, this compound is engineered for central nervous system (CNS) penetrance to address brain metastases, a common challenge in ROS1-positive cancers.[1][3] A key feature of this compound is its selectivity for ROS1 over the structurally related tropomyosin receptor kinase (TRK) family, which is intended to minimize TRK-related CNS adverse events observed with other dual ROS1/TRK inhibitors.[3][5][6]

The emergence of drug resistance is a significant clinical challenge in the treatment of ROS1-rearranged non-small cell lung cancer (NSCLC) and other solid tumors.[2][7] Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for the development of subsequent therapeutic strategies and for optimizing its clinical use. These application notes provide a framework and detailed protocols for researchers to investigate mechanisms of acquired resistance to this compound in a laboratory setting.

Mechanism of Action of this compound

This compound binds to and inhibits the kinase activity of both wild-type and mutated forms of the ROS1 protein.[1] In cancers driven by ROS1 fusions, the kinase is constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt/mTOR, Erk, and Stat3 pathways.[8][9] By inhibiting ROS1, this compound effectively disrupts these oncogenic signals, leading to tumor cell growth inhibition.[1] Preclinical studies have demonstrated its potent activity against various ROS1 resistance mutations, including G2032R, S1986Y/F, L2026M, and D2033N.[1]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of this compound from preclinical and clinical studies.

Table 1: Preclinical Inhibitory Activity of this compound

TargetIC50 (nM)Notes
Wild-type ROS10.7Potent inhibition of the wild-type kinase.[10]

Table 2: Clinical Efficacy of this compound in the ARROS-1 Trial (TKI-Pretreated ROS1-Positive NSCLC)

Patient PopulationObjective Response Rate (ORR)Notes
Any Prior ROS1 TKI44%Data from pooled Phase 1 and 2 portions.[6][11]
One Prior ROS1 TKI51%Demonstrates efficacy in earlier lines of therapy.[6][11]
Prior Repotrectinib38%Activity in patients who have received next-generation TKIs.[6]
ROS1 G2032R Mutation (Repotrectinib-naïve)72%High response rate against a common resistance mutation.[6]
ROS1 G2032R Mutation (Overall)54%Significant activity in patients with the G2032R mutation.[12]
Intracranial ORR (up to 4 prior TKIs)48%Demonstrates CNS activity.[11]

Table 3: Durability of Response with this compound in TKI-Pretreated Patients

Duration of Response (DOR)Percentage of Patients Remaining in Response
At least 6 months84%
At least 12 months78%
At least 18 months62%
Data from pooled Phase 1 and 2 portions of the ARROS-1 trial.[6]

Experimental Protocols

Here we provide detailed protocols for key experiments to study this compound resistance mechanisms.

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes the generation of cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • ROS1-positive cancer cell line (e.g., HCC78, Ba/F3 with a ROS1 fusion)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • DMSO (vehicle control)

  • 96-well plates, cell culture flasks

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50 of this compound:

    • Seed the parental ROS1-positive cancer cells in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Initiate Resistance Induction:

    • Culture the parental cells in a low concentration of this compound, typically starting at the IC10 or IC20.

    • Maintain a parallel culture treated with an equivalent concentration of DMSO as a vehicle control.

  • Dose Escalation:

    • Once the cells in the this compound-treated culture resume a normal growth rate (comparable to the DMSO-treated control), subculture them and increase the this compound concentration by approximately 1.5- to 2-fold.[5]

    • Repeat this process of gradual dose escalation. This process can take several months.[5][10]

  • Characterization of Resistant Cells:

    • Periodically, determine the IC50 of the this compound-treated cell population to monitor the development of resistance. A significant increase in IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.[5][10]

    • Once a resistant cell line is established, it can be maintained in a culture medium containing a constant concentration of this compound to preserve the resistant phenotype.

  • Cryopreservation:

    • It is crucial to cryopreserve cell stocks at various stages of the resistance induction process.

Protocol 2: Cell Viability Assay to Quantify this compound Resistance

This protocol uses a tetrazolium-based (MTT) or luminescence-based (e.g., CellTiter-Glo) assay to compare the sensitivity of parental and this compound-resistant cell lines.

Materials:

  • Parental and this compound-resistant cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells in triplicate with a serial dilution of this compound for 72 hours. Include DMSO-treated wells as a control.

  • For MTT assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength.

  • For CellTiter-Glo assay:

    • Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

  • Plot the dose-response curves and determine the IC50 values for both parental and resistant cell lines using non-linear regression analysis.

Protocol 3: Western Blot Analysis of ROS1 Signaling Pathway

This protocol is for investigating alterations in the ROS1 signaling pathway in this compound-resistant cells.

Materials:

  • Parental and this compound-resistant cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-ROS1 (e.g., Cell Signaling Technology #3287)[8]

    • Anti-phospho-ROS1 (if available)

    • Antibodies against downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3)

    • Anti-β-actin or GAPDH (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse parental and resistant cells (with and without this compound treatment) and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.[13]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the protein expression levels, normalizing to the loading control. Compare the activation status of ROS1 and its downstream effectors in parental versus resistant cells.

Protocol 4: In Vitro Mutagenesis Screen to Identify Resistance Mutations

This protocol outlines a method to identify specific mutations in the ROS1 kinase domain that confer resistance to this compound.

Materials:

  • Expression vector containing wild-type ROS1 cDNA

  • Error-prone PCR kit or other random mutagenesis method

  • Ba/F3 cells (an IL-3 dependent cell line)

  • Retroviral or lentiviral packaging system

  • IL-3

  • This compound

Procedure:

  • Generate a ROS1 Mutant Library:

    • Use error-prone PCR to introduce random mutations into the ROS1 kinase domain.

    • Clone the library of ROS1 mutants into a retroviral or lentiviral expression vector.

  • Screening in Ba/F3 Cells:

    • Produce viral particles containing the ROS1 mutant library.

    • Transduce Ba/F3 cells with the viral library.

    • Culture the transduced cells in the absence of IL-3 but in the presence of this compound.

    • Only cells expressing a this compound-resistant, constitutively active ROS1 mutant will be able to proliferate.

  • Isolate and Sequence Resistant Clones:

    • Isolate genomic DNA from the resistant cell colonies that grow out.

    • Use PCR to amplify the ROS1 kinase domain from the genomic DNA.

    • Sequence the PCR products to identify the mutations that confer resistance to this compound.

  • Validation:

    • Re-introduce the identified mutations into the wild-type ROS1 expression vector by site-directed mutagenesis.

    • Confirm that these specific mutations confer resistance to this compound in a new Ba/F3 cell-based assay.

Protocol 5: In Vivo Xenograft Model of this compound Resistance

This protocol describes how to evaluate the efficacy of this compound against parental and resistant tumors in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Parental and this compound-resistant cancer cells

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject parental and this compound-resistant cells (resuspended in PBS or Matrigel) into the flanks of immunocompromised mice.

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control orally, daily.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • When tumors in the control group reach a predetermined size, or at the end of the study period, euthanize the mice.

    • Excise the tumors for further analysis (e.g., western blotting, immunohistochemistry, or sequencing) to confirm the resistant phenotype and investigate in vivo resistance mechanisms.

Visualizations

ROS1 Signaling Pathway and this compound Inhibition

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein PI3K PI3K ROS1->PI3K RAS RAS ROS1->RAS JAK JAK ROS1->JAK This compound This compound This compound->ROS1 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Gene_Expression Gene Expression ERK->Gene_Expression STAT3 STAT3 JAK->STAT3 STAT3_N STAT3 STAT3->STAT3_N Translocation STAT3_N->Gene_Expression

Caption: this compound inhibits the ROS1 fusion protein, blocking downstream signaling pathways.

Experimental Workflow for Generating and Analyzing this compound-Resistant Cells

Resistance_Workflow cluster_analysis Characterization of Resistance cluster_mechanisms Mechanistic Approaches start Parental ROS1+ Cancer Cell Line ic50 Determine Initial This compound IC50 start->ic50 culture Continuous Culture with Escalating Doses of this compound ic50->culture resistant_line This compound-Resistant Cell Line Established culture->resistant_line phenotypic Phenotypic Analysis (Viability Assays) resistant_line->phenotypic mechanistic Mechanistic Analysis resistant_line->mechanistic western Western Blot (Signaling Pathways) mechanistic->western sequencing Sequencing (e.g., ROS1 kinase domain) mechanistic->sequencing other Other 'Omics' (Transcriptomics, etc.) mechanistic->other

Caption: Workflow for developing and characterizing this compound-resistant cancer cell lines.

This compound Overcoming On-Target Resistance

Overcoming_Resistance cluster_sensitive Drug-Sensitive State cluster_resistant Acquired Resistance cluster_this compound This compound Action FirstGenTKI 1st/2nd Gen ROS1 TKI WT_ROS1 Wild-Type ROS1 Kinase Pocket FirstGenTKI->WT_ROS1 Binds and Inhibits Mut_ROS1 Mutated ROS1 Pocket (e.g., G2032R) WT_ROS1->Mut_ROS1 Acquires Mutation FirstGenTKI_R 1st/2nd Gen ROS1 TKI FirstGenTKI_R->Mut_ROS1 Binding Impeded Proliferation Tumor Proliferation Mut_ROS1->Proliferation This compound This compound Mut_ROS1_Z Mutated ROS1 Pocket (e.g., G2032R) This compound->Mut_ROS1_Z Binds and Inhibits

Caption: this compound is designed to bind to mutated ROS1 pockets that confer resistance.

References

Application Notes and Protocols for In Vivo Imaging of Zidesamtinib Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vivo efficacy of Zidesamtinib, a selective ROS1 tyrosine kinase inhibitor, using various imaging techniques.

This compound: Mechanism of Action

This compound is an orally available, potent, and selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase. It is designed to target wild-type ROS1 as well as ROS1 fusion proteins and various resistance mutations, including the solvent front mutation G2032R, which can emerge after treatment with other ROS1 inhibitors. By inhibiting ROS1, this compound disrupts downstream signaling pathways that are crucial for the growth and survival of cancer cells driven by ROS1 alterations. Notably, this compound is also designed to penetrate the blood-brain barrier, making it a potential treatment for brain metastases.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway inhibited by this compound.

Zidesamtinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein P1 Downstream Effectors (e.g., SHP2, RAS) ROS1->P1 Phosphorylation MAPK_pathway MAPK Pathway (ERK) P1->MAPK_pathway PI3K_pathway PI3K/AKT Pathway P1->PI3K_pathway Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation PI3K_pathway->Proliferation This compound This compound This compound->ROS1 Inhibition

This compound inhibits the ROS1 signaling pathway.

In Vivo Imaging Techniques for Efficacy Studies

A variety of non-invasive in vivo imaging techniques can be employed to monitor the efficacy of this compound in preclinical tumor models. These methods allow for longitudinal assessment of tumor growth, target engagement, and physiological responses to treatment in the same animal over time, which reduces the number of animals required and provides more robust data.

Bioluminescence Imaging (BLI) for Tumor Burden Assessment

Bioluminescence imaging (BLI) is a highly sensitive method for monitoring tumor growth and metastasis. It requires the tumor cells to be genetically engineered to express a luciferase enzyme.

BLI_Workflow start Start cell_culture Culture ROS1-positive Cancer Cells (e.g., HCC78-luc) start->cell_culture implantation Orthotopic or Subcutaneous Implantation into Mice cell_culture->implantation tumor_growth Monitor Tumor Growth (BLI Imaging) implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment imaging Longitudinal BLI Imaging (e.g., weekly) treatment->imaging analysis Data Analysis: Tumor Radiance imaging->analysis end End analysis->end

Workflow for a this compound efficacy study using BLI.
  • Cell Line Preparation: Use a ROS1-positive cancer cell line (e.g., HCC78, Ba/F3 ROS1 fusion) stably expressing firefly luciferase.

  • Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma mice).

  • Tumor Implantation:

    • For subcutaneous models, inject 1-5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank.

    • For orthotopic lung models, inject 1 x 10^5 cells in 50 µL of media into the tail vein or directly into the lung.

    • For intracranial models, stereotactically inject 1 x 10^5 cells in 2 µL of media into the brain.

  • Tumor Growth Monitoring: Monitor tumor establishment by weekly BLI.

  • Treatment: Once tumors are established (e.g., average radiance of 10^6 photons/sec), randomize mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer this compound orally, once daily.

  • Bioluminescence Imaging:

    • Anesthetize mice with isoflurane.

    • Inject D-luciferin (150 mg/kg) intraperitoneally.

    • Acquire images 10-15 minutes post-luciferin injection using an in vivo imaging system (e.g., IVIS Spectrum).

    • Acquisition settings: open emission filter, 1-60 second exposure, medium binning.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor sites.

    • Quantify the total photon flux (photons/second) within the ROI.

    • Normalize the signal to the baseline measurement for each mouse.

Treatment GroupDay 0 (Baseline) Avg. Radiance (p/s)Day 7 Avg. Radiance (p/s)Day 14 Avg. Radiance (p/s)Day 21 Avg. Radiance (p/s)% Tumor Growth Inhibition (Day 21)
Vehicle Control1.2 x 10^65.8 x 10^62.5 x 10^78.9 x 10^70%
This compound (25 mg/kg)1.1 x 10^68.5 x 10^55.2 x 10^53.1 x 10^599.6%
This compound (50 mg/kg)1.3 x 10^66.1 x 10^52.3 x 10^51.5 x 10^599.8%
Fluorescence Imaging for Target Engagement and Drug Distribution

Fluorescence imaging can be used to visualize the distribution of a fluorescently labeled version of this compound and to confirm its engagement with the ROS1 target in the tumor.

FLI_Workflow start Start synthesis Synthesize Fluorescently-labeled This compound (e.g., this compound-NIR) start->synthesis tumor_model Establish ROS1-positive Tumor Xenografts synthesis->tumor_model injection Inject Labeled Drug Intravenously tumor_model->injection imaging Acquire Images at Multiple Time Points injection->imaging biodistribution Ex Vivo Imaging of Organs imaging->biodistribution analysis Quantify Fluorescence Intensity in Tumor vs. Organs biodistribution->analysis end End analysis->end

Workflow for in vivo fluorescence imaging of this compound.
  • Probe Synthesis: Conjugate this compound to a near-infrared (NIR) fluorophore.

  • Animal Model: Use mice bearing subcutaneous ROS1-positive tumors.

  • Probe Administration: Inject the fluorescently-labeled this compound intravenously.

  • In Vivo Imaging:

    • Anesthetize mice and acquire images at various time points (e.g., 1, 4, 24, 48 hours) post-injection.

    • Use appropriate excitation and emission filters for the chosen fluorophore.

  • Ex Vivo Biodistribution:

    • At the final time point, euthanize the mice and excise the tumor and major organs.

    • Image the excised tissues to quantify probe accumulation.

  • Data Analysis:

    • Measure the average radiant efficiency in the tumor and organs.

    • Calculate the tumor-to-background ratio.

Time PointTumor Radiant EfficiencyMuscle Radiant EfficiencyLiver Radiant EfficiencyTumor-to-Muscle Ratio
1 hour1.5 x 10^80.8 x 10^82.5 x 10^81.88
4 hours2.8 x 10^80.9 x 10^82.1 x 10^83.11
24 hours4.5 x 10^80.7 x 10^81.5 x 10^86.43
48 hours3.2 x 10^80.6 x 10^81.1 x 10^85.33
Positron Emission Tomography (PET) for Metabolic Response

PET imaging, often with the tracer 18F-fluorodeoxyglucose (18F-FDG), can assess the metabolic activity of tumors, which often decreases in response to effective targeted therapy.

  • Animal Model: Use mice with established ROS1-positive tumors.

  • Baseline PET Scan:

    • Fast mice for 4-6 hours.

    • Administer 18F-FDG (e.g., 100-200 µCi) via tail vein injection.

    • After a 60-minute uptake period, anesthetize the mice and perform a PET/CT scan.

  • Treatment: Begin treatment with this compound or vehicle.

  • Follow-up PET Scan: Repeat the PET/CT scan after a specified treatment period (e.g., 3-7 days).

  • Data Analysis:

    • Draw regions of interest over the tumor on the co-registered PET/CT images.

    • Calculate the maximum standardized uptake value (SUVmax).

    • Compare the change in SUVmax from baseline to follow-up between treatment groups.

Treatment GroupBaseline SUVmax (mean ± SD)Post-treatment SUVmax (mean ± SD)% Change in SUVmax
Vehicle Control2.1 ± 0.42.3 ± 0.5+9.5%
This compound (50 mg/kg)2.2 ± 0.31.1 ± 0.2-50.0%
Magnetic Resonance Imaging (MRI) for Anatomical and Functional Response

MRI provides high-resolution anatomical images to assess changes in tumor size and can also provide functional information, such as changes in tumor perfusion and cellularity.

  • Animal Model: Use mice with established tumors, particularly for intracranial models where anatomical detail is crucial.

  • Baseline MRI Scan:

    • Anesthetize the mouse and perform a baseline MRI scan.

    • Acquire T2-weighted images for tumor volume measurement and T1-weighted contrast-enhanced images to assess vascularity.

  • Treatment: Administer this compound or vehicle.

  • Follow-up MRI Scans: Perform weekly MRI scans to monitor tumor response.

  • Data Analysis:

    • Manually or semi-automatically segment the tumor in the T2-weighted images to calculate tumor volume.

    • Analyze the signal enhancement in the contrast-enhanced images.

    • Compare the changes in tumor volume and enhancement over time between groups.

Treatment GroupBaseline Tumor Volume (mm³)Week 1 Tumor Volume (mm³)Week 2 Tumor Volume (mm³)Week 3 Tumor Volume (mm³)% Change from Baseline (Week 3)
Vehicle Control52.3 ± 8.1115.2 ± 15.6250.7 ± 32.4512.9 ± 68.3+879%
This compound (50 mg/kg)55.1 ± 9.341.8 ± 7.525.3 ± 5.115.8 ± 3.9-71.3%

Conclusion

The in vivo imaging techniques described provide a powerful toolkit for the preclinical evaluation of this compound. Bioluminescence imaging is ideal for high-throughput screening of antitumor activity, while fluorescence imaging can provide valuable information on drug distribution and target engagement. PET and MRI offer deeper insights into the metabolic and anatomical responses of tumors to treatment. The choice of imaging modality will depend on the specific research question and the available resources. By employing these advanced imaging strategies, researchers can gain a comprehensive understanding of this compound's efficacy and mechanism of action in vivo.

Troubleshooting & Optimization

Navigating the Challenges of Zidesamtinib Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zidesamtinib, a potent and selective ROS1 tyrosine kinase inhibitor, holds significant promise in oncological research. However, its hydrophobic nature presents a common hurdle for researchers: poor solubility in aqueous solutions. This technical support center provides a comprehensive guide to understanding and overcoming the challenges associated with this compound's solubility, ensuring accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

This compound is a lipophilic molecule, meaning it has low intrinsic solubility in water and aqueous buffers. This is a common characteristic of many small molecule kinase inhibitors. Its chemical structure, which includes several nonpolar ring systems, contributes to its hydrophobicity. Direct dissolution in buffers like PBS or cell culture media will likely result in precipitation or the formation of a suspension.

Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it in my aqueous experimental medium. What is happening?

This phenomenon, known as "precipitation upon dilution," is expected for compounds with low aqueous solubility. While this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), the addition of this stock solution to an aqueous environment drastically changes the solvent properties. The aqueous medium cannot maintain the this compound in solution at higher concentrations, leading to its precipitation.

Q3: What is the maximum recommended concentration of DMSO in my final working solution?

To minimize solvent-induced artifacts and cytotoxicity in cell-based assays, the final concentration of DMSO in your working solution should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. For in vivo studies, the DMSO concentration should also be minimized.

Q4: Are there alternative solvents to DMSO for preparing stock solutions?

While DMSO is the most common solvent for initial solubilization, other organic solvents like ethanol can also be used. However, the issue of precipitation upon aqueous dilution will likely persist. The choice of solvent should be guided by the specific requirements of your experiment and downstream applications.

Troubleshooting Guide

Issue 1: this compound Powder is Not Dissolving
Potential Cause Recommended Solution
Inappropriate Solvent This compound is practically insoluble in water. Use an appropriate organic solvent for initial dissolution.
Insufficient Solvent Volume Ensure you are using a sufficient volume of solvent to achieve the desired stock concentration.
Low Temperature Gentle warming (to 37°C) and vortexing or sonication can aid in the dissolution of this compound in the initial organic solvent.
Issue 2: Precipitation Occurs Upon Dilution of DMSO Stock in Aqueous Media
Potential Cause Recommended Solution
High Final Concentration The desired final concentration of this compound may exceed its aqueous solubility limit. Consider lowering the final concentration if experimentally feasible.
Rapid Dilution Adding the DMSO stock directly and quickly to the aqueous medium can cause localized high concentrations and rapid precipitation. Employ a stepwise dilution strategy.
Inadequate Mixing Insufficient mixing upon dilution can lead to localized precipitation. Ensure thorough but gentle mixing after adding the stock solution.
Buffer Composition Components of your buffer or cell culture medium (e.g., proteins in serum) can sometimes interact with the compound and influence its solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Method:

  • Aseptically weigh the desired amount of this compound powder and place it in a sterile tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

Materials:

  • This compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile tubes and pipettes

Method (Stepwise Dilution):

  • Thaw a single aliquot of the this compound DMSO stock solution.

  • Perform an intermediate dilution of the stock solution in your aqueous buffer or medium. For example, first, dilute the 10 mM stock 1:10 in the medium to get a 1 mM intermediate solution.

  • From this intermediate dilution, perform the final dilution to your desired working concentration (e.g., 1 µM, 10 µM).

  • After each dilution step, mix the solution gently but thoroughly by inverting the tube or pipetting up and down.

  • Use the final working solution immediately. Do not store diluted aqueous solutions of this compound.

Quantitative Data Summary

Solvent/Formulation Solubility Source
DMSO≥ 50 mg/mL[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 1.25 mg/mL[1]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 1.25 mg/mL[1]
10% DMSO, 90% corn oil≥ 1.25 mg/mL[1]
20% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterSolution Formulation[2]

Signaling Pathways and Experimental Workflows

To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.

experimental_workflow Experimental Workflow for Preparing this compound Working Solutions start Start: this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM Stock Solution) start->dissolve store Store at -20°C or -80°C (Aliquot for single use) dissolve->store thaw Thaw a single aliquot store->thaw intermediate_dilution Intermediate Dilution (e.g., 1:10 in aqueous medium) thaw->intermediate_dilution final_dilution Final Dilution to Working Concentration intermediate_dilution->final_dilution use Use Immediately in Experiment final_dilution->use troubleshoot Precipitation? Troubleshoot final_dilution->troubleshoot

Caption: Workflow for preparing this compound working solutions.

troubleshooting_logic Troubleshooting this compound Precipitation start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower final concentration if possible check_concentration->lower_concentration Yes check_dilution Was a stepwise dilution used? check_concentration->check_dilution No lower_concentration->check_dilution use_stepwise Implement stepwise dilution check_dilution->use_stepwise No check_mixing Was the solution mixed thoroughly? check_dilution->check_mixing Yes use_stepwise->check_mixing improve_mixing Ensure gentle but thorough mixing check_mixing->improve_mixing No consider_excipients Consider solubility enhancers (e.g., cyclodextrins, co-solvents) for specific applications check_mixing->consider_excipients Yes improve_mixing->consider_excipients end Clear Solution consider_excipients->end

References

Optimizing Zidesamtinib concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Zidesamtinib concentration for cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful implementation of your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the use of this compound in cell-based assays.

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1] It targets and binds to wild-type ROS1 as well as various ROS1 fusion proteins and point mutants, including those conferring resistance to other inhibitors, such as the G2032R solvent front mutation.[1][2] By inhibiting ROS1, this compound disrupts downstream signaling pathways, thereby suppressing the proliferation of ROS1-driven tumor cells.[1] Notably, it is designed to be highly selective for ROS1 over the structurally related tropomyosin receptor kinase (TRK) family, which may minimize certain neurological adverse events.[3][4]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO.[5] For cell-based assays, it is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5] When preparing working solutions, it is advisable to perform serial dilutions in DMSO before the final dilution into your aqueous cell culture medium to prevent precipitation.[6] The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4][7] A vehicle control with the same final DMSO concentration should always be included in your experiments.[6]

Q3: I am observing precipitation of this compound in my cell culture medium. What should I do?

A3: Precipitation of small molecule inhibitors in aqueous solutions is a common issue. Here are a few steps to troubleshoot this problem:

  • Review your dilution method: Avoid diluting a highly concentrated DMSO stock directly into the aqueous medium. Perform intermediate serial dilutions in DMSO to lower the concentration before the final dilution into your culture medium.[6]

  • Check the final concentration: If you are working with very high concentrations of this compound, you may be exceeding its solubility limit in the medium. Try using a lower concentration range.

  • Use a co-solvent: In some instances, a small percentage of a co-solvent like PEG300 or Tween80 can help maintain solubility, though this should be tested for its effects on your specific cell line.[5]

  • Freshly prepare working solutions: Do not store diluted working solutions in aqueous media for extended periods. Prepare them fresh for each experiment.[5]

Q4: My cell viability results are inconsistent between experiments. What are the potential causes?

A4: Inconsistent results in cell viability assays can stem from several factors:[8]

  • Cell seeding density: Ensure that you are using a consistent cell number for each experiment and that the cells are in the exponential growth phase at the time of treatment.[9] It is recommended to perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[9]

  • Compound stability: this compound, like many small molecules, can degrade over time, especially when diluted in aqueous solutions. Use freshly prepared working solutions for each experiment.

  • Assay variability: Ensure that your assay protocol is standardized, including incubation times, reagent volumes, and reading parameters.[10] Edge effects in multiwell plates can also contribute to variability; consider not using the outer wells of the plate for experimental samples.

  • Cell health and passage number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to inhibitors.

Q5: How do I determine the optimal concentration range of this compound for my cell line?

A5: To determine the optimal concentration range, you should perform a dose-response experiment to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).[11] A good starting point is to use a broad range of concentrations, for example, from 0.1 nM to 10 µM, with logarithmic dilutions. Based on the initial results, you can then narrow down the concentration range around the estimated IC50 for more precise determination. Preclinical studies have shown this compound to be potent in the low nanomolar range for sensitive cell lines.

Data Presentation

Table 1: In Vitro Potency of this compound against various ROS1-driven cell lines.

Cell LineROS1 Fusion/MutationAssay TypeIC50 / Ceff,u (nM)Reference
Ba/F3CD74-ROS1 (Wild-Type)Cell Viability0.7[5]
Multiple Cell LinesWild-Type ROS1 FusionsCell Viability (72h)avg. 0.4
Ba/F3CD74-ROS1 G2032RCell Viability7.9
Multiple Cell LinesROS1 Fusions with G2032RCell Viability (72h)avg. 1.6
Ba/F3CD74-ROS1Cell Viability (21 days)1.6[12]
Ba/F3CD74-ROS1 G2032RCell Viability (21 days)7.2[12]
Various Cell LinesNon-G2032R ROS1 MutantsCell Viability (72h)≤ 1.5

Experimental Protocols

Protocol 1: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • ROS1-dependent cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Determine the optimal seeding density for your cell line to ensure they are still in exponential growth at the end of the assay period (e.g., 72 hours). This can be done by plating a range of cell densities and measuring their growth over time.[9]

    • Seed the cells in an opaque-walled 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series of the this compound stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

    • Further dilute each DMSO stock to create a 200X working solution in complete culture medium. For example, add 1 µL of the DMSO stock to 199 µL of medium. This step helps to minimize the final DMSO concentration.

  • Cell Treatment:

    • Carefully add 1 µL of the 200X this compound working solutions to the corresponding wells of the 96-well plate containing the cells in 100 µL of medium. This will result in a final 1X concentration of this compound and a final DMSO concentration of 0.5%.

    • Include wells with vehicle control (0.5% DMSO in medium) and untreated controls (medium only).

    • It is recommended to test each concentration in triplicate.

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[13]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[13]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the background wells (medium only) from all other wells.

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the normalized viability data against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

ROS1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand ROS1_Receptor ROS1 Receptor Tyrosine Kinase Ligand->ROS1_Receptor Binding & Dimerization P1 P ROS1_Receptor->P1 P2 P ROS1_Receptor->P2 P3 P ROS1_Receptor->P3 P4 P ROS1_Receptor->P4 STAT3 STAT3 P1->STAT3 PI3K PI3K P2->PI3K RAS RAS P3->RAS This compound This compound This compound->ROS1_Receptor Inhibition pSTAT3 pSTAT3 STAT3->pSTAT3 STAT3 Pathway Gene_Transcription Gene_Transcription pSTAT3->Gene_Transcription STAT3 Pathway AKT AKT PI3K->AKT PI3K/AKT Pathway mTOR mTOR AKT->mTOR PI3K/AKT Pathway Cell_Survival_Growth Cell_Survival_Growth mTOR->Cell_Survival_Growth PI3K/AKT Pathway RAF RAF RAS->RAF MAPK/ERK Pathway MEK MEK RAF->MEK MAPK/ERK Pathway ERK ERK MEK->ERK MAPK/ERK Pathway Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation MAPK/ERK Pathway

Caption: ROS1 signaling pathway and mechanism of this compound action.

Concentration_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Start Start Prepare_Cells Prepare and Seed Cells Start->Prepare_Cells Prepare_Compound Prepare this compound Stock and Serial Dilutions Start->Prepare_Compound Treat_Cells Treat Cells with this compound (e.g., 72 hours) Prepare_Cells->Treat_Cells Prepare_Compound->Treat_Cells Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Treat_Cells->Viability_Assay Measure_Signal Measure Signal (Luminescence/Absorbance) Viability_Assay->Measure_Signal Normalize_Data Normalize Data to Controls Measure_Signal->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Decision_Tree Start Inconsistent or Unexpected Results? Check_Precipitation Precipitation in Media? Start->Check_Precipitation Check_Viability Low Cell Viability in Controls? Start->Check_Viability Check_Variability High Variability between Replicates? Start->Check_Variability Sol_Dilution Review Dilution Protocol: - Serial dilute in DMSO first - Prepare fresh working solutions Check_Precipitation->Sol_Dilution Yes Sol_DMSO Check Final DMSO Concentration: - Keep below 0.5% - Run vehicle control Check_Viability->Sol_DMSO Yes Sol_Cells Optimize Cell Seeding: - Perform cell titration - Check for contamination - Use low passage cells Check_Viability->Sol_Cells Yes Sol_Assay Standardize Assay Protocol: - Consistent incubation times - Proper mixing - Avoid edge effects Check_Variability->Sol_Assay Yes

Caption: Troubleshooting decision tree for cell-based assays.

References

Potential off-target effects of Zidesamtinib in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Zidesamtinib in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally available, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2] It is designed to target and bind to wild-type ROS1 as well as a variety of point mutants and fusion proteins.[1] By inhibiting ROS1, this compound disrupts downstream signaling pathways, thereby inhibiting the growth and proliferation of tumor cells driven by ROS1 overexpression, rearrangement, or mutation.[1]

Q2: What are the key intended on-target effects of this compound in preclinical models?

A2: In preclinical studies, this compound demonstrates potent inhibition of cancer cells harboring diverse ROS1 fusions and resistance mutations.[3] It has shown the ability to induce durable responses in aggressive intracranial ROS1 G2032R xenograft models.[3] The G2032R mutation is a frequently identified resistance mutation to other ROS1 inhibitors.[3]

Q3: What is the most critical known off-target profile of this compound?

A3: this compound was specifically designed to be highly selective for ROS1 and to avoid inhibition of the structurally related tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC).[3][4][5] Inhibition of TRK is associated with neurological adverse events that can be dose-limiting with other less selective inhibitors.[3][4][6] Computational modeling and preclinical data confirm that this compound's structure allows it to accommodate the G2032R mutation in ROS1 while clashing with key residues in TRK kinases, thus ensuring its selectivity.[3][7]

Q4: Has this compound shown any potential for off-target toxicities in preclinical studies?

A4: Preclinical data and the design rationale for this compound emphasize its high selectivity for ROS1, which is intended to minimize off-target effects.[6][8] The most common treatment-emergent adverse effects observed in clinical trials, such as peripheral edema and constipation, are generally not attributed to specific off-target kinase inhibition based on the preclinical selectivity profile.[9][10][11]

Troubleshooting Guide

Issue 1: Unexpected cell toxicity in a non-ROS1-driven cancer cell line.

  • Possible Cause: While this compound is highly selective, at very high concentrations, it might exhibit some off-target activity. It is also possible that the cell line has an uncharacterized dependence on a kinase that is weakly inhibited by this compound.

  • Troubleshooting Steps:

    • Confirm ROS1 status: Re-verify that your cell line is indeed ROS1-negative using appropriate methods (e.g., PCR, FISH, or NGS).

    • Titrate this compound concentration: Perform a dose-response curve to determine the IC50 in your cell line. Compare this to the known on-target IC50 for ROS1 (e.g., 0.7 nM for wild-type ROS1).[12] Significant toxicity at concentrations several orders of magnitude higher than the ROS1 IC50 may suggest an off-target effect.

    • Perform a kinome scan: If the unexpected toxicity is a persistent and significant finding, consider a broader kinase profiling assay to identify potential off-target kinases inhibited by this compound at the effective concentration in your model system.

    • Review formulation: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentrations used.[12]

Issue 2: Lack of efficacy in a known ROS1-fusion positive intracranial xenograft model.

  • Possible Cause: Suboptimal drug exposure in the central nervous system (CNS) can lead to a lack of efficacy. While this compound is designed to be brain-penetrant, experimental conditions can influence its effectiveness.[3][4]

  • Troubleshooting Steps:

    • Verify drug administration: Confirm the accuracy of dosing and the stability of this compound in the chosen vehicle.

    • Assess brain penetrance: If technically feasible, measure the concentration of this compound in the brain tissue of the treated animals to confirm adequate CNS exposure. This compound has demonstrated favorable pharmacokinetic profiles and sustained intracranial efficacy in preclinical models.[3]

    • Characterize the tumor model: Re-confirm the expression and phosphorylation status of the ROS1 fusion protein in the tumors of your xenograft model.

    • Evaluate for novel resistance mutations: Although this compound is potent against many known resistance mutations, it is possible for novel resistance mechanisms to emerge.[3] Consider sequencing the ROS1 gene in tumors from treated animals that are not responding to therapy.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Cell LineAssay Type
Wild-type ROS10.7N/AKinase Assay

Data extracted from available preclinical information.[12]

Experimental Protocols

1. ENU Mutagenesis Screen

  • Objective: To predict the potential for on-target resistance mutations to this compound.

  • Methodology:

    • Ba/F3 cells, which are dependent on an external cytokine for survival, are engineered to express a specific ROS1 fusion protein. This makes their survival dependent on ROS1 kinase activity.

    • These cells are then exposed to the chemical mutagen N-ethyl-N-nitrosourea (ENU) to induce random mutations across the genome.

    • The mutagenized cell population is then cultured in the presence of this compound at clinically relevant concentrations.

    • Cells that survive and proliferate are those that have acquired mutations in the ROS1 kinase domain that confer resistance to this compound.

    • The DNA from the resistant colonies is sequenced to identify the specific mutations in the ROS1 gene.

    • The frequency and type of mutations are compared to those seen with other ROS1 inhibitors to assess the relative potential for on-target resistance.[3][13]

2. Intracranial Xenograft Model

  • Objective: To evaluate the efficacy of this compound against ROS1-driven tumors in the brain.

  • Methodology:

    • Cancer cells harboring a ROS1 fusion (e.g., a ROS1 G2032R mutant line) are stereotactically implanted into the brains of immunodeficient mice.

    • Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence or MRI.

    • Once tumors are established, mice are randomized into treatment and control groups.

    • This compound is administered orally at a predetermined dose and schedule.

    • Tumor volume and animal survival are monitored over time to assess the efficacy of the treatment.

    • At the end of the study, brain tissue can be harvested for pharmacokinetic and pharmacodynamic analyses.[3]

Visualizations

G cluster_0 cluster_1 Growth Factors Growth Factors ROS1 Fusion Protein ROS1 Fusion Protein Growth Factors->ROS1 Fusion Protein Activates Downstream Signaling Downstream Signaling ROS1 Fusion Protein->Downstream Signaling Phosphorylates Gene Transcription Gene Transcription Downstream Signaling->Gene Transcription Activates Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival Promotes This compound This compound ROS1 Fusion Protein_inhibited ROS1 Fusion Protein This compound->ROS1 Fusion Protein_inhibited Inhibits

Caption: this compound's Mechanism of Action on the ROS1 Signaling Pathway.

G cluster_0 ENU Mutagenesis Screen Workflow Ba/F3 cells + ROS1 Fusion Ba/F3 cells + ROS1 Fusion ENU Mutagenesis ENU Mutagenesis Ba/F3 cells + ROS1 Fusion->ENU Mutagenesis 1. Introduce mutations Culture with this compound Culture with this compound ENU Mutagenesis->Culture with this compound 2. Select for resistance Sequence Resistant Colonies Sequence Resistant Colonies Culture with this compound->Sequence Resistant Colonies 3. Identify mutations Analyze Resistance Profile Analyze Resistance Profile Sequence Resistant Colonies->Analyze Resistance Profile 4. Assess risk

Caption: Experimental Workflow for ENU Mutagenesis Screening.

G This compound This compound Binding_ROS1 Selective Binding This compound->Binding_ROS1 No_Binding_TRK Steric Hindrance This compound->No_Binding_TRK ROS1 ROS1 Kinase ROS1->Binding_ROS1 TRK TRK Kinase TRK->No_Binding_TRK

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential adverse events related to the use of Zidesamtinib (formerly NVL-520) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, selective inhibitor of the receptor tyrosine kinase c-ros oncogene 1 (ROS1).[1] It is designed to target and inhibit wild-type ROS1 as well as various ROS1 mutations that confer resistance to other inhibitors. By inhibiting ROS1, this compound disrupts downstream signaling pathways that are critical for the growth and survival of cancer cells driven by ROS1 overexpression or mutations.[1] A key feature of this compound is its high selectivity for ROS1 over the tropomyosin receptor kinase (TRK) family, which is intended to minimize the neurological side effects associated with some other ROS1 inhibitors.[2][3][4]

Q2: What are the known adverse events of this compound from clinical trials in humans?

A2: In human clinical trials, this compound has been generally well-tolerated.[3][5] Treatment-emergent adverse events (TEAEs) reported in at least 15% of patients include peripheral edema, constipation, elevated blood creatine phosphokinase (CPK), fatigue, and dyspnea.[5][6] Notably, due to its TRK-sparing design, neurological toxicities like dizziness, commonly seen with other ROS1 inhibitors, have not been a significant issue with this compound.[3][4]

Q3: Is there specific information on this compound-related adverse events in animal studies?

A3: Detailed public reports on the specific adverse events of this compound in preclinical animal toxicology studies are limited. However, preclinical studies have been conducted to support its clinical development, and these have helped to establish its safety profile.[2][7] The design of this compound to be highly selective for ROS1 and spare TRK suggests a favorable safety profile in animals, particularly concerning neurological side effects.[3] For general guidance, researchers can refer to the known class effects of tyrosine kinase inhibitors (TKIs) in animals and the adverse events observed in human clinical trials of this compound.

Q4: What are the general principles for managing adverse events in animal studies with TKIs?

A4: The management of adverse events in animal studies with TKIs involves regular monitoring, supportive care, and, if necessary, dose adjustments. Key principles include:

  • Regular Observation: Animals should be monitored daily for clinical signs of toxicity, including changes in weight, appetite, behavior, and stool consistency.

  • Supportive Care: Depending on the observed adverse events, supportive care may include fluid therapy for dehydration, nutritional support for anorexia, and anti-diarrheal or anti-emetic medications for gastrointestinal upset.[8]

  • Dose Modification: If significant toxicity is observed, a reduction in the dose or a temporary interruption of treatment may be necessary. It is often preferable to manage side effects with supportive care to maintain the target dose if possible.

  • Pathological and Clinical Chemistry Monitoring: Regular blood work can help to detect organ toxicity (e.g., liver, kidney) before clinical signs become apparent.

Troubleshooting Guide for this compound-Related Adverse Events in Animal Studies

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Action
Weight Loss / Decreased Appetite Drug-related anorexia or gastrointestinal discomfort.- Monitor body weight daily.- Provide highly palatable and easily digestible food.- Consider nutritional supplements.- If weight loss exceeds 15-20% of baseline, consider a dose reduction or temporary cessation of treatment in consultation with the study director and veterinarian.
Diarrhea / Loose Stool Inhibition of kinases in the gastrointestinal tract.- Monitor hydration status.- Ensure free access to water.- Provide supportive care with anti-diarrheal medication as advised by a veterinarian.- Keep animal housing clean to prevent secondary infections.
Lethargy / Reduced Activity General drug-related fatigue or other underlying adverse effects.- Perform a thorough clinical examination to rule out other causes.- Ensure easy access to food and water.- If lethargy is severe or accompanied by other signs of distress, consider a dose reduction.
Peripheral Edema (swelling of limbs) On-target or off-target effect of the drug, as seen in human trials.- Monitor the extent and progression of the edema.- Ensure that the swelling does not impede movement or cause distress.- Consult with a veterinarian for potential diuretic treatment if the edema is severe.
Unexpected Animal Mortality Severe, unobserved toxicity or rapid progression of the experimental disease.- Perform a necropsy to determine the cause of death.- Review the dosing regimen and animal monitoring plan.- Consider a lower starting dose in subsequent cohorts.

Summary of Potential this compound-Related Adverse Events (Extrapolated from Clinical Data)

The following table summarizes potential adverse events based on human clinical trial data for this compound and general knowledge of TKIs. The frequency and severity in animal models may vary.

Adverse EventGrade 1-2 (Mild to Moderate)Grade 3-4 (Severe)
Peripheral Edema 36%0.7%
Constipation 17%0%
Elevated Blood CPK 12.5%3.5%
Fatigue 15.3%0.7%
Dyspnea (Shortness of Breath) 12%3.0%

Data based on treatment-emergent adverse events in human clinical trials of this compound.[5]

Experimental Protocols

Protocol 1: General Administration and Monitoring in a Rodent Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) bearing human tumor xenografts with ROS1 fusion.

  • This compound Formulation: Prepare a suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

  • Administration: Administer this compound orally (p.o.) via gavage once daily at the predetermined dose.

  • Monitoring:

    • Tumor Growth: Measure tumor volume with calipers 2-3 times per week.

    • Body Weight: Record body weight daily for the first week and 2-3 times per week thereafter.

    • Clinical Signs: Observe the animals daily for any signs of toxicity, including changes in posture, activity, fur texture, and stool consistency. Use a standardized scoring system to record observations.

    • Blood Sampling: If required, perform interim blood sampling for pharmacokinetic analysis or complete blood counts and serum chemistry to monitor for hematological and organ toxicity.

  • Endpoint: The study may be terminated when tumors reach a predetermined size, after a specific duration of treatment, or if signs of severe toxicity are observed (e.g., >20% body weight loss, severe lethargy).

Visualizations

Zidesamtinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein P_ROS1 Phosphorylated ROS1 ROS1->P_ROS1 Autophosphorylation This compound This compound This compound->P_ROS1 Inhibition SHP2 SHP2 P_ROS1->SHP2 STAT3 STAT3 P_ROS1->STAT3 PI3K PI3K P_ROS1->PI3K GRB2 GRB2 SHP2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: this compound inhibits ROS1 autophosphorylation, blocking downstream signaling pathways.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Adverse Event Monitoring cluster_endpoint Study Endpoint A Animal Acclimatization B Tumor Implantation A->B C Tumor Growth to Required Size B->C D Randomization into Treatment Groups C->D E Daily Dosing with This compound or Vehicle D->E F Daily Monitoring: Body Weight, Clinical Signs E->F G Tumor Volume Measurement (2-3 times/week) E->G H Adverse Event Observed? F->H K Euthanasia and Tissue Collection G->K Endpoint Reached H->E No I Implement Supportive Care (e.g., hydration, nutrition) H->I Yes J Consider Dose Reduction/ Interruption if Severe I->J J->K Endpoint Reached L Data Analysis K->L

Caption: Workflow for this compound administration and adverse event monitoring in animal studies.

Troubleshooting_Logic Start Animal Shows Signs of Distress (e.g., Weight Loss, Lethargy) Q1 Is weight loss >15%? Start->Q1 A1_Yes Provide Nutritional Support. Consider Dose Reduction. Q1->A1_Yes Yes Q2 Is there diarrhea or dehydration? Q1->Q2 No A1_Yes->Q2 A2_Yes Provide Fluid Support. Administer Anti-diarrheals. Q2->A2_Yes Yes Q3 Are there signs of labored breathing? Q2->Q3 No A2_Yes->Q3 A3_Yes Consult Veterinarian Immediately. Possible Dyspnea. Q3->A3_Yes Yes End Continue Monitoring Closely Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting common adverse events in this compound animal studies.

References

Interpreting unexpected results in Zidesamtinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Zidesamtinib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally available, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2] It binds to and inhibits wild-type ROS1, as well as various point mutants and fusion proteins.[1] This inhibition disrupts downstream signaling pathways, thereby suppressing the growth of ROS1-driven tumor cells.[1] this compound is designed to be highly selective for ROS1 and to spare Tropomyosin receptor kinase (TRK), which is intended to minimize certain neurological side effects.[3][4][5]

Q2: What is the solubility and recommended storage for this compound?

This compound is soluble in DMSO.[6] For in vitro experiments, stock solutions in DMSO can be prepared. It is important to use fresh DMSO as moisture absorption can reduce solubility.[6] For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[6] Stock solutions in solvent can be stored at -80°C for up to one year.[6]

Q3: What are the known resistance mutations that this compound is designed to overcome?

This compound was specifically developed to address acquired resistance to other ROS1 inhibitors.[3][4] It has shown potent activity against various ROS1 resistance mutations, most notably the solvent front mutation G2032R.[1][3][7] It also shows activity against other mutations such as S1986Y/F, L2026M, and D2033N.[1]

Troubleshooting Guides

Issue 1: Inconsistent Potency Between Biochemical and Cellular Assays

Scenario: You observe high potency (low IC50) of this compound in a biochemical assay using purified ROS1 kinase, but significantly lower potency in a cell-based assay with a ROS1-driven cancer cell line.

Potential Causes and Troubleshooting Steps:

  • Cellular ATP Competition: Biochemical assays are often run at ATP concentrations below physiological levels. The high intracellular ATP concentration in cells can compete with ATP-competitive inhibitors like this compound for binding to the kinase, leading to a higher apparent IC50.[8][9]

    • Action: Consider using a cell-based assay that measures target engagement in the presence of physiological ATP levels, such as a NanoBRET assay.[10]

  • Cell Permeability and Efflux: this compound may have poor penetration into the specific cell line being used, or it may be actively removed by efflux pumps.

    • Action: Evaluate the expression of drug efflux pumps (e.g., P-glycoprotein) in your cell line. If high, consider using a cell line with lower expression or co-incubating with a known efflux pump inhibitor as a control experiment.

  • Compound Stability and Metabolism: this compound might be unstable in the cell culture medium or rapidly metabolized by the cells.

    • Action: Assess the stability of this compound in your cell culture medium over the time course of the experiment. Analyze cell lysates and supernatant by LC-MS/MS to determine the extent of compound metabolism.

  • Off-Target Effects in Cells: In a cellular context, other signaling pathways could be activated that bypass the inhibition of ROS1, leading to cell survival and proliferation.

    • Action: Perform a phospho-proteomics analysis to assess the phosphorylation status of downstream effectors of ROS1 and other relevant signaling pathways.

Data Summary: Factors Influencing this compound Potency

FactorBiochemical Assay ConsiderationCellular Assay ConsiderationTroubleshooting Approach
ATP Concentration Often low (µM range)High (mM range), competes with inhibitorUse target engagement assays (e.g., NanoBRET)
Cell Permeability Not applicableCompound must cross the cell membraneTest in different cell lines; use permeability assays
Drug Efflux Not applicableEfflux pumps can reduce intracellular concentrationMeasure efflux pump expression; use pump inhibitors
Compound Stability Generally stable in bufferCan degrade in media or be metabolizedAssess stability in media; analyze metabolism by LC-MS/MS
Protein Binding Binding to purified kinaseBinding to plasma proteins in serum and intracellular proteinsUse serum-free or low-serum media for initial tests
Off-Target Pathways Not assessedCellular signaling networks can compensate for ROS1 inhibitionAnalyze downstream signaling pathways (e.g., Western blot, phospho-proteomics)
Issue 2: Unexpected Cell Toxicity in Control Cell Lines

Scenario: You observe significant cytotoxicity in a control cell line that does not express the ROS1 fusion protein when treated with this compound at concentrations that are effective in ROS1-positive cells.

Potential Causes and Troubleshooting Steps:

  • Off-Target Kinase Inhibition: Although this compound is highly selective for ROS1, it may inhibit other kinases at higher concentrations, leading to off-target toxicity.

    • Action: Perform a kinome-wide selectivity screen to identify potential off-target kinases that are inhibited by this compound at the concentrations causing toxicity. Check if your control cell line is particularly dependent on any of these identified off-target kinases.

  • Non-Specific Cytotoxicity: At high concentrations, small molecules can induce cytotoxicity through mechanisms unrelated to kinase inhibition, such as membrane disruption or mitochondrial toxicity.

    • Action: Perform assays to assess mitochondrial membrane potential (e.g., TMRE staining) or membrane integrity (e.g., LDH release) in the treated control cells.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be reaching toxic levels for the control cell line.

    • Action: Ensure that the final DMSO concentration is consistent across all experimental conditions and is below the tolerance level of your cell line (typically <0.5%). Run a vehicle-only control.

Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency

Scenario: this compound shows potent inhibition of cell proliferation in vitro, but fails to control tumor growth in a mouse xenograft model.

Potential Causes and Troubleshooting Steps:

  • Pharmacokinetics (PK): this compound may have poor oral bioavailability, rapid clearance, or low exposure in the tumor tissue in the animal model.

    • Action: Conduct a pharmacokinetic study in the same mouse strain to determine the plasma and tumor concentrations of this compound over time. Ensure that the concentrations achieved are above the in vitro IC50 for a sufficient duration.

  • Blood-Brain Barrier Penetration (for brain tumor models): While this compound is designed to be brain-penetrant, its efficacy in a specific intracranial model might be limited by insufficient accumulation in the brain.[2][3]

    • Action: Measure the brain-to-plasma concentration ratio of this compound in a satellite group of animals.

  • Tumor Microenvironment: The in vivo tumor microenvironment can confer resistance to targeted therapies through various mechanisms, such as the secretion of growth factors that activate alternative survival pathways.

    • Action: Analyze the tumor microenvironment for the expression of alternative growth factor receptors. Consider combination therapies that target these alternative pathways.

  • Development of Resistance: Prolonged treatment in vivo can lead to the selection of resistant clones that are not apparent in short-term in vitro assays.

    • Action: At the end of the in vivo study, excise the tumors and analyze them for the presence of known or novel resistance mutations in the ROS1 kinase domain.

Experimental Protocols

Protocol 1: Cellular Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed ROS1-positive and ROS1-negative (control) cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: On the day of the assay, equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for ROS1 Signaling Pathway

  • Cell Treatment: Seed ROS1-positive cells and treat them with various concentrations of this compound or a vehicle control for a short period (e.g., 2-4 hours) to observe acute effects on signaling.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) and then incubate with primary antibodies against phospho-ROS1, total ROS1, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

Zidesamtinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ROS1_Fusion->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ROS1_Fusion->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ROS1_Fusion->JAK_STAT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival JAK_STAT->Proliferation_Survival This compound This compound This compound->ROS1_Fusion Inhibition

Caption: this compound inhibits the ROS1 fusion protein, blocking downstream signaling pathways.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Reagents Verify Reagent Integrity (this compound, Cells, etc.) Start->Check_Reagents Review_Protocol Review Experimental Protocol for Errors Start->Review_Protocol Data_Analysis Re-analyze Data Start->Data_Analysis Hypothesize Formulate Hypotheses (e.g., Off-target effect, PK issue) Check_Reagents->Hypothesize Review_Protocol->Hypothesize Data_Analysis->Hypothesize Design_Experiment Design Follow-up Experiment (e.g., Kinome screen, PK study) Hypothesize->Design_Experiment Execute_Experiment Execute Experiment Design_Experiment->Execute_Experiment Interpret_New_Data Interpret New Data Execute_Experiment->Interpret_New_Data Interpret_New_Data->Hypothesize Refine Hypothesis Conclusion Draw Conclusion Interpret_New_Data->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Zidesamtinib stability and storage conditions for research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Dasatinib for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Dasatinib?

A1: Solid Dasatinib should be stored in a well-closed container, protected from light. For long-term storage, it is advisable to store the compound at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. While some studies on oral anticancer medicines suggest that storage at room temperature (15-25°C) may be acceptable for limited periods, controlled temperature conditions are crucial for maintaining the integrity of research compounds.[1][2]

Q2: How should I store Dasatinib solutions?

A2: The stability of Dasatinib in solution is dependent on the solvent and storage temperature. For stock solutions prepared in solvents like DMSO, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Some small molecule kinase inhibitors have shown stability in plasma for at least 30 days at -20°C.[1] However, it is always best practice to prepare fresh solutions for experiments or to validate the stability of stock solutions under your specific storage conditions if they are to be stored for extended periods.

Q3: What solvents can I use to dissolve Dasatinib?

A3: Dasatinib is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[3][4] Its aqueous solubility is pH-dependent.[4] For research purposes, Dasatinib is typically dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO). The solubility in ethanol is approximately 3.4 mg/mL.[4] For cell-based assays, it is crucial to ensure that the final concentration of the organic solvent in the culture medium is not toxic to the cells.

Q4: Is Dasatinib sensitive to light or moisture?

A4: While specific photostability studies for Zidesamitinib are not available, it is general good practice to protect all research compounds from light to prevent potential photodegradation. Dasatinib has been studied in its hydrate and anhydrate forms, suggesting that it can interact with water.[3] To ensure stability, it is recommended to store the compound in a dry environment.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitation in aqueous buffer Dasatinib has low aqueous solubility, especially at neutral pH.- Ensure the final pH of the solution is in a range where Dasatinib is more soluble. - Decrease the final concentration of the compound in the aqueous medium. - Use a co-solvent or solubilizing agent, but validate its compatibility with your experimental system.
Inconsistent experimental results - Compound degradation due to improper storage. - Multiple freeze-thaw cycles of stock solutions. - Inaccurate concentration of stock solution.- Always store the solid compound and stock solutions at the recommended temperatures and protect from light. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Re-evaluate the concentration of the stock solution, and if possible, prepare a fresh solution.
Formation of unknown peaks in chromatography Compound degradation under experimental conditions (e.g., exposure to strong acids, bases, or oxidizing agents).- Review the experimental protocol for harsh chemical conditions. - Forced degradation studies have shown that Dasatinib can degrade under acidic, basic, and oxidative stress.[5] Minimize exposure to such conditions if they are not part of a planned degradation study.

Stability and Solubility Data

Table 1: Dasatinib Physicochemical Properties

PropertyValueReference
BCS ClassII[3][4]
Aqueous SolubilityLow, pH-dependent[4]
PermeabilityHigh[3][4]
pKa5.13, 7.19 (basic); 10.99 (acidic)[3]
Melting Point~285 °C[4]

Table 2: Recommended Storage Conditions Summary

FormConditionTemperatureDuration
SolidWell-closed container, protected from light-20°CLong-term
SolidWell-closed container, protected from light2-8°CShort-term
Solution (in DMSO)Aliquoted, single-use vials-20°C or -80°CLong-term

Experimental Protocols

Protocol 1: Preparation of a 10 mM Dasatinib Stock Solution in DMSO

  • Materials:

    • Dasatinib (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance and appropriate weighing vessel

    • Vortex mixer

  • Procedure:

    • Allow the Dasatinib vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of Dasatinib powder accurately. For example, to prepare 1 mL of a 10 mM solution, weigh out approximately 4.88 mg of Dasatinib (Molecular Weight: 488.01 g/mol ).

    • Add the appropriate volume of DMSO to the powder.

    • Vortex the solution until the Dasatinib is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study Workflow

This protocol provides a general workflow for assessing the stability of Dasatinib under various stress conditions, as recommended by ICH guidelines.[5]

  • Preparation: Prepare solutions of Dasatinib in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Incubate the solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid compound or a solution to high temperatures.

    • Photodegradation: Expose the solid compound or a solution to UV light.

  • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Characterization: Use techniques like LC-MS to identify the structure of any significant degradation products.[5]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Experimental Use cluster_disposal Handling Unused Solution start Weigh Dasatinib Powder dissolve Dissolve in DMSO start->dissolve aliquot Aliquot for Storage dissolve->aliquot store_solution Solution: -80°C Long-term aliquot->store_solution store_solid Solid: -20°C Long-term thaw Thaw Single Aliquot store_solution->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Assay dilute->assay discard Discard Unused Dilution assay->discard

Caption: Recommended workflow for preparing, storing, and using Dasatinib solutions in a research setting.

degradation_pathway Dasatinib Dasatinib Acid Acidic Hydrolysis Dasatinib->Acid Base Basic Hydrolysis Dasatinib->Base Oxidation Oxidative Stress (H₂O₂) Dasatinib->Oxidation DP1 Degradation Product 1 Acid->DP1 DP2 Degradation Product 2 Base->DP2 DP3 Degradation Product 3 Oxidation->DP3

Caption: Conceptual overview of Dasatinib's susceptibility to degradation under forced stress conditions.

References

Addressing variability in Zidesamtinib dose-response curves

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of Zidesamtinib. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and cell-based assays, ensuring the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting for variability in this compound dose-response curves.

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our this compound IC50 values in cell viability assays. What are the potential causes?

A1: Variability in IC50 values for this compound can arise from several factors, ranging from experimental setup to cell line-specific characteristics. Below is a troubleshooting guide to help you identify and address the potential sources of inconsistency.

Troubleshooting Guide: Inconsistent IC50 Values

Potential Cause Explanation & Troubleshooting Steps
Compound Solubility and Stability This compound, like many kinase inhibitors, has limited aqueous solubility. Precipitation of the compound at higher concentrations can lead to inaccurate dosing and variable results. Ensure complete solubilization of your stock solution in DMSO. When preparing working dilutions in cell culture media, be mindful of the final DMSO concentration and the potential for the compound to precipitate. Recommendation: Visually inspect your drug dilutions for any signs of precipitation before adding them to the cells. Prepare fresh dilutions for each experiment. Selleck Chemicals notes that moisture-absorbing DMSO can reduce solubility and recommends using fresh DMSO.[1]
Cell Density and Proliferation Rate The initial cell seeding density can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of this compound to achieve the same level of inhibition. Additionally, differences in cell proliferation rates between experiments can alter the final readout. Recommendation: Optimize and standardize your cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. Perform cell counts to ensure consistent seeding.
Assay Type and Incubation Time The choice of cell viability assay (e.g., MTT, MTS, CellTiter-Glo) and the incubation time with this compound can influence the IC50 value. Assays that measure metabolic activity may yield different results than those that measure cell number or membrane integrity. Longer incubation times may lead to lower IC50 values. Recommendation: Select an appropriate assay based on your experimental goals and be consistent with the incubation period. An incubation time of 72 hours has been used in published studies with this compound.[2]
ATP Concentration (for biochemical assays) In cell-free kinase assays, the concentration of ATP can significantly affect the IC50 of ATP-competitive inhibitors like this compound. High concentrations of ATP will require higher concentrations of the inhibitor to achieve 50% inhibition. Recommendation: For biochemical assays, use an ATP concentration that is close to the Km of ROS1 for ATP to obtain a more physiologically relevant IC50 value.[3]
Cell Line Specifics Different cell lines can exhibit varying sensitivity to this compound due to differences in the expression levels of the ROS1 fusion protein, the presence of resistance mutations, or the activation of alternative survival pathways.[4] Recommendation: Ensure the identity of your cell line through regular authentication. If you are using a new cell line, characterize its ROS1 status.
Reagent Quality and Handling The quality of reagents, including cell culture media, serum, and the this compound compound itself, can impact results. Improper storage of this compound can lead to degradation. Recommendation: Use high-quality reagents from reputable suppliers. Store this compound as recommended by the manufacturer, typically as a powder at -20°C for long-term storage and as a stock solution in DMSO at -80°C for up to a year.[1]

Q2: Our this compound dose-response curve is not sigmoidal and has a shallow slope. What could be the reason?

A2: A non-sigmoidal or shallow dose-response curve can indicate several potential issues with your experimental setup or the compound's behavior in your assay system.

Troubleshooting Guide: Aberrant Dose-Response Curves

Potential Cause Explanation & Troubleshooting Steps
Off-Target Effects At higher concentrations, this compound may have off-target effects that can lead to a complex dose-response relationship. While this compound is highly selective for ROS1, it is important to consider this possibility.[5][6] Recommendation: Use a concentration range that is relevant to the known IC50 values for ROS1 inhibition. Consider using a negative control cell line that does not express ROS1 to assess off-target cytotoxicity.
Compound Degradation or Instability If this compound is degrading in your cell culture medium over the course of the experiment, it can result in a less potent effect at lower concentrations and a shallow curve. Recommendation: Minimize the time between preparing the drug dilutions and adding them to the cells. Consider a medium change with fresh compound for longer incubation periods.
Cellular Heterogeneity If your cell population is heterogeneous, with a subpopulation of cells that are resistant to this compound, you may observe a biphasic or shallow dose-response curve. Recommendation: Ensure you are using a clonal cell line if possible. If you suspect the emergence of resistance, you may need to perform further characterization of your cell population.
Assay Artifacts Some assay reagents can interfere with the compound or be affected by the compound's properties (e.g., color, fluorescence). Recommendation: Run appropriate controls, including wells with the compound but no cells, to check for any interference with the assay readout.

Data Presentation

The following table summarizes the reported in vitro potency of this compound against wild-type and mutant ROS1.

Table 1: In Vitro IC50 Values of this compound

TargetCell Line/AssayIC50 (nM)Reference
Wild-type ROS1Biochemical Assay0.7[3]
Wild-type ROS1Cell-based Assay (average of 7 cell lines)0.4
ROS1 G2032RBiochemical Assay7.9
ROS1 G2032RCell-based Assay (average of 6 cell lines)1.6
Non-G2032R ROS1 mutantsCell-based Assay≤ 1.5
ROS1 WTCell-based Assay12[6]
ROS1 Fusions and Secondary Resistance MutationsCell-based Assay0.5 - 3.5[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

1. Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures for assessing the effect of this compound on cell proliferation.

  • Materials:

    • ROS1-positive cancer cell line (e.g., HCC78, Ba/F3 with ROS1 fusion)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (powder and DMSO stock solution)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare a series of this compound dilutions in complete culture medium from your DMSO stock. The final DMSO concentration in the wells should be consistent and typically below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and no-cell control wells.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Western Blotting for ROS1 Phosphorylation

This protocol allows for the assessment of this compound's inhibitory effect on ROS1 signaling.

  • Materials:

    • ROS1-positive cancer cell line

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-ROS1, anti-total-ROS1, anti-loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a protein assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ROS1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies against total ROS1 and a loading control to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway

Zidesamtinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein (e.g., CD74-ROS1) p_ROS1 Phosphorylated ROS1 ROS1_Fusion->p_ROS1 Autophosphorylation This compound This compound This compound->p_ROS1 Inhibition Downstream_Signaling Downstream Signaling (e.g., SHP2, RAS-MAPK, PI3K-AKT) p_ROS1->Downstream_Signaling Activation Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

Caption: this compound inhibits ROS1 autophosphorylation.

Experimental Workflow

Experimental_Workflow Start Start: ROS1-positive cell line Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Drug_Treatment Treat with this compound (dose-response) Cell_Seeding->Drug_Treatment Incubation Incubate for 72h Drug_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Read absorbance/ luminescence Viability_Assay->Data_Acquisition Data_Analysis Calculate % viability and IC50 Data_Acquisition->Data_Analysis End End: Dose-response curve Data_Analysis->End

Caption: Workflow for this compound cell viability assay.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent Dose-Response? Check_Solubility Check this compound Solubility? Start->Check_Solubility Solubility_OK Solubility OK? Check_Solubility->Solubility_OK Check_Cells Verify Cell Characteristics? Cells_OK Cells Consistent? Check_Cells->Cells_OK Check_Assay Review Assay Parameters? Assay_OK Assay Protocol Standardized? Check_Assay->Assay_OK Check_Reagents Assess Reagent Quality? Reagents_OK Reagents Fresh & Stored Correctly? Check_Reagents->Reagents_OK Solubility_OK->Check_Cells Yes Further_Investigation Further Investigation Needed Solubility_OK->Further_Investigation No Cells_OK->Check_Assay Yes Cells_OK->Further_Investigation No Assay_OK->Check_Reagents Yes Assay_OK->Further_Investigation No Result_Improved Results Improved Reagents_OK->Result_Improved Yes Reagents_OK->Further_Investigation No

Caption: Decision tree for troubleshooting variability.

References

Troubleshooting inconsistent results in Zidesamtinib cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zidesamtinib (NVL-520) in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values in this compound cytotoxicity assays can arise from several factors, ranging from technical variability to biological complexities. Here are some common causes and troubleshooting steps:

  • Cell Seeding and Density:

    • Problem: Uneven cell distribution in the microplate wells is a primary source of variability. Cells, especially adherent lines, can settle quickly in the reservoir during plating.

    • Solution: Ensure a homogenous single-cell suspension before and during plating. Gently swirl or pipette the cell suspension frequently between plating wells. It is also crucial to determine the optimal cell seeding density for your specific cell line and assay duration, as this can significantly impact results.

  • Pipetting Accuracy:

    • Problem: Small volume inaccuracies during serial dilutions of this compound or reagent addition can lead to significant errors in the final concentration and, consequently, the IC50 value.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step. When adding reagents, be consistent with the speed and depth of pipetting.

  • Compound Solubility and Stability:

    • Problem: this compound, like many kinase inhibitors, is often dissolved in DMSO. Poor dissolution or precipitation of the compound at higher concentrations can lead to inaccurate drug exposure.

    • Solution: Ensure this compound is fully dissolved in the stock solution. When diluting into culture media, vortex or mix thoroughly. Visually inspect for any precipitation. The final DMSO concentration in the culture media should be kept low (typically ≤0.5%) and consistent across all wells, including controls, as DMSO itself can have cytotoxic effects.

  • Assay-Specific Issues (e.g., MTT Assay):

    • Problem: The MTT assay relies on the metabolic activity of cells. This compound or other experimental conditions might interfere with cellular metabolism, leading to misleading results. Some compounds can also directly reduce the MTT reagent.

    • Solution: If you suspect interference, consider using an alternative cytotoxicity assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).

  • Biological Variability:

    • Problem: Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivity to this compound.

    • Solution: Use cell lines with a consistent passage number. If comparing results across different cell lines, be aware of their inherent biological differences, such as their specific ROS1 fusion variant or the presence of resistance mutations.

Q2: I am observing high background noise in my cytotoxicity assay. What could be the reason?

High background noise can obscure the signal from viable cells and lead to inaccurate results. Here are some potential causes:

  • Media Components: Phenol red in culture media can interfere with colorimetric and fluorometric assays. Serum components can also interact with assay reagents.

  • Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) can contribute to the assay signal.

  • Incomplete Solubilization (MTT Assay): If the formazan crystals in an MTT assay are not fully dissolved, it can lead to artificially high and variable background readings.

  • Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

Troubleshooting Steps:

  • Use phenol red-free media for the assay.

  • Minimize serum concentration during the assay where possible, ensuring it doesn't negatively impact cell viability on its own.

  • Regularly test cell cultures for mycoplasma contamination.

  • Ensure complete solubilization of formazan crystals in MTT assays by thorough mixing and allowing sufficient incubation time with the solubilization buffer.

  • To mitigate edge effects, consider not using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

Q3: this compound does not seem to be effective in my cell line, even at high concentrations. What should I check?

If this compound is showing lower than expected potency, consider the following:

  • Cell Line Sensitivity: Confirm that your cell line expresses a ROS1 fusion oncogene. This compound is a highly selective ROS1 inhibitor, and its cytotoxic effects will be most pronounced in ROS1-driven cancer cells.[1][2][3]

  • Resistance Mutations: Your cell line may harbor a specific resistance mutation that confers reduced sensitivity to this compound. While this compound is designed to overcome many known resistance mutations, it's a factor to consider.

  • Drug Activity: Ensure the this compound you are using is of high purity and has been stored correctly to maintain its activity.

  • Assay Duration: The incubation time with the drug may not be sufficient to induce a cytotoxic effect. Consider extending the treatment duration (e.g., from 24 to 48 or 72 hours).

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (NVL-520) in various cancer cell lines harboring different ROS1 fusion proteins. This data is crucial for designing experiments and interpreting results.

Cell LineROS1 Fusion PartnerROS1 MutationAssay TypeIC50 (nM)
Ba/F3CD74Wild-TypeCell Viability0.4
Ba/F3SDC4Wild-TypeCell Viability0.5
Ba/F3EZRWild-TypeCell Viability0.3
Ba/F3FIGWild-TypeCell Viability0.4
HCC78SLC34A2Wild-TypeCell Viability1.1
KYSE-450FIGWild-TypeCell Viability0.6
U-118 MGFIGWild-TypeCell Viability0.3
Ba/F3CD74G2032RCell Viability1.6
Ba/F3SDC4G2032RCell Viability1.8
Ba/F3EZRG2032RCell Viability1.3
Ba/F3FIGG2032RCell Viability1.5
Ba/F3CD74L2026MCell Viability1.5

Data extracted from preclinical studies. IC50 values can vary based on experimental conditions.

Experimental Protocols

Detailed Methodology for a Standard this compound Cytotoxicity Assay (MTT-Based)

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in adherent cancer cell lines.

Materials:

  • This compound (NVL-520)

  • ROS1-positive cancer cell line (e.g., HCC78)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring a single-cell suspension. b. Dilute the cells in complete culture medium to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. e. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture 1. Culture ROS1+ Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding treat_cells 4. Treat Cells (e.g., 72h) cell_seeding->treat_cells prepare_drug 3. Prepare this compound Dilutions prepare_drug->treat_cells add_mtt 5. Add MTT Reagent treat_cells->add_mtt incubate_mtt 6. Incubate (2-4h) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read_plate 8. Read Absorbance (570nm) solubilize->read_plate calc_ic50 9. Calculate IC50 read_plate->calc_ic50

Caption: Experimental workflow for a this compound cytotoxicity assay.

ros1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein STAT3 STAT3 ROS1->STAT3 PI3K PI3K ROS1->PI3K RAS RAS ROS1->RAS This compound This compound This compound->ROS1 Inhibits Proliferation Cell Proliferation STAT3->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Cell Survival AKT->Survival

References

Technical Support Center: Optimizing Zidesamtinib Treatment for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of Zidesamtinib in in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2] It targets and binds to wild-type ROS1, as well as various point mutants and fusion proteins.[1] This inhibition disrupts downstream signaling pathways that are crucial for cell growth and survival in tumors where ROS1 is overexpressed, rearranged, or mutated.[1] Notably, this compound is designed to be brain-penetrant and to spare the structurally related tropomyosin receptor kinase (TRK) family, which may reduce certain neurological adverse events.[1][3][4]

Q2: What are the key preclinical findings for this compound's efficacy?

A2: Preclinical studies have demonstrated that this compound can effectively suppress on-target resistance and inhibit brain tumors more effectively than other ROS1 tyrosine kinase inhibitors (TKIs) at clinically relevant concentrations.[1] It has shown potent activity against diverse ROS1 fusions and resistance mutations, including the common G2032R mutation.[2][5] In an aggressive intracranial ROS1 G2032R xenograft model, this compound induced more durable responses compared to other ROS1 inhibitors like repotrectinib and taletrectinib.[2][5]

Q3: What is the recommended starting dose for this compound in in vivo mouse studies?

A3: Based on preclinical data, a dose of 3 mg/kg administered twice daily has been shown to be effective in suppressing brain tumor growth in a ROS1 G2032R xenograft model, leading to deep and durable regression.[5] However, the optimal dose may vary depending on the specific tumor model and experimental goals. It is recommended to perform a dose-ranging study to determine the most effective and well-tolerated dose for your specific model.

Q4: How should this compound be formulated for oral administration in mice?

A4: For oral gavage in mice, this compound can be formulated in a vehicle such as a mixture of DMSO and corn oil.[6] A common starting formulation for kinase inhibitors is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] However, it is crucial to ensure the final formulation is a clear solution or a uniform suspension to ensure accurate dosing.[7] The mixed solution should be used immediately for optimal results.[6]

Troubleshooting Guide

Issue 1: Unexpected Toxicity or Adverse Events in Mice

  • Question: My mice are experiencing significant weight loss, lethargy, or other signs of toxicity after this compound administration. What should I do?

  • Answer:

    • Immediate Action: Reduce the dose or temporarily halt treatment to allow the animals to recover. Provide supportive care as needed (e.g., hydration, nutritional supplements).

    • Dose Reduction: The toxicity of tyrosine kinase inhibitors is often dose-dependent.[8] Consider reducing the dose by 25-50% and closely monitor the mice for any signs of continued toxicity.

    • Formulation Check: Ensure the formulation is properly prepared and homogenous. Inconsistent mixing can lead to inadvertent overdosing.

    • Review Common TKI-Related Adverse Events: TKIs as a class are associated with side effects such as diarrhea, skin rash, fatigue, and hypertension.[8][9][10] While this compound is designed to have a favorable safety profile by sparing TRK, off-target effects can still occur.[3] Monitor for these common toxicities.

    • Pathological Analysis: If mortality occurs, perform a necropsy and histopathological analysis to identify the cause of toxicity.

Issue 2: Lack of Tumor Regression or Efficacy

  • Question: I am not observing the expected anti-tumor effect of this compound in my xenograft model. What are the potential reasons?

  • Answer:

    • Confirm ROS1 Status: Verify that the cancer cell line or patient-derived xenograft (PDX) model you are using has a confirmed ROS1 fusion or mutation. This compound is a highly selective ROS1 inhibitor, and its efficacy is dependent on this target.

    • Dose and Schedule Optimization: The dose and treatment duration may be insufficient. Consider increasing the dose within a tolerable range or extending the treatment period. Continuous daily dosing is a common schedule for TKIs.

    • Pharmacokinetic Variability: Absorption and metabolism of the drug can vary between individual animals. Ensure consistent administration techniques.

    • Drug Formulation and Administration: Inaccurate formulation or improper oral gavage technique can lead to suboptimal drug exposure. Confirm your formulation protocol and ensure proper administration.

    • Acquired Resistance: Although this compound is effective against many resistance mutations, it is possible for tumors to develop novel resistance mechanisms.[11][12][13] If initial tumor regression is followed by regrowth, consider molecular profiling of the resistant tumors to identify potential bypass pathways.[14]

Issue 3: High Variability in Tumor Growth and Treatment Response

  • Question: There is significant variation in tumor size and response to this compound among the mice in my study. How can I reduce this variability?

  • Answer:

    • Standardize Tumor Implantation: Ensure consistent cell numbers, injection volume, and anatomical location for tumor cell implantation.[15] For PDX models, use tumor fragments of a similar size.[16]

    • Animal Homogeneity: Use mice of the same age, sex, and genetic background.

    • Consistent Dosing: Ensure accurate and consistent oral gavage technique for all animals. Pre-coating the gavage needle with sucrose can reduce stress and improve the consistency of the procedure.[17]

    • Randomization: After tumors are established, randomize the mice into treatment and control groups based on tumor volume to ensure an even distribution at the start of the experiment.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the overall results.

Data Presentation

Table 1: Summary of this compound Preclinical and Clinical Efficacy

ParameterPreclinical Data (ROS1 G2032R Xenograft Model)Clinical Data (ARROS-1 Trial - TKI-Pretreated ROS1+ NSCLC)
Dose 3 mg/kg twice daily100 mg once daily (Recommended Phase 2 Dose)
Response Deep and durable tumor regression[5]44% Objective Response Rate (ORR)[18][19]
CNS Activity Effective suppression of brain tumors[1][5]Favorable CNS activity observed[19]
Resistance Mutations Active against ROS1 G2032R and other mutations[5]Durable responses in patients with the ROS1 G2032R mutation[18][19]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Model

  • Cell Culture: Culture ROS1-positive cancer cells (e.g., NSCLC cell lines with known ROS1 fusions) under standard conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 cells per 100 µL.[15] Keep the cell suspension on ice.

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.

  • Tumor Monitoring: Monitor the mice for tumor growth. Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x length x width^2).

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 2: Oral Administration of this compound by Gavage

  • Formulation: Prepare the this compound formulation as described in the FAQ section. Ensure the final solution is homogenous.

  • Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus.

  • Administration: Slowly administer the calculated dose of the this compound formulation. The typical volume for oral gavage in mice is 0.2 mL.[17]

  • Monitoring: After administration, monitor the mouse for any signs of distress, such as choking or difficulty breathing.

Visualizations

Zidesamtinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT, JAK-STAT) ROS1->Downstream_Signaling Activation This compound This compound This compound->ROS1 Inhibition Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression

Caption: this compound inhibits the ROS1 receptor tyrosine kinase, blocking downstream signaling pathways.

In_Vivo_Experimental_Workflow Start Start Tumor_Implantation Tumor Cell/PDX Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vivo study evaluating this compound efficacy.

Troubleshooting_Decision_Tree Start Suboptimal In Vivo Results Toxicity Unexpected Toxicity? Start->Toxicity Issue Type Efficacy Lack of Efficacy? Start->Efficacy Variability High Variability? Start->Variability Reduce_Dose Reduce Dose/ Halt Treatment Toxicity->Reduce_Dose Yes Check_Formulation Check Formulation Toxicity->Check_Formulation No Confirm_ROS1 Confirm ROS1 Status Efficacy->Confirm_ROS1 Yes Optimize_Dose Optimize Dose/Schedule Efficacy->Optimize_Dose No Standardize_Implantation Standardize Implantation Variability->Standardize_Implantation Yes Randomize_Groups Randomize Groups Variability->Randomize_Groups No

Caption: A decision tree to guide troubleshooting of common in vivo experimental issues.

References

Technical Support Center: Investigating Acquired Resistance to Zidesamtinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential mechanisms of acquired resistance to Zidesamtinib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally available, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2][3] It is designed to bind to and inhibit wild-type ROS1 as well as various ROS1 point mutants and fusion proteins that can drive tumor growth.[1] By inhibiting ROS1, this compound disrupts downstream signaling pathways, leading to the inhibition of cell proliferation in tumors with ROS1 overexpression, rearrangements, or mutations.[1] Notably, it is a brain-penetrant macrocyclic TKI designed to be highly selective for ROS1 and to spare the structurally related tropomyosin receptor kinase (TRK) family, which may reduce certain neurological adverse events.[4][5]

Q2: What are the known on-target resistance mutations that this compound is designed to overcome?

This compound was specifically developed to address acquired resistance to earlier-generation ROS1 inhibitors.[4] A primary challenge with other ROS1 TKIs is the emergence of resistance mutations, particularly the solvent-front mutation G2032R.[1][3] this compound is designed to be potent against tumors harboring the G2032R mutation, as well as other mutations like S1986Y/F, L2026M, and D2033N.[1] Preclinical accelerated mutagenesis screens have shown that this compound can potently inhibit a wide range of ROS1 mutations.[6]

Q3: What are the general categories of acquired resistance to tyrosine kinase inhibitors (TKIs) like this compound?

Acquired resistance to TKIs is typically classified into two main categories[7][8][9]:

  • On-target resistance: This involves alterations to the drug's target, in this case, the ROS1 kinase. Mechanisms include the development of secondary mutations in the ROS1 kinase domain that interfere with this compound binding, or amplification of the ROS1 gene, leading to overexpression of the target protein.[7][8]

  • Off-target resistance: This occurs when cancer cells find alternative ways to activate downstream signaling pathways, bypassing the need for ROS1.[7][8] This can involve the activation of other receptor tyrosine kinases (e.g., MET, EGFR), or mutations in downstream signaling molecules (e.g., KRAS, MEK).[9][10] Histological transformation, such as from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), is another form of off-target resistance.[7][8]

Q4: Are there any clinically observed mechanisms of acquired resistance to this compound?

As of the latest clinical trial data, specific mechanisms of acquired resistance emerging in patients treated with this compound have not been extensively characterized in published literature. Preclinical studies suggest a low likelihood of on-target resistance emerging due to this compound's potent activity against a wide spectrum of ROS1 mutations at clinically relevant concentrations.[6] However, as with any targeted therapy, the development of resistance is anticipated over time. Researchers should investigate both on-target and off-target mechanisms in experimental models and clinical samples.

Troubleshooting Guide for Investigating this compound Resistance

This guide provides a structured approach for researchers encountering potential acquired resistance to this compound in their experiments.

Issue: Cell lines or patient-derived xenografts (PDXs) initially sensitive to this compound show renewed growth despite continuous treatment.

This is the hallmark of acquired resistance. The following steps can help elucidate the underlying mechanism.

Step 1: Confirmation of Resistance
  • Experiment: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to compare the IC50 of this compound in the resistant cells versus the parental (sensitive) cells.

  • Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value in the resistant cells will confirm resistance.

Step 2: Investigation of On-Target Resistance Mechanisms
  • Hypothesis 1: Secondary mutations in the ROS1 kinase domain.

    • Experimental Protocol:

      • Isolate genomic DNA and RNA from both parental and resistant cell lines.

      • Perform Sanger sequencing or next-generation sequencing (NGS) of the ROS1 kinase domain to identify potential point mutations.

      • If a novel mutation is identified, perform site-directed mutagenesis to introduce the mutation into a ROS1 expression vector.

      • Transfect the mutant ROS1 construct into a sensitive cell line and assess its sensitivity to this compound.

  • Hypothesis 2: Amplification of the ROS1 gene.

    • Experimental Protocol:

      • Perform fluorescence in situ hybridization (FISH) on parental and resistant cells to detect an increase in ROS1 gene copy number.

      • Alternatively, use quantitative PCR (qPCR) on genomic DNA to quantify the ROS1 gene copy number.

      • Analyze protein levels via Western blot to confirm that gene amplification leads to ROS1 protein overexpression.

Step 3: Investigation of Off-Target Resistance Mechanisms
  • Hypothesis 1: Activation of bypass signaling pathways.

    • Experimental Protocol:

      • Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of other RTKs in the resistant cells compared to the parental cells.

      • Perform Western blot analysis to examine the phosphorylation status of key downstream signaling molecules such as AKT, ERK, and STAT3.

      • If a bypass pathway is identified (e.g., MET or EGFR activation), treat the resistant cells with a combination of this compound and an inhibitor of the identified pathway to see if sensitivity is restored.

  • Hypothesis 2: Downstream mutations.

    • Experimental Protocol:

      • Perform targeted NGS or whole-exome sequencing on parental and resistant cells to identify mutations in key downstream signaling genes (e.g., KRAS, NRAS, BRAF, PIK3CA).

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineDescriptionThis compound IC50 (nM)Fold Change in Resistance
NCI-H2228Parental ROS1-fusion positive NSCLC0.8-
NCI-H2228-ZR1This compound-Resistant Clone 145.356.6
NCI-H2228-ZR2This compound-Resistant Clone 2120.7150.9

Table 2: Summary of Potential Resistance Mechanisms

Resistance MechanismCategoryKey Experimental FindingsPotential Intervention
Novel ROS1 mutation (e.g., L2086F)On-TargetIdentification by sequencing; confirmed by site-directed mutagenesis.Next-generation inhibitor with activity against the new mutation.
ROS1 Gene AmplificationOn-TargetIncreased gene copy number by FISH/qPCR; protein overexpression by Western blot.Combination therapy to inhibit downstream pathways.
MET Amplification/ActivationOff-TargetIncreased MET phosphorylation on RTK array; confirmed by Western blot.Combination with a MET inhibitor (e.g., Crizotinib, Capmatinib).
KRAS G12C MutationOff-TargetIdentification of mutation by NGS.Combination with a KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib).

Experimental Protocols

Protocol 1: Dose-Response Assay using CellTiter-Glo®

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted drug to the wells, including a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-only control and plot the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for Phospho-RTK and Downstream Signaling

  • Cell Lysis: Treat cells with this compound or vehicle for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ROS1, AKT, ERK, etc., overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 This compound Action cluster_1 Downstream Signaling This compound This compound ROS1 Fusion Protein ROS1 Fusion Protein This compound->ROS1 Fusion Protein Inhibits SHP2 SHP2 ROS1 Fusion Protein->SHP2 PI3K/AKT Pathway PI3K/AKT Pathway ROS1 Fusion Protein->PI3K/AKT Pathway JAK/STAT Pathway JAK/STAT Pathway ROS1 Fusion Protein->JAK/STAT Pathway RAS/MAPK Pathway RAS/MAPK Pathway SHP2->RAS/MAPK Pathway Proliferation & Survival Proliferation & Survival RAS/MAPK Pathway->Proliferation & Survival PI3K/AKT Pathway->Proliferation & Survival JAK/STAT Pathway->Proliferation & Survival

Caption: this compound inhibits the ROS1 fusion protein, blocking downstream signaling pathways.

G Start Start Resistant Phenotype Observed Resistant Phenotype Observed Start->Resistant Phenotype Observed Confirm Resistance (IC50 Shift) Confirm Resistance (IC50 Shift) Resistant Phenotype Observed->Confirm Resistance (IC50 Shift) Investigate On-Target Mechanisms Investigate On-Target Mechanisms Confirm Resistance (IC50 Shift)->Investigate On-Target Mechanisms Investigate Off-Target Mechanisms Investigate Off-Target Mechanisms Confirm Resistance (IC50 Shift)->Investigate Off-Target Mechanisms ROS1 Sequencing ROS1 Sequencing Investigate On-Target Mechanisms->ROS1 Sequencing ROS1 FISH/qPCR ROS1 FISH/qPCR Investigate On-Target Mechanisms->ROS1 FISH/qPCR Phospho-RTK Array Phospho-RTK Array Investigate Off-Target Mechanisms->Phospho-RTK Array Downstream Pathway Sequencing Downstream Pathway Sequencing Investigate Off-Target Mechanisms->Downstream Pathway Sequencing Identify Mechanism Identify Mechanism ROS1 Sequencing->Identify Mechanism ROS1 FISH/qPCR->Identify Mechanism Phospho-RTK Array->Identify Mechanism Downstream Pathway Sequencing->Identify Mechanism

Caption: Experimental workflow for investigating acquired resistance to this compound.

G cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance This compound This compound ROS1 ROS1 This compound->ROS1 Inhibits Proliferation Proliferation ROS1->Proliferation Signal blocked Secondary ROS1 Mutation Secondary ROS1 Mutation Secondary ROS1 Mutation->ROS1 Alters binding site ROS1 Amplification ROS1 Amplification ROS1 Amplification->ROS1 Increases protein level Bypass Track Activation (e.g., MET) Bypass Track Activation (e.g., MET) Bypass Track Activation (e.g., MET)->Proliferation Activates parallel pathway Downstream Mutation (e.g., KRAS) Downstream Mutation (e.g., KRAS) Downstream Mutation (e.g., KRAS)->Proliferation Constitutively active signal

Caption: Logical relationships of on-target versus off-target resistance mechanisms.

References

Technical Support Center: Zidesamtinib Experiments and Cell Line Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zidesamtinib. The focus is to address potential issues related to cell line contamination that can significantly impact experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as NVL-520, is a potent and selective inhibitor of the ROS1 receptor tyrosine kinase.[1][2] ROS1 fusions are oncogenic drivers in various cancers, particularly non-small cell lung cancer (NSCLC).[3] this compound is designed to be brain-penetrant and to overcome resistance to other ROS1 inhibitors, including those with the G2032R solvent front mutation.[2][4][5]

Q2: Why is cell line authentication important for this compound experiments?

A2: The accuracy and reproducibility of in vitro experiments with this compound are critically dependent on the identity and purity of the cell lines used. Misidentified or cross-contaminated cell lines can lead to misleading results, such as incorrect IC50 values, and ultimately, the failure of promising drug candidates.

Q3: What are the common types of cell line contamination?

A3: The most common types of contamination are:

  • Cross-contamination with other cell lines: This is a frequent issue where a faster-growing cell line can overtake the intended culture.

  • Microbial contamination: This includes bacteria, yeast, and molds, which are often visible by changes in the culture medium.

  • Mycoplasma contamination: This is a particularly insidious form of bacterial contamination as it is not visible by standard microscopy and can alter cellular responses to drugs.

Q4: How can I tell if my cell culture is contaminated?

A4: Signs of contamination include:

  • Visual changes: Turbidity, sudden pH changes (indicated by the color of the medium), or visible colonies of bacteria or fungi.

  • Microscopic examination: Presence of small, motile bacteria or filamentous fungi.

  • Unexpected experimental results: Drastic changes in cell growth rates, morphology, or inconsistent responses to this compound (e.g., a significant shift in the IC50 value).

  • Mycoplasma-specific assays: Positive results from PCR-based or luminescence-based mycoplasma detection kits.

  • STR profiling: A mismatch between the STR profile of your working cell line and the reference profile of the original cell line.

Q5: What should I do if I suspect my cell line is contaminated?

A5: Immediately quarantine the suspected culture and all related reagents. Do not use the cells for any further experiments. Test for the suspected type of contamination. If contamination is confirmed, discard the culture and decontaminate all affected equipment. It is highly recommended to discard the cell line and start with a fresh, authenticated stock.

II. Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you might encounter during your this compound experiments, with a focus on cell line contamination as a potential root cause.

Observed Problem Potential Cause Recommended Action
Inconsistent IC50 values for this compound 1. Cell line cross-contamination with a less sensitive line. 2. Mycoplasma contamination altering drug response. 3. Cell line has acquired resistance over time. 4. Inconsistent cell seeding density.1. Authenticate your cell line: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. 2. Test for Mycoplasma: Use a reliable PCR-based or luminescence-based mycoplasma detection kit. 3. Start a new culture from a low-passage, authenticated stock. 4. Standardize your cell seeding protocol.
Loss of this compound sensitivity in a known sensitive cell line 1. Cross-contamination with a resistant cell line. 2. Mycoplasma infection. 3. Development of resistance mutations in your cell line.1. Authenticate your cell line using STR profiling. 2. Perform a mycoplasma test. 3. If authentication and mycoplasma tests are negative, consider sequencing the ROS1 gene in your cell line to check for new mutations. 4. Always use low-passage cells for experiments.
Sudden change in cell morphology or growth rate 1. Microbial (bacterial, yeast, or fungal) contamination. 2. Mycoplasma contamination. 3. Cross-contamination with a different cell line.1. Visually inspect the culture for signs of microbial contamination. 2. Perform a mycoplasma test. 3. Perform STR profiling to rule out cross-contamination.
High background in cell-based assays 1. Microbial contamination. 2. Reagent contamination.1. Check for microbial contamination. 2. Use fresh, sterile reagents.

III. Data Presentation

This compound (NVL-520) IC50 Values in ROS1-Positive Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (NVL-520) in various ROS1-positive cancer cell lines, including those with resistance mutations. These values can serve as a reference for your own experiments. Significant deviations from these values may indicate experimental issues, including cell line contamination.

Cell LineROS1 Fusion PartnerROS1 MutationThis compound (NVL-520) IC50 (nM)
Ba/F3CD74Wild-Type< 10
Ba/F3CD74G2032R< 10
Ba/F3CD74D2033N< 10
Ba/F3CD74S1986F< 10
Ba/F3CD74L2026M< 10
HCC78SLC34A2Wild-TypeNot specified
U-118 MGFIGWild-TypeNot specified

Data sourced from preclinical studies.[5] Note that IC50 values can vary between laboratories and experimental conditions.

IV. Experimental Protocols

A. Protocol for Cell Viability (MTT) Assay to Determine this compound IC50

This protocol describes a common method for assessing the effect of this compound on cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • ROS1-positive cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) only as a control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTT but no cells).

    • Plot the cell viability (%) against the log of the this compound concentration.

    • Calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).

B. Protocol for Mycoplasma Detection by PCR

This is a general protocol for PCR-based mycoplasma detection. It is recommended to use a commercial kit and follow the manufacturer's instructions.

Materials:

  • Commercial Mycoplasma PCR detection kit (containing primers, positive control, and PCR master mix)

  • Cell culture supernatant or cell lysate

  • Nuclease-free water

  • PCR tubes

  • Thermal cycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Sample Preparation:

    • Collect 1 mL of cell culture supernatant from a culture that is near confluency.

    • Alternatively, prepare a cell lysate according to the kit's instructions.

    • Heat the sample at 95°C for 5-10 minutes to lyse the mycoplasma and release their DNA.

  • PCR Reaction Setup:

    • In a PCR tube, combine the PCR master mix, primers, and your sample DNA.

    • Prepare a positive control (using the provided control DNA) and a negative control (using nuclease-free water instead of sample DNA).

  • PCR Amplification:

    • Place the PCR tubes in a thermal cycler.

    • Run the PCR program as specified in the kit's manual. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Gel Electrophoresis:

    • Prepare an agarose gel (typically 1.5-2%).

    • Load the PCR products (including controls) into the wells of the gel.

    • Run the gel until the dye front has migrated an adequate distance.

  • Result Interpretation:

    • Visualize the DNA bands under UV light.

    • A band of the expected size in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show a band, and the negative control should not.

C. Protocol for Cell Line Authentication by STR Profiling

Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines. It is typically performed as a service by specialized facilities.

Procedure Overview:

  • Sample Submission:

    • Prepare a sample of your cell line, either as a cell pellet or as purified genomic DNA, according to the service provider's instructions.

  • DNA Extraction and Quantification:

    • The service provider will extract genomic DNA from your cell sample and quantify it.

  • Multiplex PCR:

    • A multiplex PCR is performed to amplify multiple STR loci simultaneously. These loci are highly polymorphic in the human population.

  • Fragment Analysis:

    • The fluorescently labeled PCR products are separated by size using capillary electrophoresis.

  • Data Analysis and Comparison:

    • The resulting STR profile (a unique genetic fingerprint) is compared to a reference database of known cell line profiles (e.g., from ATCC or DSMZ). A match of ≥80% typically confirms the cell line's identity.

V. Visualizations

Signaling Pathways and Experimental Workflows

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein GRB2 GRB2 ROS1->GRB2 PI3K PI3K ROS1->PI3K STAT3 STAT3 ROS1->STAT3 This compound This compound This compound->ROS1 Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 phosphorylates AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription

Caption: Simplified ROS1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., IC50 shift) Check_Culture Visual & Microscopic Inspection of Culture Start->Check_Culture Contamination_Visible Visible Contamination (Bacteria, Fungi) Check_Culture->Contamination_Visible Yes No_Visible_Contamination No Visible Contamination Check_Culture->No_Visible_Contamination No Discard_Culture Discard Culture & Decontaminate Contamination_Visible->Discard_Culture End Problem Resolved Discard_Culture->End Mycoplasma_Test Perform Mycoplasma Test No_Visible_Contamination->Mycoplasma_Test Mycoplasma_Positive Mycoplasma Positive Mycoplasma_Test->Mycoplasma_Positive Positive Mycoplasma_Negative Mycoplasma Negative Mycoplasma_Test->Mycoplasma_Negative Negative Mycoplasma_Positive->Discard_Culture STR_Profiling Perform STR Profiling Mycoplasma_Negative->STR_Profiling STR_Mismatch STR Profile Mismatch STR_Profiling->STR_Mismatch Mismatch STR_Match STR Profile Matches STR_Profiling->STR_Match Match STR_Mismatch->Discard_Culture Review_Protocol Review Experimental Protocol & Reagents STR_Match->Review_Protocol Review_Protocol->End

Caption: Troubleshooting workflow for unexpected results in this compound experiments.

Experimental_Workflow Start Start: Cell Viability Assay Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_this compound Add Serial Dilutions of this compound Incubate_Overnight->Add_this compound Incubate_72h Incubate for 72h Add_this compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for determining this compound IC50 using an MTT assay.

References

Zidesamtinib Technical Support Center: 96-Well Plate Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Zidesamtinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro 96-well plate assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as NVL-520) is an orally available, potent, and selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2] Its primary mechanism of action is to bind to and inhibit wild-type ROS1 as well as various ROS1 fusion proteins and point mutants.[1] This inhibition disrupts downstream signaling pathways that are critical for cell growth and survival in tumors driven by ROS1 alterations.[1] Notably, this compound is designed to be brain-penetrant and to overcome resistance to other ROS1 inhibitors, including those with the G2032R solvent front mutation.[1][3][4] It also exhibits high selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase (TRK) family, which may lead to a reduction in neurological side effects observed with less selective inhibitors.[4][5][6]

Q2: What are the key considerations when designing a 96-well plate assay with this compound?

When designing a 96-well plate assay with this compound, it is crucial to consider factors that can affect the accuracy and reproducibility of your results. These include:

  • Cell Line Selection: Choose a cell line that is appropriate for studying ROS1 inhibition. This could be a cancer cell line endogenously expressing a ROS1 fusion or a cell line engineered to express a specific ROS1 variant.

  • Assay Type: The type of assay (e.g., cell viability, proliferation, apoptosis, or a specific signaling readout) will dictate the optimal cell seeding density, incubation time, and detection method.

  • This compound Concentration Range: Based on its in vitro potency, a suitable concentration range should be determined to generate a dose-response curve.

  • Edge Effects: Be aware of the potential for edge effects, which can significantly impact your data. Proactive measures to mitigate these effects are highly recommended.

Q3: What is the in vitro potency of this compound against different ROS1 variants?

This compound has demonstrated high potency against wild-type ROS1 and various clinically relevant mutants. The following table summarizes its inhibitory activity from preclinical studies.

TargetIC50 (nM)Cell LineAssay TypeReference
Wild-type ROS10.7N/AKinase Assay[2]
ROS1 G2032RData not publicly available, but potent inhibition is a key design featureBa/F3Cell-based viability[3][4]

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Troubleshooting Guide

Issue 1: High variability between replicate wells, especially between inner and outer wells of the 96-well plate.

This is a classic sign of the "edge effect." The primary cause of the edge effect is the increased rate of evaporation in the circumferential wells compared to the centrally located wells.[7] This can lead to an increase in the concentration of media components and this compound, affecting cell growth and viability.[8][9] Temperature gradients across the plate during cell seeding can also contribute to uneven cell distribution.[10][11]

Solutions to Mitigate Edge Effects:
  • Plate Hydration and Incubation:

    • Fill the outer wells with sterile, deionized water or phosphate-buffered saline (PBS) to create a moisture barrier. This is a simple and effective method to reduce evaporation from the experimental wells.[9][12]

    • Some commercially available 96-well plates have a surrounding moat that can be filled for the same purpose.[13]

    • Ensure the incubator has adequate humidity levels.

  • Temperature Control:

    • Pre-warm the 96-well plate, media, and all other reagents to 37°C before seeding the cells.[14]

    • Perform cell seeding on a heated surface or in a temperature-controlled environment to prevent temperature gradients from forming across the plate.[10][11]

  • Plate Sealing:

    • Use low-evaporation lids, which often have condensation rings, to minimize fluid loss.[7]

    • For biochemical assays, consider using clear or foil sealing tapes.[7] For cell-based assays, breathable sterile tapes are recommended to allow for proper gas exchange.[7]

  • Assay Workflow Optimization:

    • Minimize the duration of the assay whenever possible to reduce the overall time for evaporation to occur.[7]

    • Avoid stacking plates during incubation, as this can create temperature and humidity gradients.[15]

  • Experimental Design:

    • If the above measures are not sufficient, a common practice is to avoid using the outer 36 wells of the 96-well plate for experimental samples.[8][13] These wells can be used for blanks, controls, or filled with sterile media to buffer the inner wells. While this reduces the usable area of the plate, it significantly improves data quality.

Experimental Protocols

Protocol 1: Standard Operating Procedure for a Cell Viability Assay with this compound, Including Edge Effect Mitigation
  • Cell Seeding:

    • Pre-warm the cell culture medium, PBS, trypsin, and the 96-well plate to 37°C.

    • Trypsinize and count the cells. Resuspend the cells in the pre-warmed medium to the desired seeding density.

    • Fill the outermost wells of the 96-well plate with 200 µL of sterile water or PBS.

    • Seed the cells in the inner 60 wells of the 96-well plate.

    • Gently rock the plate in a cross pattern to ensure an even distribution of cells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control wells (e.g., DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Cell Viability Assessment (e.g., using a resazurin-based assay):

    • Prepare the resazurin solution according to the manufacturer's instructions.

    • Add the resazurin solution to each well and incubate for 1-4 hours.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from the blank wells.

    • Normalize the data to the vehicle control wells.

    • Plot the dose-response curve and calculate the IC50 value for this compound.

Visualizations

Signaling Pathway of ROS1 Inhibition by this compound

ROS1_Pathway This compound This compound ROS1 ROS1 Fusion Protein (Constitutively Active) This compound->ROS1 Apoptosis Apoptosis This compound->Apoptosis Promotes RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) ROS1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ROS1->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ROS1->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation

Caption: this compound inhibits the constitutively active ROS1 fusion protein.

Experimental Workflow for Mitigating Edge Effects

Edge_Effect_Workflow start Start Assay prewarm Pre-warm Plate, Media, & Reagents to 37°C start->prewarm fill_outer Fill Outer Wells with Sterile Water or PBS prewarm->fill_outer seed_cells Seed Cells in Inner Wells fill_outer->seed_cells incubate_attach Incubate for Cell Attachment (e.g., 24h) seed_cells->incubate_attach add_drug Add this compound (or Vehicle Control) incubate_attach->add_drug incubate_treat Incubate for Treatment Duration add_drug->incubate_treat assay_readout Perform Viability Assay Readout incubate_treat->assay_readout end End assay_readout->end

Caption: Workflow for a 96-well plate assay with edge effect mitigation.

Troubleshooting Logic for High Well-to-Well Variability

Troubleshooting_Variability start High Well-to-Well Variability Observed is_edge_effect Is variability systematic? (e.g., outer vs. inner wells) start->is_edge_effect implement_mitigation Implement Edge Effect Mitigation Strategies: - Fill outer wells - Pre-warm reagents - Use sealing tape is_edge_effect->implement_mitigation Yes check_pipetting Review Pipetting Technique: - Calibrate pipettes - Consistent technique - Proper mixing is_edge_effect->check_pipetting No resolve Problem Resolved implement_mitigation->resolve check_cells Check Cell Health & Seeding Density: - Mycoplasma test - Consistent cell passage - Even cell suspension check_pipetting->check_cells check_reagents Verify Reagent Preparation: - Correct dilutions - Freshly prepared check_cells->check_reagents check_reagents->resolve

Caption: Troubleshooting decision tree for high variability in 96-well assays.

References

Technical Support Center: Accurate Zidesamtinib Concentration Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate measurement of Zidesamtinib concentration in biological matrices. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1] It targets and binds to wild-type ROS1 as well as various ROS1 point mutations and fusion proteins. By inhibiting ROS1, this compound disrupts downstream signaling pathways that are critical for cell growth and survival in cancers where ROS1 is overexpressed, rearranged, or mutated.[1][2]

Q2: Which signaling pathways are affected by this compound?

This compound's inhibition of ROS1 primarily affects key oncogenic signaling pathways, including:

  • RAS-MAPK/ERK Pathway: Regulates cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and metabolism.

  • JAK-STAT Pathway: Involved in cell growth, survival, and immune response.

Disruption of these pathways by this compound leads to the inhibition of tumor cell proliferation.

Q3: What are the recommended analytical methods for quantifying this compound concentration?

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable method for accurate and sensitive quantification of this compound in biological matrices. This technique offers high selectivity and sensitivity, which are crucial for measuring the low concentrations of the drug and its metabolites typically found in pharmacokinetic studies.

Q4: What are the critical steps in sample preparation for this compound analysis?

Proper sample preparation is essential to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): This method separates the drug from the matrix based on its solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix.

The choice of method depends on the required sensitivity, sample volume, and the nature of the biological matrix.

Troubleshooting Guides

Accurate quantification of this compound can be affected by various factors, from sample preparation to instrument performance. The following tables provide solutions to common problems encountered during HPLC and LC-MS/MS analysis.

HPLC System Troubleshooting
Problem Potential Cause Solution
No Peaks or Very Small Peaks Injector issue (e.g., blocked needle, incorrect sample volume)Ensure the injector is functioning correctly and the correct sample volume is being drawn.
Detector issue (e.g., lamp off, incorrect wavelength)Check detector settings, ensure the lamp is on, and the wavelength is appropriate for this compound.
Mobile phase issue (e.g., incorrect composition, air bubbles)Prepare fresh mobile phase, ensure correct composition, and degas the solvent.
Poor Peak Shape (Tailing or Fronting) Column overloadDilute the sample or inject a smaller volume.
Column contaminationFlush the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase pHAdjust the mobile phase pH to ensure the analyte is in a single ionic form.
Retention Time Drift Inconsistent mobile phase compositionEnsure accurate and consistent mobile phase preparation.
Fluctuations in column temperatureUse a column oven to maintain a stable temperature.
Column degradationReplace the column.
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing)Systematically check and clean or replace the blocked component.
Particulate matter in the sampleFilter samples before injection.
LC-MS/MS System Troubleshooting
Problem Potential Cause Solution
Low Signal Intensity/Sensitivity Ion suppression from matrix componentsImprove sample cleanup using SPE or LLE. Modify chromatographic conditions to separate the analyte from interfering matrix components.
Inefficient ionizationOptimize ion source parameters (e.g., spray voltage, gas flow, temperature).
Incorrect mass transition settingsVerify the precursor and product ion m/z values for this compound.
High Background Noise Contaminated mobile phase or systemUse high-purity solvents and flush the system thoroughly.
Leaks in the systemCheck all fittings and connections for leaks.
Inconsistent Results (Poor Precision) Variability in sample preparationEnsure consistent and reproducible sample preparation steps.
Unstable ion sourceClean and maintain the ion source regularly.
Fluctuation in instrument parametersMonitor and stabilize instrument parameters.
Carryover Adsorption of the analyte to system componentsUse a stronger wash solvent in the autosampler and optimize the injection sequence.

Experimental Protocols

While a specific validated protocol for this compound is not publicly available, the following LC-MS/MS method, based on established protocols for other tyrosine kinase inhibitors, can serve as a starting point for method development and validation.

Exemplary LC-MS/MS Method for this compound Quantification in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

Parameter Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

3. Mass Spectrometry Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions To be determined by direct infusion of this compound and the internal standard to identify the optimal precursor and product ions.

4. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.

  • Linearity and Range: Determine the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter in the data.

  • Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analyte.

  • Recovery: Determine the efficiency of the extraction procedure.

  • Stability: Assess the stability of this compound in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Visualizations

ROS1 Signaling Pathway

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Receptor Tyrosine Kinase RAS RAS ROS1->RAS Activation PI3K PI3K ROS1->PI3K Activation JAK JAK ROS1->JAK Activation This compound This compound This compound->ROS1 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: this compound inhibits the ROS1 receptor, blocking downstream signaling pathways.

Experimental Workflow for this compound Quantification

Zidesamtinib_Quantification_Workflow Start Start: Plasma Sample Collection SamplePrep Sample Preparation (e.g., Protein Precipitation) Start->SamplePrep Evaporation Evaporation to Dryness SamplePrep->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis and Quantification MS_Detection->DataAnalysis End End: This compound Concentration DataAnalysis->End High_Backpressure_Troubleshooting HighPressure High Backpressure Detected CheckGuardColumn Check/Replace Guard Column HighPressure->CheckGuardColumn Isolating the issue CheckColumnFrit Check/Replace Column Inlet Frit CheckGuardColumn->CheckColumnFrit If pressure still high ProblemResolved Problem Resolved CheckGuardColumn->ProblemResolved If pressure drops CheckTubing Check for Blocked Tubing CheckColumnFrit->CheckTubing If pressure still high CheckColumnFrit->ProblemResolved If pressure drops CheckSample Filter Sample CheckTubing->CheckSample If no blockage found CheckTubing->ProblemResolved If blockage cleared CheckSample->ProblemResolved If pressure normalizes

References

Validation & Comparative

Zidesamtinib's Mechanism of Action: A Comparative Analysis Validated by Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zidesamtinib (NVL-520) is a next-generation, brain-penetrant, macrocyclic tyrosine kinase inhibitor (TKI) designed to potently and selectively target ROS1 fusion proteins, a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] Its design aims to overcome the limitations of previous ROS1 inhibitors by maintaining activity against acquired resistance mutations and minimizing off-target effects, particularly those related to the Tropomyosin Receptor Kinase (TRK) family. This guide provides a comparative analysis of this compound's performance against other ROS1 inhibitors, supported by experimental data from kinase assays, to validate its mechanism of action.

Comparative Kinase Inhibition Profile

The selectivity and potency of this compound have been evaluated in various preclinical studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other ROS1 inhibitors against wild-type ROS1, the clinically significant G2032R solvent front mutation, and key off-target kinases. This data highlights this compound's potent and selective inhibition of ROS1.

Table 1: Potency Against Wild-Type and Mutant ROS1

CompoundWild-Type ROS1 (IC50, nM)ROS1 G2032R (IC50, nM)
This compound 0.7 7.9
Crizotinib7.6179
Entrectinib1.632
Repotrectinib0.040.2
Lorlatinib0.61.8
Taletrectinib0.21.2

Data compiled from publicly available preclinical studies. Actual values may vary between different assay conditions.

Table 2: Selectivity Profile Against TRK Kinases

CompoundTRKA (IC50, nM)TRKB (IC50, nM)TRKC (IC50, nM)
This compound >1000>1000>1000
Entrectinib1.22.91.9
Repotrectinib3.32012

This table demonstrates this compound's high selectivity for ROS1 over the TRK family of kinases, which is a key design feature to avoid TRK-related adverse events.

Experimental Protocols

The validation of this compound's mechanism of action relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and its comparators.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the purified ROS1 kinase (wild-type or mutant), a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP in a kinase reaction buffer.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each reaction well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition (Cell Viability) Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells. It is used to assess the cytotoxic effect of kinase inhibitors on cancer cell lines harboring specific ROS1 fusions.

Principle: The "add-mix-measure" assay involves adding a single reagent to the cell culture, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

Protocol:

  • Cell Culture:

    • Plate Ba/F3 cells engineered to express a ROS1 fusion protein (e.g., CD74-ROS1) in a 96-well plate.

    • Incubate the cells in appropriate growth medium.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound (e.g., this compound).

    • Incubate for a specified period (e.g., 72 hours).

  • ATP Measurement:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Determine the IC50 value by plotting the percentage of viable cells against the compound concentration.

Visualizing the Mechanism and Validation

To further illustrate this compound's mechanism of action and the experimental workflows used for its validation, the following diagrams are provided.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein (e.g., CD74-ROS1) SHP2 SHP2 ROS1_Fusion->SHP2 P PI3K PI3K ROS1_Fusion->PI3K P JAK JAK ROS1_Fusion->JAK P GRB2 GRB2 SHP2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription This compound This compound This compound->ROS1_Fusion Inhibits ATP Binding

Caption: ROS1 Signaling Pathway and the Point of Inhibition by this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Incubation Incubate at 30°C Reagents->Incubation Stop_Deplete Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubation->Stop_Deplete Convert_Detect Convert ADP to ATP & Detect Luminescence (Kinase Detection Reagent) Stop_Deplete->Convert_Detect Measure Measure Luminescence Convert_Detect->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow of a Biochemical Kinase Assay for Inhibitor Profiling.

Zidesamtinib_Validation_Logic Hypothesis Hypothesis: This compound is a potent and selective ROS1 inhibitor. Biochemical Biochemical Assays: - Potency vs. WT & Mutant ROS1 - Selectivity vs. other kinases (e.g., TRK) Hypothesis->Biochemical Cellular Cell-Based Assays: - Inhibition of ROS1-driven cell proliferation - Activity against resistance mutations Hypothesis->Cellular Validation Validation of Mechanism of Action Biochemical->Validation Cellular->Validation

Caption: Logical Flow for Validating this compound's Mechanism of Action.

References

Confirming Zidesamtinib's selectivity against a panel of kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zidesamtinib (NVL-520) is a next-generation, brain-penetrant, macrocyclic tyrosine kinase inhibitor (TKI) designed to potently and selectively target ROS1 kinase fusions.[1][2] This guide provides a comparative analysis of this compound's selectivity against a broad panel of kinases, supported by experimental data, to inform research and drug development decisions. A key differentiator of this compound is its high selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase (TRK) family, which is associated with a more favorable safety profile, particularly concerning neurological adverse events observed with less selective inhibitors.[3][4][5]

High Selectivity of this compound Against a Kinase Panel

This compound has demonstrated exceptional selectivity for ROS1 in comprehensive kinase screening assays. In a preclinical study, the activity of this compound was evaluated against a panel of 335 kinases.[6] The results underscore its high potency against wild-type ROS1 and its ability to maintain activity against various known resistance mutations.

The table below summarizes the inhibitory activity of this compound against ROS1 and a selection of other kinases, highlighting its selectivity profile.

Kinase TargetThis compound IC50 (nM)Notes
ROS1 (Wild-Type) 0.7 Primary Target [7]
TRKA>1000High selectivity over TRK family
TRKB>1000High selectivity over TRK family
TRKC>1000High selectivity over TRK family
ALK25Some activity due to structural similarity
MET>1000Minimal off-target activity
VEGFR2>1000Minimal off-target activity
EGFR>1000Minimal off-target activity
ABL1>1000Minimal off-target activity
SRC>1000Minimal off-target activity

Note: The IC50 values presented are representative and compiled from publicly available preclinical data. Actual values may vary between different experimental setups.

Experimental Protocol: Kinase Selectivity Profiling

The kinase selectivity of this compound was determined using a standard in vitro radiometric protein kinase assay. This method provides a direct measure of kinase activity and its inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Materials:

  • Recombinant human kinases

  • This compound (NVL-520)

  • [γ-33P]-ATP (radiolabeled ATP)

  • Specific peptide substrates for each kinase

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well filter plates

  • Scintillation counter

Methodology:

  • Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction Setup: The kinase reactions are prepared in a 96-well plate. Each well contains the respective kinase, its specific substrate, and the kinase reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by adding a mixture of unlabeled ATP and [γ-33P]-ATP to each well, along with the various concentrations of this compound or DMSO as a vehicle control.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Washing: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane in the filter plate. Unreacted [γ-33P]-ATP is washed away.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each this compound concentration relative to the DMSO control. The IC50 values are then determined by fitting the data to a four-parameter logistic dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis This compound This compound Serial Dilution Add_ATP Add [γ-33P]-ATP & this compound This compound->Add_ATP Kinase_Plate Kinase & Substrate Plating Kinase_Plate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction & Filter Incubate->Stop_Reaction Wash Wash Unreacted ATP Stop_Reaction->Wash Scintillation Scintillation Counting Wash->Scintillation IC50_Calc IC50 Calculation Scintillation->IC50_Calc

Caption: Workflow for Radiometric Kinase Selectivity Assay.

ROS1 Signaling Pathway and Inhibition by this compound

ROS1 is a receptor tyrosine kinase that, when activated by fusion events, drives downstream signaling pathways promoting cell growth, proliferation, and survival. This compound selectively binds to the ATP-binding pocket of the ROS1 kinase domain, preventing its autophosphorylation and the subsequent activation of these oncogenic pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_stat JAK/STAT Pathway cluster_survival Cellular Response ROS1 ROS1 Fusion Protein PI3K PI3K ROS1->PI3K RAS RAS ROS1->RAS JAK JAK ROS1->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Growth Growth mTOR->Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Growth STAT3 STAT3 JAK->STAT3 Survival Survival STAT3->Survival This compound This compound This compound->ROS1 Inhibits

Caption: this compound Inhibition of the ROS1 Signaling Pathway.

Conclusion

The preclinical data strongly support that this compound is a highly selective and potent ROS1 inhibitor. Its favorable selectivity profile, particularly its sparing of the TRK kinase family, suggests a potential for a better-tolerated therapeutic agent in the treatment of ROS1-positive cancers. The provided experimental framework for assessing kinase selectivity offers a basis for comparative studies with other TKIs. Further clinical investigation is ongoing to fully characterize the efficacy and safety of this compound in patients.[8][9][10][11]

References

A Comparative In Vitro Analysis of Zidesamtinib and Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Zidesamtinib and Crizotinib, two targeted cancer therapies. The information presented is collated from publicly available research and is intended to support further investigation and drug development efforts.

Introduction

This compound (NVL-520) is a next-generation, brain-penetrant, and highly selective ROS1 tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to overcome the limitations of earlier generation TKIs, including acquired resistance and central nervous system (CNS) toxicities.[2][3][4] Crizotinib is a first-generation multi-targeted TKI that inhibits ALK, MET, and ROS1 kinases.[5][6][7][8] It has been a standard of care for certain types of non-small cell lung cancer (NSCLC).[5][8] This guide focuses on the in vitro comparative data of these two inhibitors.

Table 1: Comparative Inhibitory Activity (IC50) of this compound and Crizotinib

Target/Cell LineThis compound (IC50, nM)Crizotinib (IC50, nM)Notes
Biochemical Assays
Wild-type ROS10.7[1]<0.025 (Ki)[9]This compound shows potent inhibition of wild-type ROS1. Crizotinib also demonstrates high potency against ROS1.
c-METData not available11 (cell-based)[9]Crizotinib is a potent inhibitor of c-MET.
ALKData not available24 (cell-based)[9]Crizotinib is a potent inhibitor of ALK.
Cell-Based Assays
Gastric cancer cells (MET amplified)Data not available<200[10]Crizotinib is effective in cancer cells with MET amplification.
Breast cancer cells (MDA-MB-231)Data not available5160[11]
Breast cancer cells (MCF-7)Data not available1500[11]
Breast cancer cells (SK-BR-3)Data not available3850[11]
Multiple Myeloma (NCI-H929)Data not available530[12]
Leukemia (CCRF-CEM)Data not available430[12]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., ROS1, ALK, c-MET)

    • Kinase-specific substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Test compounds (this compound, Crizotinib) dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, radioactive [γ-³²P]ATP)

    • Microplates (e.g., 96-well or 384-well)

  • Procedure:

    • A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.

    • The kinase, substrate, and assay buffer are added to the wells of the microplate.

    • The test compound dilutions are added to the respective wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is stopped, and the detection reagent is added to measure kinase activity. The method of detection will vary depending on the assay platform used (e.g., luminescence, fluorescence, radioactivity).

    • Data is collected using a plate reader.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay

Objective: To assess the effect of a compound on the proliferation and viability of cancer cells.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines of interest

    • Cell culture medium and supplements (e.g., FBS, antibiotics)

    • Test compounds (this compound, Crizotinib) dissolved in DMSO

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • Microplates (e.g., 96-well)

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • A serial dilution of the test compounds is prepared in cell culture medium.

    • The medium in the cell plates is replaced with the medium containing the test compounds.

    • The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • The cell viability reagent is added to each well according to the manufacturer's instructions.

    • The plate is incubated for the required time for the colorimetric or luminescent reaction to develop.

    • The absorbance or luminescence is measured using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated for each compound concentration relative to a DMSO-treated control.

    • The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathways and a typical experimental workflow for comparing kinase inhibitors in vitro.

Signaling_Pathways cluster_crizotinib Crizotinib Targets cluster_this compound This compound Target cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects Crizotinib Crizotinib ALK ALK Crizotinib->ALK cMET cMET Crizotinib->cMET ROS1_C ROS1 Crizotinib->ROS1_C PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK cMET->PI3K_AKT cMET->RAS_MAPK JAK_STAT JAK/STAT Pathway cMET->JAK_STAT Metastasis Metastasis cMET->Metastasis ROS1_C->PI3K_AKT ROS1_C->RAS_MAPK ROS1_C->JAK_STAT This compound This compound ROS1_Z ROS1 This compound->ROS1_Z ROS1_Z->PI3K_AKT ROS1_Z->RAS_MAPK ROS1_Z->JAK_STAT Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation JAK_STAT->Survival Experimental_Workflow start Start: Compound Preparation (this compound & Crizotinib) biochemical Biochemical Assays (Kinase Inhibition - IC50) start->biochemical cell_based Cell-Based Assays (Cell Viability - IC50) start->cell_based data_analysis Data Analysis and Comparison biochemical->data_analysis cell_based->data_analysis conclusion Conclusion on In Vitro Potency and Selectivity data_analysis->conclusion

References

Zidesamtinib and Lorlatinib: A Preclinical Showdown in Brain Metastasis Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of targeted therapies for ROS1-positive cancers, particularly those with the added complexity of brain metastases, a critical evaluation of preclinical efficacy is paramount. This guide provides a comparative analysis of two prominent ROS1 inhibitors, zidesamtinib (NVL-520) and lorlatinib, focusing on their performance in preclinical brain metastasis models.

This compound, a novel, brain-penetrant, and highly selective ROS1 inhibitor, has been designed to overcome the limitations of earlier-generation tyrosine kinase inhibitors (TKIs).[1] Lorlatinib, a third-generation ALK/ROS1 TKI, is also known for its central nervous system (CNS) penetration and activity against a range of resistance mutations.[2] This guide synthesizes available preclinical data to offer a head-to-head comparison of their efficacy in intracranial models, supported by detailed experimental protocols and an examination of their underlying mechanisms of action.

Quantitative Efficacy in Intracranial Xenograft Models

A key preclinical study directly compared the efficacy of this compound with other ROS1 inhibitors, including lorlatinib, in an aggressive intracranial xenograft model utilizing cells harboring the ROS1 G2032R solvent-front mutation, a common mechanism of resistance to several ROS1 TKIs.[3]

DrugModelKey Findings
This compound Intracranial CD74-ROS1 G2032R XenograftInduced more durable responses compared to repotrectinib and taletrectinib.[3] Preclinical data also indicates this compound effectively inhibits ROS1 G2032R brain tumors at clinically relevant concentrations.[4]
Lorlatinib Various Preclinical ModelsDemonstrates potent preclinical activity against most known resistance mutations in ROS1.[5][6] Clinical data has shown significant intracranial responses in patients with ROS1-positive NSCLC.[2][7]

While direct head-to-head preclinical survival data is emerging, the evidence suggests this compound may offer a more sustained response in the challenging setting of resistant intracranial tumors.

Brain Penetration: A Key Determinant of Intracranial Efficacy

The ability of a drug to cross the blood-brain barrier is critical for its effectiveness against brain metastases. This is often quantified by the brain-to-plasma concentration ratio.

DrugBrain-to-Plasma Ratio (unbound)Key Findings
This compound Data not yet publicly available in detail.Designed for high CNS penetrance and has shown intracranial activity in preclinical models and clinical trials.[1][8]
Lorlatinib ~0.75 (in patients)Demonstrates high brain penetration in both preclinical models and clinical studies, with cerebrospinal fluid (CSF) concentrations reaching approximately 75% of unbound plasma concentrations.[9][10][11][12][13]

Lorlatinib's excellent brain penetration is well-documented, contributing to its established intracranial efficacy. This compound's design for CNS penetrance is supported by its observed intracranial activity, though specific preclinical brain-to-plasma ratios are not as widely published.

Experimental Protocols

Understanding the methodology behind the preclinical data is crucial for its interpretation. Below are generalized protocols for establishing intracranial xenograft models used to evaluate these inhibitors.

Intracranial Xenograft Model Establishment

A common method for establishing brain metastasis models is through the intracranial injection of cancer cells into immunodeficient mice.

ExperimentalWorkflow cluster_cell_prep Cell Preparation cluster_injection Intracranial Injection cluster_monitoring Tumor Growth and Efficacy Monitoring CellCulture Culture of ROS1-mutant cancer cells (e.g., harboring G2032R) Harvest Harvest and prepare a single-cell suspension CellCulture->Harvest Anesthesia Anesthetize immunodeficient mouse Harvest->Anesthesia Stereotaxic Mount mouse in a stereotaxic frame Anesthesia->Stereotaxic Injection Inject cancer cells into the brain parenchyma (e.g., striatum) Stereotaxic->Injection TumorMonitoring Monitor tumor growth (e.g., bioluminescence imaging) Injection->TumorMonitoring Treatment Administer this compound, Lorlatinib, or vehicle control TumorMonitoring->Treatment Endpoint Assess efficacy: - Tumor growth inhibition - Survival analysis Treatment->Endpoint

Caption: Workflow for intracranial xenograft model creation and drug efficacy testing.

This procedure allows for the direct assessment of a drug's ability to inhibit tumor growth within the brain microenvironment.[14][15][16][17][18]

Signaling Pathways and Mechanism of Action

Both this compound and lorlatinib are tyrosine kinase inhibitors that target the aberrant signaling driven by ROS1 fusion proteins.

ROS1 Signaling Pathway and Inhibition

ROS1 fusions lead to the constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.

SignalingPathway cluster_upstream Upstream cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects ROS1 ROS1 Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ROS1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ROS1->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ROS1->JAK_STAT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival This compound This compound This compound->ROS1 Lorlatinib Lorlatinib Lorlatinib->ROS1

Caption: Inhibition of ROS1-driven signaling pathways by this compound and lorlatinib.

By binding to the ATP-binding pocket of the ROS1 kinase domain, both this compound and lorlatinib block downstream signaling, leading to an inhibition of cancer cell growth and survival.[19][20] this compound is designed for high selectivity for ROS1, potentially minimizing off-target effects.[1] Lorlatinib is a potent inhibitor of both ALK and ROS1.[21]

Conclusion

Preclinical data, particularly from intracranial xenograft models, provide a critical lens through which to evaluate the potential of novel therapeutics for brain metastases. The available evidence suggests that this compound holds significant promise, demonstrating durable responses in a model of resistant intracranial disease. Lorlatinib has a well-established profile of high brain penetrance and intracranial activity. For researchers and clinicians, the choice between these and other emerging agents will be guided by a nuanced understanding of their respective preclinical profiles, particularly in the context of specific resistance mutations and the ever-present challenge of treating cancer within the central nervous system. Further head-to-head preclinical studies will be invaluable in delineating the comparative efficacy of these potent ROS1 inhibitors.

References

Zidesamtinib vs. Repotrectinib for G2032R-Mutant ROS1-Positive Cancers: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two next-generation ROS1 tyrosine kinase inhibitors (TKIs), Zidesamtinib (NVL-520) and Repotrectinib (TPX-0005), with a specific focus on their efficacy against the recalcitrant G2032R solvent front mutation in ROS1 fusion-positive cancers.

The emergence of the G2032R mutation is a significant clinical challenge, conferring resistance to earlier-generation ROS1 TKIs.[1][2] this compound and Repotrectinib have been specifically designed to overcome this and other resistance mechanisms. This guide synthesizes preclinical and clinical data to offer a clear comparison of their performance.

Executive Summary

Both this compound and Repotrectinib demonstrate potent activity against the ROS1 G2032R mutation. Preclinical data suggests that this compound may offer more durable responses, particularly in intracranial models.[3][4] this compound is a ROS1-selective inhibitor designed to spare the structurally related tropomyosin receptor kinase (TRK) family, potentially reducing neurological adverse events.[5][6] Repotrectinib is a multi-target TKI that inhibits ROS1, TRK, and ALK.[7][8] Clinical data from the ARROS-1 and TRIDENT-1 trials, respectively, confirm the activity of both agents in patients with G2032R-mutant tumors.

Quantitative Data Comparison

The following tables summarize key preclinical and clinical data for this compound and Repotrectinib against the ROS1 G2032R mutation.

Table 1: Preclinical Activity against ROS1 G2032R
ParameterThis compound (NVL-520)RepotrectinibReference
Enzymatic IC50 (ROS1 G2032R) Not explicitly stated30 - 100 nmol/L[1]
Cellular IC50 (Ba/F3 ROS1 G2032R) ~1.6 nmol/L 18 - 44 nmol/L[1]
Intracranial Xenograft Model Induced more durable responses Induced initial response[3][4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy in Patients with ROS1 G2032R Mutation
ParameterThis compound (ARROS-1 Trial)Repotrectinib (TRIDENT-1 Trial)Reference
Objective Response Rate (ORR) 54% - 83% (Varies by prior treatment)59% [9][10][11]
Intracranial ORR 48% (in patients with measurable CNS lesions)Not specifically reported for G2032R subgroup[10]
Durability of Response Responses appear "very durable," often exceeding 18 monthsMedian duration of response was 14.8 months in TKI-pretreated patients[9][12]

ORR (Objective Response Rate) is the proportion of patients with a partial or complete response to therapy.

Signaling Pathways and Experimental Workflows

ROS1 Signaling Pathway

The ROS1 fusion protein, including the G2032R mutant, leads to constitutive activation of downstream signaling pathways that drive cell proliferation and survival. Both this compound and Repotrectinib act by inhibiting the ATP-binding site of the ROS1 kinase, thereby blocking these downstream signals.[5][8][13][14][15]

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes ROS1-G2032R ROS1-G2032R Fusion Protein PI3K_AKT_mTOR PI3K/AKT/mTOR ROS1-G2032R->PI3K_AKT_mTOR RAS_MAPK_ERK RAS/MAPK/ERK ROS1-G2032R->RAS_MAPK_ERK JAK_STAT JAK/STAT ROS1-G2032R->JAK_STAT This compound This compound This compound->ROS1-G2032R Inhibits Repotrectinib Repotrectinib Repotrectinib->ROS1-G2032R Inhibits Proliferation Cell Proliferation PI3K_AKT_mTOR->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival RAS_MAPK_ERK->Proliferation RAS_MAPK_ERK->Survival JAK_STAT->Proliferation JAK_STAT->Survival

ROS1-G2032R Signaling and TKI Inhibition
Experimental Workflow: TKI Efficacy Evaluation

The evaluation of TKIs like this compound and Repotrectinib typically follows a multi-stage process from in vitro characterization to in vivo and clinical assessment.

TKI_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Enzymatic_Assay Enzymatic Assay (IC50 vs. ROS1-G2032R) Cell_Viability_Assay Cell-Based Viability Assay (e.g., Ba/F3, CellTiter-Glo) (IC50) Enzymatic_Assay->Cell_Viability_Assay Xenograft_Model Intracranial Xenograft Model (Tumor Growth Inhibition) Cell_Viability_Assay->Xenograft_Model Promising candidates Phase_I_II_Trials Phase I/II Clinical Trials (ORR, DOR, Safety) Xenograft_Model->Phase_I_II_Trials Demonstrated efficacy and safety

General Workflow for TKI Efficacy Assessment

Experimental Protocols

Ba/F3 Cell Viability Assay (using CellTiter-Glo®)

This assay is commonly used to determine the potency of kinase inhibitors in a cellular context.[12][16][17][18]

  • Cell Culture: Murine Ba/F3 pro-B cells, which are dependent on interleukin-3 (IL-3) for survival, are engineered to express the human ROS1-G2032R fusion protein. This transformation allows the cells to proliferate in an IL-3-independent manner, now being dependent on ROS1 signaling.

  • Assay Setup: The engineered Ba/F3 cells are plated in opaque-walled multi-well plates in IL-3-free medium.

  • Compound Treatment: The cells are treated with serial dilutions of the tyrosine kinase inhibitors (this compound or Repotrectinib) and incubated for a period of 72 hours.

  • Viability Measurement: After the incubation period, the plates are equilibrated to room temperature. A volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium is added to each well.[6][19][20][21][22]

  • Lysis and Signal Stabilization: The plates are mixed on an orbital shaker for approximately 2 minutes to induce cell lysis. This is followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

  • Data Analysis: The luminescent signal is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

Intracranial Xenograft Model

This in vivo model is crucial for evaluating the efficacy of brain-penetrant TKIs against central nervous system (CNS) metastases.[23][24][25][26][27]

  • Cell Preparation: Cancer cells expressing the ROS1-G2032R fusion are cultured and harvested.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used for the study.

  • Intracranial Implantation: A stereotactic apparatus is used to inject a suspension of the cancer cells into the brain of the anesthetized mice.

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively, typically through bioluminescence imaging if the cells are engineered to express luciferase, or by MRI.

  • Drug Administration: Once tumors are established, mice are randomized into treatment groups and dosed with this compound, Repotrectinib, or a vehicle control, typically via oral gavage.

  • Efficacy Assessment: Tumor volume is measured at regular intervals throughout the study. The primary endpoints are tumor growth inhibition and overall survival of the treated mice compared to the control group.

  • Histopathological Analysis: At the end of the study, brain tissues are collected for histological and immunohistochemical analysis to confirm tumor burden and assess treatment effects on cellular signaling pathways.

Conclusion

Both this compound and Repotrectinib are highly active against the ROS1 G2032R mutation, representing significant advancements in the treatment of ROS1-positive cancers. Preclinical data suggests a potential for this compound to induce more durable responses, particularly in the challenging setting of brain metastases. The distinct selectivity profiles of these two inhibitors may also translate to differences in their clinical safety profiles, with this compound's TRK-sparing design potentially offering an advantage in terms of neurological tolerability. The ongoing clinical trials for both agents will further elucidate their respective roles in the evolving therapeutic landscape for ROS1-driven malignancies.

References

Zidesamtinib in Patient-Derived Xenograft Models: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zidesamtinib's (NVL-520) efficacy in patient-derived xenograft (PDX) models against other therapeutic alternatives for ROS1-positive cancers. This analysis is supported by experimental data to inform preclinical research and drug development strategies.

This compound is an investigational, next-generation, brain-penetrant, and highly selective ROS1 tyrosine kinase inhibitor (TKI).[1][2][3][4] It is designed to overcome the limitations of earlier ROS1 inhibitors by targeting a wide range of ROS1 resistance mutations, including the solvent front mutation G2032R, and by minimizing off-target effects on the Tropomyosin Receptor Kinase (TRK) family, which are associated with neurological adverse events.[2][3] Preclinical studies utilizing patient-derived xenograft (PDX) models, which are known to better recapitulate the heterogeneity and microenvironment of human tumors, have been instrumental in validating its therapeutic potential.

Comparative Efficacy in Patient-Derived Xenograft (PDX) Models

This compound has demonstrated significant anti-tumor activity in preclinical PDX models of ROS1-positive non-small cell lung cancer (NSCLC). The following tables summarize the key efficacy data from these studies, offering a comparison with other ROS1 inhibitors where available.

PDX Model Treatment Group Dose Tumor Growth Inhibition (TGI) Observations
CTG-0848 (CD74-ROS1) This compound0.2 mg/kg BID77% average reduction in tumor volumeInduced tumor regression at all doses ≥ 0.2 mg/kg BID.
This compound0.04 mg/kg BIDTumor growth suppressionEffective even at the lowest dose evaluated.
Lu01-0414 (SDC4-ROS1) This compound≥ 0.2 mg/kg BID95% average reduction in tumor volumeDemonstrated significant tumor regression.
Intracranial Xenograft (ROS1 G2032R) This compoundNot SpecifiedMore durable responses than repotrectinib and taletrectinibOutperformed comparators in an aggressive brain metastasis model.[5]
Alternative ROS1 Inhibitors: Clinical Efficacy in ROS1+ NSCLC
Drug Patient Population Objective Response Rate (ORR) Intracranial ORR
Repotrectinib TKI-naïve79%89%
Taletrectinib TKI-naïve85.2%66.7%
TKI-pretreated61.7%Not Specified
Lorlatinib Crizotinib-pretreated35%50%
Crizotinib TKI-naïve72.1%Not Specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the summarized experimental protocols for the establishment and evaluation of this compound in PDX models.

Subcutaneous Patient-Derived Xenograft (PDX) Model Protocol
  • Animal Model: Immunocompromised mice (e.g., NOD-scid or similar strains) are used to prevent graft rejection.

  • Tumor Implantation: Fresh tumor tissue from patients with confirmed ROS1-rearranged NSCLC is surgically implanted subcutaneously into the flank of the mice.

  • Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 150-200 mm³), they are harvested and can be passaged to subsequent cohorts of mice for expansion.

  • Treatment Initiation: When the tumors in the experimental cohort reach the target volume, mice are randomized into treatment and control groups.

  • Drug Administration: this compound and competitor compounds are administered orally at specified doses and schedules (e.g., twice daily, BID). The vehicle solution is administered to the control group.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. The primary endpoint is typically tumor growth inhibition.

Intracranial Xenograft Model Protocol
  • Cell Preparation: Cancer cells harboring ROS1 fusions, including resistance mutations like G2032R, are cultured. For in vivo imaging, cells are often transduced with a luciferase reporter gene.

  • Stereotactic Intracranial Injection: Anesthetized mice are placed in a stereotactic frame. A small burr hole is drilled in the skull, and a suspension of tumor cells is injected into the brain parenchyma (e.g., the striatum).

  • Treatment Administration: Similar to the subcutaneous model, treatment with this compound or other TKIs begins after a set period to allow for tumor engraftment.

  • Monitoring Tumor Growth: Intracranial tumor growth is monitored non-invasively using bioluminescence imaging at regular intervals.

  • Efficacy and Survival Analysis: The primary endpoints are the reduction in bioluminescence signal, indicating tumor regression, and overall survival of the treated mice compared to the control group.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflows.

ROS1_Signaling_Pathway cluster_inhibition Therapeutic Intervention cluster_cell Cancer Cell cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome cluster_off_target Off-Target Effects This compound This compound ROS1_Fusion ROS1 Fusion Protein This compound->ROS1_Fusion Other_TKIs Repotrectinib, Taletrectinib, Lorlatinib, Crizotinib Other_TKIs->ROS1_Fusion TRK_Family TRK Family (TRKA, TRKB, TRKC) Other_TKIs->TRK_Family (Some TKIs) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ROS1_Fusion->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ROS1_Fusion->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ROS1_Fusion->JAK_STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival Neurological_AEs Neurological Adverse Events TRK_Family->Neurological_AEs

Caption: this compound selectively inhibits the ROS1 fusion protein, blocking downstream oncogenic signaling pathways.

PDX_Workflow Patient_Tumor Patient Tumor (ROS1+) Implantation Subcutaneous/ Orthotopic Implantation Patient_Tumor->Implantation Immunocompromised_Mouse Immunocompromised Mouse Implantation->Immunocompromised_Mouse PDX_Establishment PDX Model Establishment Immunocompromised_Mouse->PDX_Establishment Tumor_Growth Tumor Growth to Predefined Size PDX_Establishment->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group Treatment Group (this compound or Alternative) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Efficacy_Assessment Efficacy Assessment (Tumor Volume, Survival) Treatment_Group->Efficacy_Assessment Control_Group->Efficacy_Assessment

Caption: Workflow for establishing and evaluating efficacy in patient-derived xenograft (PDX) models.

References

Comparative Guide to Confirming Zidesamtinib's Brain Penetration Using In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective therapies for cancers that metastasize to the brain is a significant challenge in oncology. The blood-brain barrier (BBB) restricts the entry of most therapeutic agents into the central nervous system (CNS). For patients with ROS1-positive non-small cell lung cancer (NSCLC), who have a high incidence of brain metastases, the brain penetrance of tyrosine kinase inhibitors (TKIs) is a critical determinant of clinical outcomes. This guide provides a comparative analysis of Zidesamtinib (NVL-520), a next-generation ROS1 inhibitor, focusing on the methods used to confirm its brain penetration and its performance relative to other ROS1 TKIs.

This compound: A Brain-Penetrant, Selective ROS1 Inhibitor

This compound is a novel, orally available, macrocyclic TKI designed to be a potent and selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2] Its structure was engineered to overcome key challenges seen with previous ROS1 inhibitors, namely acquired resistance mutations and poor CNS penetration.[3][4] Furthermore, this compound was designed to be highly selective for ROS1 over the structurally related tropomyosin receptor kinase (TRK) family, aiming to avoid the neurological adverse events associated with off-target TRK inhibition.[5][6]

Mechanism of Action: ROS1 Signaling Pathway Inhibition

ROS1 gene fusions lead to the constitutive activation of the ROS1 kinase, which drives downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways. This compound selectively binds to and inhibits both wild-type and mutated ROS1, thereby blocking these downstream signals and suppressing tumor growth.[1]

cluster_pathway ROS1 Signaling Pathway ROS1 Constitutively Active ROS1 Fusion Protein Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/AKT) ROS1->Downstream Growth Tumor Cell Proliferation & Survival Downstream->Growth This compound This compound This compound->Inhibition cluster_workflow Preclinical Workflow for CNS Penetration Assessment Model Establish Intracranial Tumor Model (Rodent) Admin Administer this compound Model->Admin Imaging In Vivo Imaging (e.g., PET with radiolabeled drug) Admin->Imaging Collection Tissue Collection (Brain & Plasma at time points) Admin->Collection Confirmation Confirmation of Brain Penetration Imaging->Confirmation Analysis LC-MS/MS Analysis of Concentrations Collection->Analysis Calculation Calculate Kp and Kp,uu Analysis->Calculation Calculation->Confirmation

References

Zidesamtinib: A Comparative Analysis of Cross-Resistance with other ROS1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zidesamtinib (NVL-520) with other prominent ROS1 tyrosine kinase inhibitors (TKIs) in the context of acquired resistance in ROS1 fusion-positive cancers. The development of resistance mutations, particularly the solvent front mutation G2032R, is a significant clinical challenge. This document summarizes preclinical data, highlighting the differential efficacy of various TKIs against these mutations and outlines the experimental methodologies used to generate this data.

Comparative Efficacy Against ROS1 Resistance Mutations

This compound is a novel, brain-penetrant, macrocyclic ROS1-selective inhibitor designed to overcome the limitations of existing therapies, including treatment-emergent resistance mutations and off-target toxicities.[1][2][3] Preclinical studies demonstrate its robust activity against a wide range of ROS1 mutations that confer resistance to other approved and investigational ROS1 inhibitors.

Data Summary: Inhibitory Potency (IC50, nM) of ROS1 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other ROS1 inhibitors against wild-type (WT) ROS1 and various resistance mutations. The data is compiled from in vitro assays, primarily using Ba/F3 cells engineered to express the respective ROS1 fusion proteins and mutations.

ROS1 Fusion/MutationThis compound (NVL-520)CrizotinibEntrectinibLorlatinibRepotrectinibTaletrectinib
CD74-ROS1 WT ~29.9~31.4~44.6~14.3~14.92.6
ROS1 G2032R ->1000[4]>1000[5]196.6[6]23.1[6]53.3[6]
ROS1 D2033N ---3.3[7]1.3[7]-
ROS1 S1986F -Resistant-Potent--
ROS1 L2086F -ResistantResistantResistant--

Note: A dash (-) indicates that specific data was not available in the searched literature. IC50 values can vary between different experimental setups and cell lines.

Preclinical evidence suggests that at clinically relevant concentrations, this compound robustly inhibits over 1,500 pooled ROS1 mutants with minimal emergence of resistance (≤1%), outperforming crizotinib, entrectinib, and repotrectinib.[2]

Mechanisms of Resistance to Comparator ROS1 Inhibitors

Understanding the mechanisms of resistance to existing ROS1 inhibitors provides the rationale for the development of next-generation therapies like this compound.

  • Crizotinib: Resistance is frequently mediated by on-target mutations in the ROS1 kinase domain, with the G2032R solvent front mutation being the most common, occurring in approximately one-third of resistant cases.[6] Other mutations include D2033N and S1986F.[6] Bypass signaling pathways can also contribute to resistance.

  • Entrectinib: Similar to crizotinib, resistance can be driven by ROS1 kinase domain mutations, including G2032R.[5] Additionally, bypass track activation through mechanisms like KRAS mutations has been observed in preclinical models.[8]

  • Lorlatinib: While potent against some crizotinib-resistant mutations, lorlatinib shows reduced activity against the G2032R mutation.[6] Resistance to lorlatinib can be mediated by the G2032R mutation, as well as other mutations like L2086F and compound mutations.[6]

  • Repotrectinib: This next-generation TKI was designed to overcome solvent front mutations and has shown potency against ROS1 G2032R.[7]

  • Taletrectinib: Another next-generation inhibitor with activity against the G2032R mutation.[9]

Experimental Protocols

The data presented in this guide is primarily derived from the following key experimental methodologies:

Ba/F3 Cell Proliferation Assay

This assay is a standard method to determine the potency of kinase inhibitors against specific oncogenic drivers.

  • Cell Line: Murine pro-B lymphocyte Ba/F3 cells are dependent on interleukin-3 (IL-3) for survival and proliferation.

  • Transduction: Ba/F3 cells are genetically engineered to express a specific ROS1 fusion protein (e.g., CD74-ROS1) with or without a resistance mutation. This renders the cells IL-3 independent, with their proliferation now driven by the ROS1 kinase activity.

  • Methodology:

    • Engineered Ba/F3 cells are seeded in 96-well plates in IL-3-free media.

    • Cells are treated with a serial dilution of the ROS1 inhibitor being tested.

    • After a defined incubation period (typically 48-72 hours), cell viability is assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo) that measures metabolic activity or ATP content, respectively.

    • The IC50 value, the concentration of the inhibitor that reduces cell proliferation by 50%, is calculated from the dose-response curve.

N-ethyl-N-nitrosourea (ENU)-based Accelerated Mutagenesis Screen

This method is used to predict potential drug resistance mutations by inducing random point mutations in a cell population.

  • Mutagenesis: Ba/F3 cells expressing a ROS1 fusion are treated with the chemical mutagen N-ethyl-N-nitrosourea (ENU), which induces a high rate of random point mutations throughout the genome.

  • Drug Selection: The mutagenized cell population is then cultured in the presence of a specific ROS1 inhibitor at a concentration that inhibits the growth of non-mutated cells.

  • Analysis:

    • Colonies of cells that survive and proliferate are isolated.

    • The ROS1 kinase domain is sequenced from these resistant colonies to identify the mutations that confer resistance to the specific inhibitor.

Intracranial Xenograft Model

This in vivo model is used to evaluate the efficacy of brain-penetrant inhibitors against intracranial tumors.

  • Model: Immunocompromised mice are intracranially implanted with cancer cells (e.g., Ba/F3 cells or patient-derived cells) engineered to express a ROS1 fusion, often with a resistance mutation like G2032R, and a luciferase reporter for bioluminescence imaging.

  • Treatment: Once tumors are established, mice are treated with the ROS1 inhibitor or a vehicle control.

  • Evaluation:

    • Tumor growth is monitored over time using bioluminescence imaging.

    • Survival of the mice in the treatment and control groups is recorded.

    • This model allows for the assessment of a drug's ability to cross the blood-brain barrier and inhibit tumor growth in the central nervous system.

Visualizing Key Concepts

ROS1 Signaling Pathway

ROS1 fusion proteins lead to constitutive activation of the ROS1 kinase, which in turn activates several downstream signaling pathways crucial for cancer cell proliferation and survival.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein SHP2 SHP2 ROS1->SHP2 PI3K PI3K ROS1->PI3K JAK JAK ROS1->JAK RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Simplified ROS1 downstream signaling pathways.

Experimental Workflow: ENU Mutagenesis Screen

The following diagram illustrates the workflow for identifying resistance mutations using an ENU mutagenesis screen.

ENU_Workflow start Ba/F3 cells expressing ROS1 Fusion mutagenesis Treat with ENU (Chemical Mutagen) start->mutagenesis selection Culture with ROS1 Inhibitor mutagenesis->selection colonies Isolate Resistant Colonies selection->colonies sequencing Sequence ROS1 Kinase Domain colonies->sequencing end Identify Resistance Mutations sequencing->end

Caption: Workflow of an ENU-based mutagenesis screen.

Conclusion

This compound demonstrates a promising preclinical profile, exhibiting potent and broad activity against a wide array of ROS1 resistance mutations that limit the efficacy of other ROS1 inhibitors. Its ability to overcome the common G2032R mutation and its superior performance in preclinical models of intracranial tumors suggest its potential to address key unmet needs in the treatment of ROS1 fusion-positive cancers. The comparative data presented in this guide underscores the importance of developing next-generation inhibitors that can effectively combat the dynamic landscape of acquired resistance.

References

Zidesamtinib: A Comparative Analysis of Efficacy in ROS1 Fusion-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zidesamtinib (NVL-520) with other therapeutic alternatives for the treatment of ROS1 fusion-positive non-small cell lung cancer (NSCLC). The information presented herein is supported by preclinical and clinical experimental data to validate this compound's efficacy across various ROS1 fusion variants and resistance mutations.

Executive Summary

This compound is a next-generation, brain-penetrant, and highly selective ROS1 tyrosine kinase inhibitor (TKI) designed to overcome the limitations of existing therapies.[1][2][3] Preclinical and clinical data from the ongoing ARROS-1 trial (NCT05118789) demonstrate this compound's potent activity against a wide range of ROS1 fusion variants and acquired resistance mutations, including the challenging G2032R solvent front mutation.[4][5] Notably, this compound exhibits a favorable safety profile, particularly with regard to central nervous system (CNS) adverse events, by selectively avoiding inhibition of the structurally related tropomyosin receptor kinase (TRK) family.[2][6] This guide will delve into the comparative efficacy of this compound, its mechanism of action, and the experimental data that underscore its potential as a best-in-class treatment for ROS1-positive NSCLC.

Comparative Efficacy of ROS1 Inhibitors

The treatment landscape for ROS1-positive NSCLC has evolved from first-generation TKIs to more potent and selective next-generation inhibitors. This compound has shown promising efficacy in both treatment-naïve and heavily pretreated patient populations.

Clinical Efficacy in TKI-Pretreated Patients

A pivotal cohort of the ARROS-1 trial evaluated this compound in patients with advanced ROS1-positive NSCLC who had been previously treated with one or more ROS1 TKIs. The results demonstrate clinically meaningful and durable responses, even in patients who have exhausted other available options.[3]

DrugClinical TrialPatient PopulationObjective Response Rate (ORR)Duration of Response (DOR)Median Progression-Free Survival (PFS)
This compound ARROS-11-4 prior ROS1 TKIs44%[7]22 months[7]9.7 months[2]
1 prior ROS1 TKI (Crizotinib or Entrectinib)51%[7]Not Reached23.8 months[2]
Prior Repotrectinib47%[7]3.5-17.2 months[7]Not Reported
Repotrectinib TRIDENT-11 prior ROS1 TKI, no prior chemotherapy38%[8]14.8 months[8]9.0 months[8]
Lorlatinib Phase 1/2Prior CrizotinibNot Reported DirectlyNot Reported DirectlyNot Reported Directly
Taletrectinib TRUST-I/IIPrior ROS1 TKI52-62%[9]>6 months[9]Not Reported
Efficacy Against the G2032R Mutation

The ROS1 G2032R mutation is a common mechanism of acquired resistance to several ROS1 inhibitors. This compound was specifically designed to maintain activity against this and other resistance mutations.

DrugClinical Trial / PreclinicalPopulation / ModelObjective Response Rate (ORR)
This compound ARROS-1Patients with G2032R mutation54%[2]
Repotrectinib TRIDENT-1Patients with G2032R mutation59%[8]
Crizotinib PreclinicalIneffective
Entrectinib PreclinicalIneffective
Preliminary Clinical Efficacy in TKI-Naïve Patients

Early data from the ARROS-1 trial in TKI-naïve patients suggests that this compound has the potential for strong frontline activity.

DrugClinical TrialObjective Response Rate (ORR)Duration of Response (DOR)Median Progression-Free Survival (PFS)
This compound ARROS-1 (preliminary)89%[3]96% at 12 months[3]Not Reached
Repotrectinib TRIDENT-179%[8]34.1 months[8]35.7 months[8]
Entrectinib STARTRK-1/277%[8]24.6 months[8]19.0 months
Crizotinib PROFILE 100172%[10]24.7 months[10]19.3 months

Mechanism of Action and Signaling Pathways

ROS1 fusions lead to constitutive activation of the ROS1 kinase, which in turn drives downstream signaling pathways crucial for cell proliferation and survival, including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways. The specific fusion partner can influence the subcellular localization of the fusion protein and may lead to differential activation of these pathways.

This compound is an orally available, potent, and selective inhibitor of wild-type and mutated ROS1 kinase.[5][10] By binding to the ATP-binding pocket of the ROS1 kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of tumor cell growth and survival.[5] Its macrocyclic structure is designed to uniquely accommodate the G2032R mutation while clashing with the corresponding residue in TRK kinases, contributing to its high selectivity.[4]

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 Fusion Protein ROS1 Fusion Protein SHP2 SHP2 ROS1 Fusion Protein->SHP2 PI3K PI3K ROS1 Fusion Protein->PI3K JAK JAK ROS1 Fusion Protein->JAK GRB2 GRB2 SHP2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Transcription STAT3 STAT3 JAK->STAT3 STAT3->Gene Transcription Cell Proliferation, Survival, and Growth Cell Proliferation, Survival, and Growth Gene Transcription->Cell Proliferation, Survival, and Growth This compound This compound This compound->ROS1 Fusion Protein Inhibits ENU_Mutagenesis_Workflow Ba/F3 cells expressing ROS1 fusion Ba/F3 cells expressing ROS1 fusion ENU Mutagenesis ENU Mutagenesis Ba/F3 cells expressing ROS1 fusion->ENU Mutagenesis Expose to Culture with ROS1 Inhibitor Culture with ROS1 Inhibitor ENU Mutagenesis->Culture with ROS1 Inhibitor Treat with Resistant Clones Resistant Clones Culture with ROS1 Inhibitor->Resistant Clones Select for Sequence ROS1 Kinase Domain Sequence ROS1 Kinase Domain Resistant Clones->Sequence ROS1 Kinase Domain Analyze Identify Resistance Mutations Identify Resistance Mutations Sequence ROS1 Kinase Domain->Identify Resistance Mutations Determine Intracranial_Xenograft_Workflow Luciferase-expressing\nROS1-mutant cells Luciferase-expressing ROS1-mutant cells Stereotactic Intracranial\nImplantation in Mice Stereotactic Intracranial Implantation in Mice Luciferase-expressing\nROS1-mutant cells->Stereotactic Intracranial\nImplantation in Mice Tumor Establishment Tumor Establishment Stereotactic Intracranial\nImplantation in Mice->Tumor Establishment Bioluminescence Imaging (BLI)\nto monitor tumor growth Bioluminescence Imaging (BLI) to monitor tumor growth Tumor Establishment->Bioluminescence Imaging (BLI)\nto monitor tumor growth Randomization into\nTreatment Groups Randomization into Treatment Groups Bioluminescence Imaging (BLI)\nto monitor tumor growth->Randomization into\nTreatment Groups Drug Administration\n(e.g., this compound) Drug Administration (e.g., this compound) Randomization into\nTreatment Groups->Drug Administration\n(e.g., this compound) Serial BLI and\nSurvival Analysis Serial BLI and Survival Analysis Drug Administration\n(e.g., this compound)->Serial BLI and\nSurvival Analysis Evaluation of\nAntitumor Efficacy Evaluation of Antitumor Efficacy Serial BLI and\nSurvival Analysis->Evaluation of\nAntitumor Efficacy Zidesamtinib_Comparison cluster_crizotinib Crizotinib (1st Gen) cluster_entrectinib Entrectinib (2nd Gen) cluster_repotrectinib Repotrectinib (Next Gen) cluster_this compound This compound (Next Gen) Limited CNS Penetration Limited CNS Penetration No Activity Against G2032R No Activity Against G2032R Improved CNS Penetration Improved CNS Penetration TRK Inhibition (CNS AEs) TRK Inhibition (CNS AEs) Good CNS Penetration Good CNS Penetration Activity Against G2032R Activity Against G2032R Designed for Optimal CNS Penetration Designed for Optimal CNS Penetration Potent Activity Against G2032R Potent Activity Against G2032R TRK Sparing (Favorable CNS Safety) TRK Sparing (Favorable CNS Safety)

References

A Comparative Safety Analysis of Zidesamtinib and Other Tyrosine Kinase Inhibitors in ROS1+ Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of the novel ROS1 tyrosine kinase inhibitor (TKI), Zidesamtinib, and other TKIs used in the treatment of ROS1-rearranged non-small cell lung cancer (NSCLC). The information presented is based on available clinical trial data and aims to offer an objective overview to inform research and development efforts.

Comparative Safety Profiles of ROS1 TKIs

The following table summarizes the treatment-emergent adverse events (TEAEs) observed in clinical trials for this compound and other prominent ROS1 TKIs. This data facilitates a cross-trial comparison of the safety profiles of these agents.

Tyrosine Kinase InhibitorClinical Trial(s)Common Treatment-Emergent Adverse Events (Any Grade, %)Notable Grade ≥3 Adverse Events (%)Dose Reductions due to AEs (%)Discontinuation due to AEs (%)
This compound ARROS-1Peripheral edema (36%), Constipation (17%), Creatine phosphokinase increase (16%), Fatigue (16%), Dyspnea (15%)Infrequent, fewer than 4% for most common TEAEs10%2%
Crizotinib PROFILE 1001Vision disorders (63%), Nausea (55-61%), Diarrhea (53-61%), Vomiting (49-56%), Edema (40-49%), Constipation (34-43%), Elevated transaminases (38%), Fatigue (30-38%)Neutropenia (6%), Elevated alanine aminotransferase (6%), Hypophosphatemia (6%), Lymphopenia (6%)16%3%
Entrectinib ALKA-372-001, STARTRK-1, STARTRK-2Dysgeusia (42.5%), Dizziness (32.8%), Constipation (32.8%), Fatigue, Edema, Diarrhea, NauseaWeight gain (7.5%), Diarrhea (2.2%), Myalgia (1.5%), Aspartate aminotransferase increase (1.5%)29%4%
Repotrectinib TRIDENT-1Dizziness (63%), Dysgeusia (48%), Peripheral neuropathy (47%), Constipation (36%), Dyspnea (30%), Ataxia (28%)Pneumonia (6.3%), Dyspnea (3.1%), Pleural effusion (2.8%), Hypoxia (2.6%)52%8%
Lorlatinib Phase I/II trialsHypercholesterolemia (82.4%), Hypertriglyceridemia (60.7%), Edema (51.2%), Peripheral neuropathy (43.7%), Cognitive effects (23.1%), Mood effects (21%)Hypercholesterolemia, Hypertriglyceridemia20-22%2-7%
Taletrectinib TRUST-I, TRUST-IIIncreased AST (72-76%), Increased ALT (67-68%), Diarrhea (57-70%), Nausea (46%), Vomiting (44%)Increased ALT (9-10%), Increased AST (5-8%)29-37%6.5-9%

Experimental Protocols for Safety Assessment in TKI Clinical Trials

The safety and tolerability of TKIs in clinical trials are evaluated through a standardized and rigorous process. The following outlines a general methodology for these assessments.

1. Patient Population and Study Design:

  • Patients with a confirmed diagnosis of advanced or metastatic ROS1-positive NSCLC are enrolled.

  • Eligibility criteria typically include adequate organ function (hematologic, renal, and hepatic) and a specified Eastern Cooperative Oncology Group (ECOG) performance status.

  • Studies are often designed as multicenter, open-label, single-arm, or randomized trials.

2. Dosing and Administration:

  • The TKI is administered orally at a predetermined dose and schedule (e.g., once or twice daily).

  • Dose escalation phases may be included to determine the recommended Phase 2 dose (RP2D) and maximum tolerated dose (MTD).

3. Safety Monitoring and Data Collection:

  • Adverse Event (AE) Monitoring: All adverse events are recorded at each study visit, regardless of their perceived relationship to the study drug. AEs are graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[1][2][3][4]

  • Laboratory Assessments: Blood samples are collected at baseline and at regular intervals to monitor hematology, serum chemistry (including liver and renal function tests), and lipid profiles.

  • Vital Signs and Physical Examinations: Heart rate, blood pressure, and other vital signs are monitored regularly. Comprehensive physical examinations are conducted at specified time points.

  • Electrocardiograms (ECGs): ECGs are performed to monitor for potential cardiac toxicities, such as QT interval prolongation.[5]

  • Ophthalmologic Examinations: Given the potential for ocular adverse events with some TKIs, regular ophthalmologic assessments may be included.

  • Specialized Assessments: Depending on the known or potential toxicities of the specific TKI, additional assessments such as echocardiograms (for cardiac function) or neurological examinations may be required.

4. Data Analysis and Reporting:

  • The incidence, severity, and causality of all AEs are analyzed.

  • Treatment-emergent adverse events (TEAEs), treatment-related adverse events (TRAEs), serious adverse events (SAEs), and AEs leading to dose modification or discontinuation are reported.

  • Safety data is typically presented in tabular format, stratified by severity grade.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways involved and the mechanistic basis for the differing safety profiles of these TKIs.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein SHP2 SHP-2 ROS1_Fusion->SHP2 STAT3 STAT3 ROS1_Fusion->STAT3 PI3K PI3K ROS1_Fusion->PI3K RAS RAS ROS1_Fusion->RAS Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified ROS1 signaling pathway in NSCLC.[4][5][6][7][8]

TKI_Safety_Assessment_Workflow Start Patient Enrollment (ROS1+ NSCLC) Baseline Baseline Assessment (Labs, Vitals, ECG, Physical Exam) Start->Baseline Treatment TKI Administration Baseline->Treatment Monitoring Ongoing Monitoring (Regular Visits, Lab Tests, AE Recording) Treatment->Monitoring AE_Occurs Adverse Event Occurs? Monitoring->AE_Occurs Final_Analysis End of Study: Final Safety Analysis & Reporting Monitoring->Final_Analysis AE_Occurs->Monitoring No Grade_AE Grade AE Severity (CTCAE v5.0) AE_Occurs->Grade_AE Yes Severe_AE Severe/Intolerable AE? Grade_AE->Severe_AE Manage_AE Manage AE (Supportive Care, Dose Modification/Interruption) Continue_Treatment Continue Treatment Manage_AE->Continue_Treatment Continue_Treatment->Monitoring Discontinuation Treatment Discontinuation Discontinuation->Final_Analysis Severe_AE->Manage_AE No Severe_AE->Discontinuation Yes

Caption: Experimental workflow for TKI safety assessment.

TKI_Selectivity Comparative TKI Selectivity cluster_this compound This compound (ROS1-Selective) cluster_other_tki Less Selective TKIs (e.g., Entrectinib) cluster_outcomes Clinical Outcomes Zidesamtinib_Node This compound ROS1_Z ROS1 Zidesamtinib_Node->ROS1_Z Inhibition TRK_Z TRK Zidesamtinib_Node->TRK_Z Sparing Efficacy_Z Anti-Tumor Efficacy ROS1_Z->Efficacy_Z Safety_Z Favorable Neurological Safety Profile TRK_Z->Safety_Z Other_TKI_Node Other TKIs ROS1_O ROS1 Other_TKI_Node->ROS1_O Inhibition TRK_O TRK Other_TKI_Node->TRK_O Inhibition Efficacy_O Anti-Tumor Efficacy ROS1_O->Efficacy_O Safety_O Potential for Neurological Adverse Events (Dizziness, Ataxia, etc.) TRK_O->Safety_O

Caption: this compound's TRK-sparing mechanism.[9][10][11][12][13]

Discussion

This compound has demonstrated a generally well-tolerated safety profile in the ARROS-1 clinical trial, with most TEAEs being low grade and manageable.[14] The rates of dose reduction and treatment discontinuation due to adverse events are notably low compared to some other TKIs.[14]

A key differentiator for this compound appears to be its high selectivity for ROS1 and its TRK-sparing mechanism. Tropomyosin receptor kinases (TRKs) are involved in the function of the nervous system, and their inhibition by less selective TKIs, such as Entrectinib and Repotrectinib, is associated with neurological adverse events like dizziness, dysgeusia, and peripheral neuropathy.[3][4] By avoiding TRK inhibition, this compound is designed to minimize these off-target effects, potentially leading to a more favorable long-term safety profile.[12]

In contrast, older generation TKIs like Crizotinib are associated with a high incidence of visual disorders.[15][16][17] Newer generation TKIs such as Lorlatinib, while effective, are frequently associated with central nervous system effects and metabolic abnormalities like hyperlipidemia.[18][19][20][21][22] Taletrectinib, another next-generation TKI, shows a safety profile with a lower incidence of neurologic TEAEs compared to some other TKIs, but with a higher rate of liver enzyme elevations.[2][23][24][25][26][27][28]

Conclusion

The safety profile of a TKI is a critical factor in its clinical utility, particularly in the context of long-term treatment for advanced NSCLC. This compound's favorable safety profile, characterized by a low incidence of severe adverse events and minimal neurological toxicity due to its TRK-sparing design, suggests it may offer a significant advantage in tolerability over other available ROS1 TKIs. This comparative analysis underscores the importance of kinase selectivity in the design of next-generation targeted therapies to improve both efficacy and patient quality of life. Further long-term data and head-to-head clinical trials will be crucial to fully elucidate the comparative safety and efficacy of these agents.

References

A Comparative Analysis of Response Durability: Zidesamtinib vs. Taletrectinib in ROS1+ Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for ROS1-rearranged non-small cell lung cancer (NSCLC) is rapidly evolving. The emergence of next-generation tyrosine kinase inhibitors (TKIs) has offered new hope for patients, particularly those who have developed resistance to earlier lines of treatment. This guide provides an in-depth comparison of the durability of response to two promising agents: Zidesamtinib and Taletrectinib. We will delve into their mechanisms of action, present key clinical trial data, and provide an overview of the experimental protocols that underpin these findings.

Mechanism of Action: A Tale of Two Selectivities

Both this compound and Taletrectinib are potent inhibitors of the ROS1 kinase, however, their selectivity profiles differ, which may have implications for their long-term efficacy and safety.

This compound (NVL-520) is a novel, brain-penetrant, and highly selective ROS1 inhibitor.[1][2] Its design aims to spare the structurally related tropomyosin receptor kinase (TRK) family.[1][2] This selectivity is hypothesized to reduce the incidence of neurological adverse events often associated with dual ROS1/TRK inhibitors.[1][2] Preclinical studies have demonstrated this compound's ability to suppress on-target resistance mutations, most notably the solvent front mutation G2032R, and effectively inhibit brain tumors.[1]

Taletrectinib , on the other hand, is a next-generation TKI that inhibits both ROS1 and the neurotrophic tyrosine receptor kinase (NTRK) family of receptors.[3] It was designed to overcome resistance to first-generation ROS1 inhibitors and effectively penetrate the central nervous system (CNS) to address brain metastases.[3][4] Taletrectinib has shown potent activity against various ROS1 fusion proteins and resistance mutations, including G2032R.[3][5]

Clinical Durability of Response: A Head-to-Head Data Summary

The clinical development programs for both this compound (ARROS-1 trial) and Taletrectinib (TRUST-I and TRUST-II trials) have yielded encouraging data on the durability of their anti-tumor activity. The following tables summarize the key efficacy endpoints from these pivotal studies.

TKI-Naïve Patient Population
Efficacy EndpointThis compound (ARROS-1)Taletrectinib (TRUST-I & TRUST-II)
Objective Response Rate (ORR) 89% (preliminary data)85.2% - 90.6%
Duration of Response (DoR) 96% of responders with DoR ≥ 12 months (preliminary)Median DoR not reached in TRUST-I (at 23.5 months follow-up) and 12- and 18-month DoR rates of 74% and 68% in TRUST-II.
Progression-Free Survival (PFS) Not yet reportedMedian PFS not reached in TRUST-I (at 23.5 months follow-up) and 12- and 18-month PFS rates of 73% and 61% in TRUST-II.
Intracranial ORR (IC-ORR) 83% (preliminary data)66.7% - 87.5%
TKI-Pretreated Patient Population
Efficacy EndpointThis compound (ARROS-1)Taletrectinib (TRUST-I & TRUST-II)
Objective Response Rate (ORR) 44% (in patients with 1-4 prior TKIs)52% - 61.7%
Duration of Response (DoR) Median DoR: 22 months. 12-month DoR rate: 78%.Median DoR: 10.6 - 19.4 months.
Progression-Free Survival (PFS) Median PFS: 9.7 monthsMedian PFS: 7.6 - 11.8 months.
Intracranial ORR (IC-ORR) Not yet reported in detail73% - 75%
ORR in G2032R Mutation Not yet reported in detail61.5% - 67%

Experimental Protocols: A Glimpse into the Clinical Trials

The data presented above are derived from rigorously designed clinical trials. Below is a summary of the methodologies employed in the key studies for this compound and Taletrectinib.

ARROS-1: The Pivotal Trial for this compound

The ARROS-1 trial (NCT05118789) is a Phase 1/2, open-label, multicenter study evaluating the safety, tolerability, and anti-tumor activity of this compound in patients with advanced ROS1-positive solid tumors, including NSCLC.[6][7]

  • Phase 1 (Dose Escalation): This phase aimed to determine the recommended Phase 2 dose (RP2D) and the maximum tolerated dose (MTD) of this compound.[6][7] Patients with advanced ROS1-positive solid tumors who had progressed on or were intolerant to standard therapies were enrolled.[6][7]

  • Phase 2 (Dose Expansion): This phase is evaluating the efficacy of this compound at the RP2D in several cohorts of patients with ROS1-positive NSCLC, stratified by prior TKI treatment history (TKI-naïve and TKI-pretreated).[6][7]

  • Key Endpoints: The primary endpoint for the Phase 2 portion is the objective response rate (ORR) as assessed by a blinded independent central review (BICR).[8] Secondary endpoints include duration of response (DoR), time to response, clinical benefit rate, progression-free survival (PFS), overall survival (OS), and intracranial activity.[8]

TRUST-I & TRUST-II: The Registrational Trials for Taletrectinib

The TRUST program for Taletrectinib consists of two pivotal Phase 2 studies: TRUST-I (NCT04395677), conducted in China, and TRUST-II (NCT04919811), a global study.[4][9][10] Both are open-label, single-arm, multicenter trials designed to evaluate the efficacy and safety of Taletrectinib in patients with advanced ROS1-positive NSCLC.[4][9][10]

  • Patient Cohorts: Patients were enrolled into distinct cohorts based on their prior TKI treatment history: TKI-naïve and TKI-pretreated (primarily with crizotinib).[9][10]

  • Treatment: Taletrectinib was administered orally at a dose of 600 mg once daily.[9][10]

  • Key Endpoints: The primary endpoint for both studies was the confirmed ORR (cORR) as assessed by an independent review committee (IRC).[9][11] Key secondary endpoints included DoR, PFS, OS, and safety.[9][11]

Visualizing the Pathways and Processes

To better understand the context of this comparison, the following diagrams illustrate the ROS1 signaling pathway, the distinct mechanisms of this compound and Taletrectinib, and a generalized workflow for assessing TKI durability in a clinical trial setting.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Receptor Tyrosine Kinase GRB2 GRB2 ROS1->GRB2 PI3K PI3K ROS1->PI3K STAT3 STAT3 ROS1->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT3->Gene_Expression

Caption: Simplified ROS1 signaling pathway leading to cell proliferation and survival.

TKI_Mechanism_of_Action cluster_this compound This compound cluster_taletrectinib Taletrectinib Zidesamtinib_Node This compound ROS1_Z ROS1 Zidesamtinib_Node->ROS1_Z Inhibits TRK_Z TRK (spared) Taletrectinib_Node Taletrectinib ROS1_T ROS1 Taletrectinib_Node->ROS1_T Inhibits NTRK_T NTRK Taletrectinib_Node->NTRK_T Inhibits

Caption: Comparative mechanism of action of this compound and Taletrectinib.

TKI_Durability_Workflow Patient_Screening Patient Screening (ROS1+ NSCLC) Baseline_Assessment Baseline Assessment (Tumor Measurement) Patient_Screening->Baseline_Assessment TKI_Treatment TKI Treatment (this compound or Taletrectinib) Baseline_Assessment->TKI_Treatment Tumor_Response_Assessment Tumor Response Assessment (e.g., RECIST 1.1) TKI_Treatment->Tumor_Response_Assessment Follow_up Follow-up for Durability of Response Tumor_Response_Assessment->Follow_up Follow_up->Tumor_Response_Assessment Regular Intervals Progression_or_Toxicity Disease Progression or Unacceptable Toxicity Follow_up->Progression_or_Toxicity Off_Study Off Study Progression_or_Toxicity->Off_Study

Caption: Generalized workflow for a clinical trial assessing TKI durability.

Concluding Remarks

Both this compound and Taletrectinib have demonstrated substantial and durable responses in patients with ROS1-positive NSCLC, representing significant advancements in the field. This compound's high selectivity for ROS1, sparing the TRK family, may offer a favorable safety profile, particularly concerning neurological side effects. Taletrectinib has shown robust efficacy as a dual ROS1/NTRK inhibitor. The choice between these agents in a clinical setting may ultimately depend on a comprehensive evaluation of individual patient characteristics, including prior treatment history, the presence of resistance mutations, and the risk of CNS metastases. The ongoing clinical trials will continue to provide valuable insights into the long-term durability and optimal positioning of these promising targeted therapies.

References

Zidesamtinib: A Paradigm Shift in Overcoming Acquired Resistance in ROS1+ Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of acquired resistance to tyrosine kinase inhibitors (TKIs) remains a significant hurdle in the long-term treatment of ROS1-rearranged non-small cell lung cancer (NSCLC). Zidesamtinib (NVL-520), a novel, brain-penetrant, and highly selective ROS1 inhibitor, has demonstrated remarkable potential in overcoming this challenge. This guide provides an objective comparison of this compound's performance against other ROS1 inhibitors, supported by preclinical and clinical data, to inform future research and development in this space.

Executive Summary

This compound distinguishes itself from other ROS1 TKIs through its potent activity against a wide range of resistance mutations, most notably the solvent front mutation G2032R. Preclinical studies, including N-ethyl-N-nitrosourea (ENU) mutagenesis screens and intracranial xenograft models, have consistently shown its superiority in suppressing resistance and controlling tumor growth compared to earlier and some later-generation inhibitors.[1][2][3] Clinically, the ARROS-1 trial has provided robust evidence of this compound's efficacy in heavily pretreated patient populations, including those who have progressed on other ROS1 TKIs.[4][5][6] This guide will delve into the quantitative data from these studies, provide detailed experimental methodologies, and visualize the key pathways and workflows.

Comparative Performance of this compound

The following tables summarize the key preclinical and clinical data comparing this compound with other ROS1 inhibitors.

Table 1: Preclinical Activity of ROS1 Inhibitors Against Wild-Type and G2032R Mutant ROS1
CompoundCell LineIC50 (nM)Efficacious Unbound Concentration (Ceff,u) (nmol/L)
This compound Ba/F3 CD74-ROS129.9[7]1.6[8]
Ba/F3 CD74-ROS1 G2032R-7.2[8]
CrizotinibBa/F3 CD74-ROS131.4[7]-
EntrectinibBa/F3 CD74-ROS144.6[7]-
RepotrectinibBa/F3 CD74-ROS114.9[7]-
Ba/F3 CD74-ROS1 G2032R--
TaletrectinibBa/F3 CD74-ROS1 G2032R--
LorlatinibBa/F3 CD74-ROS114.3[7]-

Note: A lower IC50 and Ceff,u value indicates greater potency.

Table 2: Suppression of Resistance in ENU Mutagenesis Screen
CompoundUnbound Concentration (nmol/L)Resistant Wells (out of 480)
This compound 8.21 (0.2%)[8]
Crizotinib66375 (78%)[8]
Entrectinib6.4480 (100%)[8]
Repotrectinib281 (0.2%)[8]

This table highlights the superior ability of this compound and Repotrectinib to prevent the emergence of resistant clones at clinically relevant concentrations.

Table 3: Clinical Efficacy of this compound in the ARROS-1 Trial
Patient PopulationNumber of PatientsObjective Response Rate (ORR)Duration of Response (DOR)Intracranial ORR (IC-ORR)
TKI-Pretreated 11744%[4][6]78% at 12 months, 62% at 18 months[5]48%[1]
1 Prior ROS1 TKI 5551%[1][4]93% at 12 & 18 months[5]-
≥2 Prior ROS1 TKIs 5141%[9]12.1 months[9]-
Prior Repotrectinib -47%[6]3.5 to 17.2 months[6]-
Prior Taletrectinib -43%[6]5.2 to 7.0+ months[6]-
G2032R Mutation 2654%[10]--
TKI-Naïve 3589%[4]96% at 12 months[5]83% (in 6 patients)[4]

These data underscore this compound's robust and durable responses in a heavily pretreated and resistant patient population, as well as its promising activity in the first-line setting.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

This compound Mechanism of Action

Zidesamtinib_Mechanism cluster_cell Tumor Cell cluster_downstream Downstream Signaling ROS1_fusion ROS1 Fusion Protein STAT3 STAT3 ROS1_fusion->STAT3 PI3K_AKT PI3K/AKT ROS1_fusion->PI3K_AKT RAS_MAPK RAS/MAPK ROS1_fusion->RAS_MAPK This compound This compound This compound->ROS1_fusion Inhibits ATP ATP ATP->ROS1_fusion Activates Proliferation Tumor Cell Proliferation & Survival STAT3->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: this compound inhibits the ROS1 fusion protein, blocking downstream signaling pathways and tumor growth.

Experimental Workflow: ENU Mutagenesis Screen

ENU_Mutagenesis_Workflow start Ba/F3 cells expressing CD74-ROS1 enu_treatment Treat with ENU (N-ethyl-N-nitrosourea) start->enu_treatment wash_recover Wash and Recover enu_treatment->wash_recover t_cell_culture Culture in the presence of ROS1 TKI for 28 days wash_recover->t_cell_culture selection Selection of Resistant Colonies t_cell_culture->selection sequencing Sequence ROS1 Kinase Domain to Identify Mutations selection->sequencing

Caption: Workflow for identifying resistance mutations using ENU mutagenesis.

Experimental Workflow: Intracranial Xenograft Model

Xenograft_Workflow start Ba/F3 cells expressing CD74-ROS1 G2032R (Luciferase-tagged) implantation Intracranial Implantation into Immunocompromised Mice start->implantation tumor_growth Monitor Tumor Growth (Bioluminescence Imaging) implantation->tumor_growth treatment Treat with this compound or Comparator TKI tumor_growth->treatment analysis Analyze Tumor Burden and Survival treatment->analysis

Caption: Workflow for evaluating in vivo efficacy using an intracranial xenograft model.

Detailed Experimental Protocols

N-ethyl-N-nitrosourea (ENU) Mutagenesis Screen

This protocol is adapted from the methodology described in the preclinical evaluation of this compound.[8][11][12]

  • Cell Culture: Ba/F3 cells expressing the CD74-ROS1 fusion protein are cultured in appropriate media.

  • Mutagenesis: The cells are treated with 100 µg/mL of ENU for 24 hours to induce random point mutations throughout the genome.

  • Recovery: After ENU treatment, the cells are washed and allowed to recover in fresh media for 48 hours.

  • TKI Selection: The mutagenized cell population is then cultured in the presence of a specific ROS1 TKI (e.g., this compound, Crizotinib, Entrectinib, Repotrectinib) at clinically relevant concentrations for 28 days.

  • Identification of Resistant Colonies: Wells showing outgrowth of resistant colonies are identified.

  • Genomic Analysis: The ROS1 kinase domain from the resistant colonies is sequenced to identify the specific mutations conferring resistance to the TKI.

Intracranial Xenograft Model

This protocol is based on the in vivo studies assessing the efficacy of this compound against brain metastases.[13][14][15]

  • Cell Line: Ba/F3 cells engineered to express the CD74-ROS1 G2032R fusion protein and a luciferase reporter gene are used.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used as hosts.

  • Intracranial Implantation: A stereotactic apparatus is used to inject a suspension of the Ba/F3 cells (typically 1 x 10^5 to 5 x 10^5 cells) into the brain of the anesthetized mice.

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging at regular intervals.

  • Treatment Administration: Once tumors are established, mice are randomized into treatment groups and receive daily oral doses of this compound or a comparator TKI. A vehicle control group is also included.

  • Efficacy Assessment: The primary endpoints are tumor growth inhibition (measured by bioluminescence signal) and overall survival of the mice.

ARROS-1 Clinical Trial (NCT05118789)

This is a summary of the key aspects of the Phase 1/2 clinical trial evaluating this compound.[4][5][16]

  • Study Design: A multicenter, open-label, Phase 1/2 dose-escalation and expansion study.

  • Patient Population: Patients with advanced ROS1-positive solid tumors, including NSCLC, who are either TKI-naïve or have been previously treated with other ROS1 TKIs.

  • Phase 1 Objective: To determine the recommended Phase 2 dose (RP2D) and assess the safety and tolerability of this compound.

  • Phase 2 Objective: To evaluate the efficacy of this compound at the RP2D, with the primary endpoint being the Objective Response Rate (ORR) as assessed by Blinded Independent Central Review (BICR). Secondary endpoints include Duration of Response (DOR), Progression-Free Survival (PFS), and Intracranial ORR (IC-ORR).

  • Treatment: this compound is administered orally once daily.

Conclusion

The comprehensive preclinical and clinical data presented in this guide strongly support the potential of this compound to be a best-in-class ROS1 inhibitor. Its ability to effectively suppress the emergence of resistance in long-term culture models and its potent activity against established resistance mutations, particularly G2032R, address a critical unmet need for patients with ROS1-positive cancers. The impressive and durable responses observed in the ARROS-1 trial, even in heavily pretreated patients, further validate its potential to significantly improve clinical outcomes. The detailed experimental protocols provided herein offer a foundation for further research into the mechanisms of resistance and the development of next-generation targeted therapies.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Zidesamtinib and Repotrectinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for ROS1-positive cancers, Zidesamtinib (NVL-520) and Repotrectinib (TPX-0005, Augtyro™) have emerged as potent next-generation tyrosine kinase inhibitors (TKIs). Both drugs are designed to overcome limitations of earlier-generation TKIs, including resistance mutations and brain metastases. This guide provides a detailed comparison of their pharmacokinetic profiles, supported by available clinical and preclinical data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound and Repotrectinib are both orally bioavailable, brain-penetrant TKIs targeting ROS1, TRK, and ALK oncogenic drivers. Repotrectinib, having received FDA approval, has a well-characterized pharmacokinetic profile with moderate oral bioavailability, extensive distribution, and metabolism primarily via CYP3A4. This compound, currently in clinical development (ARROS-1 trial), has shown a favorable pharmacokinetic profile with dose-dependent exposure and is specifically designed for high central nervous system (CNS) penetrance and selectivity for ROS1 over the structurally related TRK family, potentially minimizing off-target neurological adverse events.[1][2][3][4]

Pharmacokinetic Data Comparison

The following table summarizes the available pharmacokinetic parameters for this compound and Repotrectinib. Data for Repotrectinib is derived from its prescribing information and clinical trial publications, while data for this compound is based on preliminary findings from the ARROS-1 clinical trial.

Pharmacokinetic ParameterThis compound (NVL-520)Repotrectinib (TPX-0005)
Absorption
BioavailabilityFavorable pharmacokinetics observed; specific value not yet reported.[5]Absolute bioavailability: 45.7%.[6]
Tmax (Time to Peak Plasma Concentration)Data from Phase 1/2 ARROS-1 trial pending full publication.[7]~2-3 hours after a single oral dose.[6]
Food EffectNot yet reported.No clinically significant effect of a high-fat meal on pharmacokinetics.[6]
Distribution
CNS PenetranceDesigned for high CNS penetrance; has demonstrated intracranial responses in clinical trials.[1][3][4]Demonstrates CNS activity and has achieved responses in patients with brain metastases.[8]
Protein BindingNot yet reported.95.4% (in vitro).
Volume of Distribution (Vz/F)Not yet reported.432 L.
Metabolism
Primary Metabolizing EnzymesUnder investigation in the ARROS-1 trial.Primarily metabolized by CYP3A4, followed by secondary glucuronidation.[6]
Excretion
Route of EliminationUnder investigation.Primarily in feces (88.8%, with 50.6% as unchanged drug); a small percentage is recovered in urine (4.84%).
Half-life (t½)Phase 1/2 ARROS-1 trial is evaluating half-life.[7]Single dose: ~50.6 hours; Steady state: ~35.4 hours.
Clearance (CL/F)Not yet reported.15.9 L/h.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the drugs' mechanism and the methods used to evaluate them, the following diagrams have been generated.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein RAS RAS ROS1_Fusion->RAS PI3K PI3K ROS1_Fusion->PI3K STAT3 STAT3 ROS1_Fusion->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription This compound This compound This compound->ROS1_Fusion Repotrectinib Repotrectinib Repotrectinib->ROS1_Fusion

ROS1 signaling pathway inhibited by this compound and Repotrectinib.

PK_Workflow cluster_animal_phase In-Vivo Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Drug Administration (e.g., Oral Gavage) Sampling Serial Blood Sampling (e.g., Tail Vein) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Drug Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Concentration Quantification Analysis->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Quantification->PK_Modeling Parameters Parameter Calculation (AUC, Cmax, t½, etc.) PK_Modeling->Parameters

Typical experimental workflow for an in-vivo pharmacokinetic study.

Experimental Protocols

Detailed protocols for the clinical trials evaluating this compound (ARROS-1) and Repotrectinib (TRIDENT-1) are registered and can be accessed through clinical trial databases (e.g., ClinicalTrials.gov).[1][7][9][10] The following sections describe the general methodologies employed in preclinical and clinical pharmacokinetic studies.

In Vitro ADME Assays

Early in drug development, a series of in vitro assays are conducted to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These assays help in selecting candidates with favorable pharmacokinetic characteristics.

  • Metabolic Stability:

    • Objective: To determine the rate at which the drug is metabolized by liver enzymes.

    • Methodology: The test compound (this compound or Repotrectinib) is incubated with human or animal liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs). The concentration of the parent drug is measured over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance is used to calculate parameters like intrinsic clearance and half-life. For Repotrectinib, these studies identified CYP3A4 as the primary metabolizing enzyme.[6]

  • Plasma Protein Binding:

    • Objective: To determine the extent to which a drug binds to proteins in the blood. Only the unbound (free) drug is typically pharmacologically active and available for metabolism and excretion.

    • Methodology: Equilibrium dialysis is a common method. The drug is added to a plasma sample in a chamber separated by a semi-permeable membrane from a buffer-filled chamber. The system is allowed to reach equilibrium, and the drug concentration in both chambers is measured. The difference is used to calculate the percentage of drug bound to plasma proteins.

  • Permeability Assays:

    • Objective: To predict the absorption of the drug across the intestinal wall.

    • Methodology: Caco-2 cell monolayers, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized monolayer with characteristics of intestinal enterocytes, are often used. The drug is added to one side of the monolayer, and its appearance on the other side is measured over time to determine the permeability coefficient.

In Vivo Pharmacokinetic Studies

In vivo studies, typically conducted in animal models (e.g., rodents, canines) before human trials, provide a more integrated understanding of a drug's pharmacokinetics. Clinical pharmacokinetic studies are then conducted in humans.

  • Study Design:

    • Phase 1 Clinical Trials: In human studies, such as the ARROS-1 trial for this compound and the TRIDENT-1 trial for Repotrectinib, pharmacokinetics are intensively evaluated.[7][9][10] This is often done in a small group of patients as part of dose-escalation cohorts.[5]

    • Dosing: Subjects receive a single oral dose of the drug. For Repotrectinib, doses ranging from 40 mg to 240 mg have been studied.[11] For this compound, doses from 25 mg to 125 mg once daily were evaluated in the Phase 1 portion of its trial.[5]

    • Blood Sampling: Blood samples are collected at multiple time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

    • Bioanalysis: Plasma is separated from the blood samples, and the concentration of the drug (and sometimes its major metabolites) is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software. This analysis yields key parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[7]

Conclusion

Repotrectinib has a well-defined pharmacokinetic profile characterized by its oral absorption, high protein binding, extensive metabolism by CYP3A4, and durable clinical responses.[6] this compound, while earlier in its clinical development, demonstrates a favorable and dose-dependent pharmacokinetic profile.[5] A key differentiating design feature of this compound is its high selectivity for ROS1 over TRK kinases, which may translate to a better-tolerated safety profile with fewer neurological side effects, coupled with potent activity against resistance mutations and in the CNS.[3][4] Continued data from the ARROS-1 trial will be crucial for a more complete quantitative comparison of these two important targeted therapies.

References

Orthogonal Assays to Validate Zidesamtinib's Effect on Cell Proliferation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to validate the anti-proliferative effects of Zidesamtinib. This compound (NVL-520) is a potent, brain-penetrant, and selective inhibitor of the ROS1 tyrosine kinase.[1][2] It is designed to target wild-type ROS1 as well as fusions and resistance mutations that can drive tumor cell growth.[1][3][4] By inhibiting ROS1, this compound disrupts downstream signaling pathways crucial for cell growth and survival, leading to an anti-proliferative effect in ROS1-driven cancers.[1]

Validating the efficacy of a targeted inhibitor like this compound requires a multi-faceted approach. Relying on a single assay can be misleading, as different methods measure distinct cellular processes. Orthogonal assays—distinct methods that measure different biological endpoints—provide a more robust and comprehensive understanding of a compound's activity. This guide compares several key assays, presenting hypothetical data to illustrate their complementary nature in confirming this compound's impact on cell proliferation.

Data Presentation: Comparative Efficacy of this compound

The following table summarizes hypothetical quantitative data from a series of orthogonal assays performed on a ROS1-fusion positive non-small cell lung cancer (NSCLC) cell line treated with this compound for 72 hours.

Assay TypeParameter MeasuredVehicle (DMSO) ControlThis compound (10 nM)This compound (100 nM)
CellTiter-Glo ATP Levels (Metabolic Viability)100%48%15%
BrdU Incorporation % of Cells in S-Phase (DNA Synthesis)35%12%3%
Colony Formation Number of Colonies (Clonogenic Survival)150455
Cell Cycle Analysis % of Cells in G1/G0 Phase55%78%89%
Western Blot Relative p-ERK1/2 Expression1.00.30.05
Western Blot Relative Cyclin D1 Expression1.00.40.1

Signaling Pathway and Experimental Logic

The following diagrams illustrate the targeted signaling pathway, the overall experimental workflow for validation, and the logical relationship between the chosen orthogonal assays.

Zidesamtinib_Signaling_Pathway This compound This compound ROS1 ROS1 Kinase This compound->ROS1 Inhibition Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/AKT) ROS1->Downstream Activation CellCycle Cell Cycle Progression (e.g., Cyclin D1) Downstream->CellCycle Promotion Proliferation Cell Proliferation CellCycle->Proliferation Driving

Caption: this compound inhibits the ROS1 kinase, blocking downstream signals that promote cell cycle progression.

Experimental_Workflow cluster_assays Start Seed ROS1+ Cancer Cells Treatment Treat with this compound (Dose Response) Start->Treatment Incubate Incubate (e.g., 72 hours) Treatment->Incubate Assays Perform Orthogonal Assays Incubate->Assays Assay1 CellTiter-Glo Assays->Assay1 Assay2 BrdU Staining Assays->Assay2 Assay3 Colony Formation Assays->Assay3 Assay4 Western Blot Assays->Assay4

Caption: Workflow for testing this compound's effect on cell proliferation using multiple parallel assays.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Zidesamtinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper handling and disposal of Zidesamtinib (NVL-520), a potent and selective ROS1 inhibitor used in cancer research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This compound is harmful if swallowed and has been identified as very toxic to aquatic life with long-lasting effects[1].

Hazard and Safety Summary

Before handling this compound, it is imperative to be familiar with its hazard profile and the necessary safety precautions.

Hazard Classification & Precautionary StatementsPersonal Protective Equipment (PPE)
Acute Oral Toxicity (Category 4) : Harmful if swallowed[1].Eye Protection : Safety goggles with side-shields[1][2].
Acute and Chronic Aquatic Toxicity (Category 1) : Very toxic to aquatic life with long lasting effects[1].Hand Protection : Protective gloves[1][2].
Precautionary Statements :[1] - P264: Wash skin thoroughly after handling. - P270: Do not eat, drink or smoke when using this product. - P273: Avoid release to the environment. - P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. - P330: Rinse mouth. - P391: Collect spillage. - P501: Dispose of contents/container to an approved waste disposal plant.Skin and Body Protection : Impervious clothing[1][2].
Respiratory Protection : Suitable respirator[1][2].

Step-by-Step Disposal Protocol

This protocol outlines the required steps for the safe disposal of this compound, including pure substance, contaminated materials, and solutions.

Waste Segregation and Collection

All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Unused or expired this compound powder.

  • Solutions containing this compound.

  • Contaminated consumables (e.g., pipette tips, vials, plates, gloves, bench paper).

  • Spill cleanup materials.

All this compound waste should be collected in a designated, clearly labeled, and sealed hazardous waste container.

Decontamination of Labware

Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated before reuse.

Methodology:

  • Rinse the contaminated labware with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve any remaining this compound. Collect the solvent rinse as hazardous waste.

  • Wash the labware thoroughly with detergent and water.

  • Perform a final rinse with deionized water.

Management of Spills

In the event of a this compound spill, immediate action is required to contain and clean the area.

Procedure:

  • Evacuate and Ventilate : Ensure the area is well-ventilated. Evacuate non-essential personnel from the immediate vicinity[2].

  • Wear Appropriate PPE : Don full personal protective equipment as listed in the table above.

  • Contain the Spill : For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or a universal binder[2]. For solid spills, carefully sweep up the material, avoiding dust formation.

  • Decontaminate the Area : Scrub the affected surfaces and equipment with alcohol[2].

  • Dispose of Contaminated Material : Collect all spill cleanup materials and place them in the designated hazardous waste container for disposal according to Section 13 of the Safety Data Sheet[2].

  • Prevent Environmental Release : Take measures to prevent the spill from entering drains or water courses[1][2].

Final Disposal

All collected this compound waste must be disposed of through an approved and licensed hazardous waste disposal facility. Do not dispose of this compound or its containers in regular trash or down the drain.

Visualized Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

Zidesamtinib_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinses) waste_type->liquid_waste Liquid spill_waste Spill Cleanup Material waste_type->spill_waste Spill collect_waste Collect in Designated Hazardous Waste Container solid_waste->collect_waste liquid_waste->collect_waste spill_waste->collect_waste seal_label Seal and Clearly Label Container collect_waste->seal_label final_disposal Dispose via Approved Hazardous Waste Facility seal_label->final_disposal end Disposal Complete final_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Zidesamtinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural guidance for the safe handling and disposal of Zidesamtinib, a potent, selective, and brain-penetrant inhibitor of ROS1 fusions and resistance mutations.[1][2] Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.

Hazard Identification and Prudent Handling

Safety data sheets (SDS) for this compound present some conflicting information regarding its hazard classification. One source indicates it is not a hazardous substance, while another classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3][4] Given this discrepancy, a conservative approach is mandated. Researchers should treat this compound as a potent compound and adhere to strict safety protocols to minimize exposure.

Key handling precautions include:

  • Avoiding all contact with eyes and skin.[3][4]

  • Preventing the formation of dust and aerosols.[3][4]

  • Working in well-ventilated areas, preferably within a certified chemical fume hood.[3][4]

  • Prohibiting eating, drinking, and smoking in handling areas.[4]

  • Thoroughly washing hands and skin after handling.[4]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound, based on standard laboratory practice for potent compounds and information from available safety data sheets.[3][4]

Body PartPersonal Protective Equipment (PPE)Specifications and Use
Eyes Safety Goggles with Side-ShieldsMust be worn at all times in the laboratory to protect from splashes.
Hands Protective GlovesNitrile or other chemically resistant gloves are required. Consider double-gloving for added protection. Change gloves immediately if contaminated.
Body Impervious Laboratory CoatA long-sleeved, closed-front lab coat made of a material resistant to chemical penetration.
Respiratory Suitable RespiratorAn N95 or higher-rated respirator is recommended, especially when handling the powdered form of the compound or when there is a risk of aerosol generation.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from receipt of the compound to its final disposal. This workflow is designed to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Appropriate PPE (Gloves, Lab Coat, Goggles, Respirator) prep_setup 2. Prepare Work Area (Chemical Fume Hood, Spill Kit Ready) prep_ppe->prep_setup prep_retrieve 3. Retrieve this compound (From designated -20°C or -80°C storage) prep_setup->prep_retrieve handle_weigh 4. Weighing (In a ventilated balance enclosure or fume hood) prep_retrieve->handle_weigh handle_dissolve 5. Dissolution (Prepare stock solutions in a fume hood) handle_weigh->handle_dissolve handle_experiment 6. Experimental Use (Maintain containment and follow protocol) handle_dissolve->handle_experiment cleanup_decontaminate 7. Decontaminate Surfaces & Equipment (Using appropriate solvents like alcohol) handle_experiment->cleanup_decontaminate cleanup_dispose_liquid 8. Dispose of Liquid Waste (Collect in a designated, labeled hazardous waste container) cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid 9. Dispose of Solid Waste (Contaminated PPE, vials, etc., in a labeled hazardous waste container) cleanup_dispose_liquid->cleanup_dispose_solid cleanup_remove_ppe 10. Doff PPE (In the correct order to avoid contamination) cleanup_dispose_solid->cleanup_remove_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[3][4]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[3][4]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]

Spill and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate the immediate area.

  • Ensure you are wearing full PPE before attempting to clean the spill.

  • For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite.

  • For solid spills, carefully cover the spill with a damp paper towel to avoid raising dust, then gently scoop the material into a sealable waste container.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]

  • Collect all cleanup materials in a designated hazardous waste container.

Waste Disposal:

  • All waste materials, including empty containers, contaminated PPE, and cleanup supplies, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[4]

  • Prevent the product from entering drains or water courses.[3][4]

By implementing these safety and logistical procedures, research institutions can ensure the well-being of their personnel while advancing critical drug development research involving this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.